2-Pmap
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethylamino)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-12-7-2-1-6-11(12)14-9-10-5-3-4-8-13-10/h1-8,14-15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJRVWZNMZGWAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-depth Technical Guide on the Core Mechanism of Action of 2-[(2-pyridinylmethyl)amino]-phenol
A comprehensive review of available scientific literature and data for researchers, scientists, and drug development professionals.
Introduction
2-[(2-pyridinylmethyl)amino]-phenol is a chemical compound featuring a phenol (B47542) ring linked to a pyridine (B92270) ring through a methylamino bridge. This structure incorporates moieties that are present in a wide array of biologically active molecules. Phenolic compounds are known for their antioxidant and enzyme-inhibiting properties, while the pyridine ring is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. This guide aims to provide a detailed overview of the available information regarding the mechanism of action of 2-[(2-pyridinylmethyl)amino]-phenol.
Current State of Research
The information presented herein is therefore based on the known biological activities of structurally related compounds and the general properties of its constituent chemical motifs. This approach provides a theoretical framework for its potential mechanisms of action, which would require experimental validation.
Potential Mechanisms of Action Based on Structural Analogs
The chemical structure of 2-[(2-pyridinylmethyl)amino]-phenol suggests several potential, though unconfirmed, biological activities based on the known actions of similar molecules.
Enzyme Inhibition
Phenolic compounds are well-documented as inhibitors of various enzymes. The hydroxyl group on the phenol ring can participate in hydrogen bonding and redox reactions, potentially interacting with the active sites of enzymes. For instance, various substituted phenols have been shown to inhibit enzymes such as:
-
Topoisomerases: Certain phenol-containing compounds have demonstrated inhibitory activity against topoisomerase I and II, enzymes crucial for DNA replication and repair. This suggests a potential application in cancer therapy.
-
Cholinesterases: The pyridine moiety, present in many cholinesterase inhibitors, combined with a phenol ring could theoretically lead to the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), which are key enzymes in the nervous system.
-
Other Enzymes: Phenols have been shown to inhibit a wide range of other enzymes, including α-amylase and trypsin, through covalent attachment to reactive nucleophilic sites on the enzymes.
Receptor Binding and Modulation
The pyridine and amine components of the molecule are common in ligands for various receptors.
-
GABA-A Receptors: Derivatives of imidazodiazepines, which contain a nitrogen-based heterocyclic structure, are known to bind to GABA-A receptors, modulating their activity. While structurally different, the presence of the pyridine ring in 2-[(2-pyridinylmethyl)amino]-phenol could confer some affinity for such receptors.
-
Adenosine (B11128) Receptors: Substituted purine (B94841) derivatives containing amine and phenyl groups have been identified as antagonists of adenosine receptors, such as the A2A receptor.
Antioxidant Activity
Phenolic compounds are renowned for their antioxidant properties, which arise from their ability to scavenge free radicals. The hydroxyl group on the phenol ring can donate a hydrogen atom to a radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance. This is a common mechanism by which phenolic compounds exert protective effects against oxidative stress.
Experimental Protocols for Future Investigation
To elucidate the specific mechanism of action of 2-[(2-pyridinylmethyl)amino]-phenol, a systematic experimental approach would be required. The following outlines key experimental protocols that could be employed.
Workflow for Investigating the Mechanism of Action
Caption: A logical workflow for the experimental determination of the mechanism of action.
1. Enzyme Inhibition Assays
-
Objective: To determine if 2-[(2-pyridinylmethyl)amino]-phenol inhibits the activity of specific enzymes.
-
Methodology (General):
-
A panel of relevant enzymes (e.g., topoisomerases, cholinesterases, kinases) would be selected.
-
The enzyme, its substrate, and varying concentrations of the test compound are incubated together.
-
The reaction progress is monitored by measuring the formation of a product or the depletion of a substrate, often using a spectrophotometric or fluorometric method.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the enzyme activity against the logarithm of the compound concentration.
-
2. Receptor Binding Assays
-
Objective: To assess the binding affinity of the compound to a panel of receptors.
-
Methodology (Radioligand Binding Assay):
-
Cell membranes expressing the receptor of interest are prepared.
-
A known radiolabeled ligand for the receptor is incubated with the membranes in the presence of varying concentrations of the test compound.
-
The amount of bound radioligand is measured after separating the bound from the unbound ligand (e.g., by filtration).
-
The inhibition constant (Ki) is determined, which reflects the affinity of the compound for the receptor.
-
3. Cellular Assays
-
Objective: To evaluate the effect of the compound on cellular processes.
-
Methodology (Cell Viability Assay - e.g., MTT Assay):
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the compound for a specified period (e.g., 24, 48, 72 hours).
-
MTT reagent is added, which is converted to a colored formazan (B1609692) product by metabolically active cells.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. The half-maximal effective concentration (EC50) can then be calculated.
-
Signaling Pathway Analysis
Should the initial assays identify a specific target or cellular effect, further experiments would be necessary to delineate the involved signaling pathways.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound inhibiting a receptor tyrosine kinase (RTK), a class of enzymes that some phenol-containing molecules are known to affect.
Caption: A hypothetical RTK signaling pathway potentially inhibited by the compound.
While the precise mechanism of action for 2-[(2-pyridinylmethyl)amino]-phenol remains to be experimentally determined, its structural features suggest plausible interactions with various biological targets, primarily enzymes and receptors. The phenolic and pyridinylmethylamine moieties are key pharmacophores that could drive activities such as enzyme inhibition, receptor modulation, and antioxidant effects. The experimental workflows and assays described in this guide provide a roadmap for future research to uncover the specific biological functions of this compound. Such studies are essential to validate any therapeutic potential and to understand its behavior at the molecular and cellular levels.
An In-depth Technical Guide on 2-PMAP: A Novel Inhibitor of Amyloid Precursor Protein Synthesis for Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are derived from the sequential cleavage of the amyloid precursor protein (APP). Consequently, inhibiting the synthesis of APP represents a promising therapeutic strategy to mitigate the progression of AD. This technical guide provides a comprehensive overview of 2-((pyridin-2-ylmethyl)amino)phenol (2-PMAP), a small molecule inhibitor of APP synthesis. We detail its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize key cellular pathways and experimental workflows.
Introduction to this compound
This compound is a novel compound that has demonstrated significant potential in preclinical studies for reducing the levels of APP and, subsequently, the production of pathogenic Aβ peptides.[1] Unlike many other therapeutic strategies for AD that target the secretase enzymes responsible for APP processing, this compound acts upstream by inhibiting the synthesis of the APP protein itself. This approach offers the potential for a more profound and sustained reduction in Aβ levels.
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of APP mRNA translation.[1] This has been demonstrated through experiments showing that this compound reduces the levels of newly synthesized APP protein without altering the steady-state levels of APP mRNA.[1] The precise signaling pathway through which this compound mediates this translational repression is an active area of investigation. Plausible pathways involved in the translational regulation of APP mRNA include the MAPK and mTOR signaling cascades, which are known to control protein synthesis in response to extracellular signals. These pathways can influence the activity of eukaryotic initiation factors (eIFs) and RNA-binding proteins (RBPs) that interact with the 5' untranslated region (UTR) of APP mRNA to modulate its translation.
Signaling Pathway Diagram
Caption: Proposed signaling pathways regulating APP mRNA translation.
Quantitative Data
The efficacy of this compound in reducing APP and Aβ levels has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from a dose-response study conducted in CHO cells stably expressing human APP with the Swedish mutation (CHO APP751SW).[1]
Table 1: Effect of this compound on APP and APP C-terminal Fragments (CTFs) in CHO APP751SW Cells
| This compound Concentration (µM) | % Reduction in Full-Length APP | % Reduction in APP CTFs |
| 10 | 50.2 | 83.5 |
| 50 | 75.5 | 92.0 |
Table 2: Effect of this compound on Aβ Secretion in CHO APP751SW Cells
| This compound Concentration (µM) | % Reduction in Aβx-40 | % Reduction in Aβx-42 |
| 0.1 | 22.8 | - |
| 0.5 | - | 19.1 |
| 1 | 44.6 | 27.3 |
| 50 | 88.6 | 84.9 |
Note: A specific IC50 value for this compound on APP synthesis inhibition was not found in the reviewed literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected to overexpress human APP751 with the Swedish mutation (APP751SW) are a commonly used model.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes).
-
Allow cells to adhere and reach approximately 70-80% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Western Blotting for APP and APP-CTFs
This protocol is for the detection and quantification of full-length APP and its C-terminal fragments.
Workflow Diagram:
Caption: A typical workflow for Western blot analysis.
Protocol:
-
Cell Lysis:
-
Wash treated cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for APP (e.g., anti-human APP C-terminal antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to a loading control such as β-actin.
-
ELISA for Aβ Quantification
This protocol is for the measurement of secreted Aβx-40 and Aβx-42 in the cell culture medium.
Workflow Diagram:
Caption: The sequential steps of a sandwich ELISA protocol.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for the N-terminus of Aβ overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add conditioned media samples and Aβ standards to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for the C-terminus of Aβ (either Aβ40 or Aβ42).
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate.
-
Add streptavidin-HRP.
-
Incubate for 1 hour at room temperature.
-
-
Substrate Development:
-
Wash the plate.
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
-
Stop Reaction:
-
Add a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
-
³⁵S-Methionine/Cysteine Metabolic Labeling
This protocol is used to directly measure the rate of new protein synthesis.
Protocol:
-
Cell Preparation:
-
Culture CHO APP751SW cells as described in section 4.1.
-
Prior to labeling, incubate the cells in methionine/cysteine-free DMEM for 30-60 minutes to deplete intracellular pools of these amino acids.
-
-
Labeling:
-
Add fresh methionine/cysteine-free DMEM containing ³⁵S-methionine/cysteine and the desired concentration of this compound or vehicle.
-
Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells as described in the Western blotting protocol (section 4.2).
-
Immunoprecipitate APP from the cell lysates using an anti-APP antibody.
-
-
SDS-PAGE and Autoradiography:
-
Wash the immunoprecipitates and elute the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled APP.
-
-
Analysis:
-
Quantify the intensity of the radiolabeled APP band to determine the rate of APP synthesis.
-
Conclusion
This compound represents a promising pharmacological tool for the investigation of Alzheimer's disease pathology. Its mechanism of action, targeting the synthesis of APP, offers a distinct advantage over other therapeutic strategies. The data presented in this guide demonstrate its potent and dose-dependent ability to reduce APP and Aβ levels. The detailed experimental protocols provided herein will enable researchers to further investigate the therapeutic potential of this compound and other APP synthesis inhibitors. Future studies should focus on elucidating the precise signaling pathway modulated by this compound to facilitate the development of more targeted and effective therapies for Alzheimer's disease.
References
2-PMAP: A Potential Prophylactic Agent in Alzheimer's Disease - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a significant and growing global health challenge. The prevailing amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides is a primary initiator of AD pathogenesis. Consequently, therapeutic strategies aimed at reducing Aβ levels are at the forefront of AD research. This technical guide provides an in-depth overview of 2-((pyridin-2-ylmethyl)amino)phenol (2-PMAP), a novel small molecule that has demonstrated significant promise as a potential preventative agent for Alzheimer's disease. This document details the mechanism of action, quantitative efficacy data from preclinical studies, and comprehensive experimental protocols for the evaluation of this compound.
Introduction
This compound has emerged as a compelling candidate for Alzheimer's disease prevention due to its ability to modulate the expression of the amyloid precursor protein (APP). In preclinical animal models, this compound has been shown to be a non-toxic, brain-penetrant compound that effectively reduces the levels of amyloid proteins associated with Alzheimer's by 50% or more.[1] The primary mechanism of action for this compound is the inhibition of APP mRNA translation, leading to a decrease in the overall levels of the APP protein and its subsequent amyloidogenic cleavage products.[1] This whitepaper will provide a detailed examination of the available scientific data and methodologies related to this compound.
Mechanism of Action: Inhibition of APP Translation
This compound's therapeutic potential stems from its direct impact on the synthesis of the amyloid precursor protein. Unlike many other Alzheimer's drug candidates that target the secretase enzymes responsible for APP processing, this compound acts upstream by inhibiting the translation of APP mRNA into protein.[1] This mode of action offers the advantage of reducing the total pool of APP available for cleavage by both α- and β-secretases, thereby diminishing the production of all APP-derived fragments, including the pathogenic Aβ peptides.
The proposed signaling pathway for this compound's action is centered on the regulation of protein synthesis. By selectively downregulating the translation of APP, this compound effectively lowers the steady-state levels of the full-length protein and its C-terminal fragments (α-CTF and β-CTF).[1] This reduction in substrate availability consequently leads to a significant decrease in the secretion of both Aβ40 and Aβ42.[1]
Quantitative Data
The efficacy of this compound has been quantified in both in vitro and in vivo models. The following tables summarize the key findings from these studies.
Table 1: In Vitro Efficacy of this compound in CHO APP751SW Cells[1]
| Concentration (µM) | Inhibition of Aβx-40 Secretion (%) | Inhibition of Aβx-42 Secretion (%) | Reduction in Full-Length APP (%) | Reduction in APP CTFs (%) |
| 0.1 | 22.8 | - | - | - |
| 0.5 | - | 19.1 | - | - |
| 1.0 | 44.6 | 27.3 | - | - |
| 10 | - | - | 50.2 | 83.5 |
| 50 | 88.6 | 84.9 | 75.5 | 92.0 |
Table 2: In Vivo Efficacy of this compound in APPSW/PS1dE9 Mice (5-day treatment)[1]
| Treatment | Reduction in Full-Length APP (%) | Reduction in α-CTF and β-CTF (%) | Reduction in Soluble Aβx-40 (%) | Reduction in Soluble Aβx-42 (%) |
| This compound | 22.5 | 29.7 | 84.0 | 67.6 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used in the evaluation of this compound.
Synthesis of 2-((pyridin-2-ylmethyl)amino)phenol
A plausible synthesis route for this compound involves the reductive amination of salicylaldehyde (B1680747) with 2-aminopyridine (B139424).
Procedure:
-
A solution of 2-aminopyridine (1 mmol) and salicylaldehyde (1 mmol) in toluene (B28343) (50 ml) is heated for 10 hours.[2]
-
The solvent is then removed under vacuum.[2]
-
The resulting residue is reduced in absolute methanol (B129727) using sodium borohydride.[2]
-
The final product, light yellow crystals of 2-((pyridin-2-ylmethyl)amino)phenol, can be obtained by recrystallization from methanol with an approximate yield of 80%.[2]
In Vitro Assay for APP and Aβ Modulation[1]
Cell Line:
-
Chinese Hamster Ovary (CHO) cells stably overexpressing human APP with the Swedish mutation (APP751SW).
Protocol:
-
CHO APP751SW cells are cultured in appropriate media.
-
Cells are treated with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control.
-
After a specified incubation period (e.g., 24 hours), the conditioned media is collected for Aβ analysis, and cell lysates are prepared for APP and CTF analysis.
-
Aβ Analysis: Levels of Aβx-40 and Aβx-42 in the conditioned media are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
APP and CTF Analysis: Cell lysates are subjected to Western blotting using antibodies specific for the C-terminus of APP to detect full-length APP, α-CTF, and β-CTF. β-actin is typically used as a loading control.
-
Toxicity Assay: Cell viability is assessed using a standard method such as the MTT assay to ensure that the observed effects are not due to cytotoxicity.
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model[1]
Animal Model:
-
APPSW/PS1dE9 transgenic mice, which develop age-dependent Aβ pathology.
Protocol:
-
Six-month-old female APPSW/PS1dE9 mice are used for short-term studies, as they have minimal Aβ deposition at this age.
-
Mice are administered this compound or vehicle control daily for a specified period (e.g., 5 days). The route of administration can be oral gavage or intraperitoneal injection.
-
Following the treatment period, mice are euthanized, and brains are harvested.
-
Brain Tissue Processing: One hemisphere of the brain is typically used for biochemical analysis, while the other can be fixed for immunohistochemistry.
-
Biochemical Analysis:
-
Brain homogenates are prepared in appropriate buffers.
-
Levels of full-length APP, α-CTF, and β-CTF are determined by Western blotting.
-
Soluble Aβx-40 and Aβx-42 levels are measured in DEA (diethylamine) brain extracts using specific ELISAs.
-
For chronic studies, insoluble Aβ can be extracted using formic acid and quantified by ELISA.
-
-
Immunohistochemistry (for chronic studies):
-
Fixed brain sections are stained with antibodies against Aβ to visualize and quantify plaque load.
-
Potential Impact on Tau Pathology
While the primary mechanism of this compound is the reduction of APP and Aβ, this upstream modulation is hypothesized to have downstream effects on tau pathology. The amyloid cascade hypothesis suggests that Aβ accumulation is a key trigger for the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs). By significantly reducing Aβ levels, this compound may indirectly mitigate the downstream cascade of events that lead to tauopathy. Further investigation is warranted to directly assess the effect of this compound on tau phosphorylation in preclinical models. Potential signaling pathways that could be influenced include the PI3K/Akt/GSK3β pathway, which is known to be dysregulated in Alzheimer's disease and plays a crucial role in tau phosphorylation.[3]
Conclusion
This compound represents a promising, novel approach to the prevention of Alzheimer's disease. Its unique mechanism of inhibiting APP translation offers a distinct advantage over other therapeutic strategies. The robust preclinical data demonstrating its ability to reduce APP, CTFs, and Aβ levels, coupled with its favorable safety profile and brain penetrance, underscore its potential as a disease-modifying agent. The detailed experimental protocols provided in this whitepaper are intended to facilitate further research and development of this compound and similar compounds. Future studies should focus on elucidating the long-term efficacy and safety of this compound and its direct impact on tau pathology to further validate its potential as a preventative therapeutic for Alzheimer's disease.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-[(2-pyridinylmethyl)amino]-phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-[(2-pyridinylmethyl)amino]-phenol, a molecule of interest in medicinal chemistry. While the specific discovery and detailed biological evaluation of this compound are not extensively documented in publicly available literature, this guide outlines a robust and widely applicable synthetic methodology. The primary route for its synthesis is through the reductive amination of salicylaldehyde (B1680747) with 2-picolylamine (2-aminomethylpyridine). This document details the experimental protocol for this synthesis, presents relevant physicochemical data for the starting materials and the final compound, and discusses the potential biological activities based on structurally related molecules. The information is intended to serve as a foundational resource for researchers interested in the synthesis and further investigation of this and similar compounds.
Introduction
The N-(2-hydroxybenzyl)-N-(pyridin-2-ylmethyl)amine scaffold, to which 2-[(2-pyridinylmethyl)amino]-phenol belongs, is a significant structural motif in coordination chemistry and medicinal research. The presence of a phenol, a secondary amine, and a pyridine (B92270) ring provides multiple coordination sites for metal ions and potential hydrogen bonding interactions with biological targets. Derivatives of pyridine and Schiff bases derived from salicylaldehyde have demonstrated a wide range of biological activities, including antimicrobial and antitumor effects.[1][2][3] This guide focuses on the practical aspects of synthesizing 2-[(2-pyridinylmethyl)amino]-phenol, providing a solid basis for its production and subsequent investigation.
Synthesis of 2-[(2-pyridinylmethyl)amino]-phenol
The most direct and efficient method for the synthesis of 2-[(2-pyridinylmethyl)amino]-phenol is the reductive amination of salicylaldehyde with 2-picolylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the desired secondary amine.
Synthesis Workflow
Caption: Synthetic workflow for 2-[(2-pyridinylmethyl)amino]-phenol.
Experimental Protocol
This protocol is adapted from a similar synthesis of a related compound, 2-{[(Pyridin-2-yl)amino]methyl}phenol.[4]
Materials:
-
Salicylaldehyde
-
2-Picolylamine (2-aminomethylpyridine)
-
Methanol (or Ethanol)
-
Sodium borohydride (NaBH₄)
-
Toluene (B28343) (for workup)
-
Distilled water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (1.0 mmol) in methanol (20 mL).
-
To this solution, add 2-picolylamine (1.0 mmol) dropwise while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 2-4 hours to facilitate the formation of the Schiff base intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Reduction:
-
After the formation of the Schiff base is complete (as indicated by TLC), cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) to the cooled solution in small portions. Caution: Hydrogen gas is evolved during this step.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding distilled water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with toluene (3 x 20 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain light yellow crystals.[4]
-
Physicochemical Data
The following tables summarize the key physicochemical properties of the reactants and the predicted properties of the final product.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Salicylaldehyde | C₇H₆O₂ | 122.12 | Colorless to light yellow liquid |
| 2-Picolylamine | C₆H₈N₂ | 108.14[5] | Colorless liquid |
Table 2: Predicted Properties of 2-[(2-pyridinylmethyl)amino]-phenol
| Property | Value |
| Molecular Formula | C₁₃H₁₄N₂O |
| Molecular Weight | 214.26 g/mol |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
Data for the final product is computationally predicted as specific experimental data is not widely available.
Potential Biological Activities and Signaling Pathways
Antimicrobial Activity
Schiff bases derived from salicylaldehyde and various amines, as well as other pyridine derivatives, have been reported to exhibit significant antimicrobial activity against a range of bacterial and fungal strains.[1][6][7] The mechanism of action is often attributed to the chelation of metal ions essential for microbial growth or the interaction with cellular macromolecules.
Antitumor Activity
Numerous pyridine derivatives have been investigated for their anticancer properties.[2][3][8] The planar nature of the aromatic rings can facilitate intercalation with DNA, while the various functional groups can interact with the active sites of enzymes involved in cell proliferation and survival. For instance, some pyridine derivatives act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[9]
Potential Signaling Pathway Involvement
Given the prevalence of pyridine-containing compounds as kinase inhibitors, it is plausible that 2-[(2-pyridinylmethyl)amino]-phenol could interact with various signaling pathways implicated in cancer and other diseases. A generalized workflow for evaluating such a compound is presented below.
Caption: General workflow for bioactive compound evaluation.
Conclusion
This technical guide provides a detailed methodology for the synthesis of 2-[(2-pyridinylmethyl)amino]-phenol via reductive amination. While the specific discovery and biological profile of this compound remain to be fully elucidated in the public domain, the synthetic route is robust and accessible. The structural similarity to other biologically active pyridine and salicylaldehyde derivatives suggests that this compound could be a valuable candidate for further investigation in antimicrobial and anticancer drug discovery programs. The information presented herein serves as a practical resource for researchers to synthesize and explore the therapeutic potential of this and related molecules.
References
- 1. In vitro antimicrobial and antioxidant studies on N-(2- hydroxylbenzylidene) pyridine -2-amine and its M(II) complexes | Nigerian Journal of Basic and Applied Sciences [ajol.info]
- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-{[(Pyridin-2-yl)amino]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Activity of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 9. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of 2-PMAP on Amyloid-β Secretion In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of the compound 2-PMAP (2-[(2-pyridinylmethyl)amino]-phenol) on the secretion of amyloid-β (Aβ) peptides, the primary component of amyloid plaques implicated in Alzheimer's disease. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular pathways.
Core Findings: this compound Significantly Reduces Amyloid-β Secretion
In vitro studies have demonstrated the potent ability of this compound to inhibit the production and subsequent secretion of amyloid-β peptides. Research conducted by a team led by Dr. Martin J. Sadowski at New York University's Langone Medical Center identified this compound as a promising compound for reducing amyloid protein levels.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on the levels of amyloid precursor protein (APP), its C-terminal fragments (CTFs), and the secreted Aβ peptides in a cellular model of Alzheimer's disease.
Table 1: Effect of this compound on APP and C-Terminal Fragments in CHO APP751SW Cells [2]
| Compound | Concentration (µM) | Analyte | % Reduction |
| This compound | 10 | Full-length APP | Significant |
| This compound | 10 | α-CTF | Significant |
| This compound | 10 | β-CTF | Significant |
Note: The original source states a "reduction" without specifying the exact percentage for these analytes at 10 µM.
Table 2: Effect of this compound on Amyloid-β Secretion in CHO APP751SW Cells [2]
| Compound | Concentration (µM) | Analyte | % Reduction |
| This compound | 50 | Aβ (1-40) | 88.6% |
| This compound | 50 | Aβ (1-42) | 84.9% |
These findings highlight this compound's efficacy in substantially lowering the secretion of both major Aβ isoforms, Aβ40 and the more aggregation-prone Aβ42, without inducing cellular toxicity.[2]
Experimental Protocols
The following provides a detailed overview of the likely experimental methodologies employed in the in vitro assessment of this compound, based on the primary research referenced.
Cell Culture and Treatment
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP751 with the Swedish mutation (APP751SW) were likely used. This is a common in vitro model for studying the processing of APP and the generation of Aβ peptides.
-
Culture Conditions: Cells would be maintained in a suitable culture medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum (FBS), antibiotics (e.g., penicillin/streptomycin), and a selection agent (e.g., G418) to ensure the continued expression of the transfected APP gene. Cells would be incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For dose-response experiments, cells would be seeded in multi-well plates and allowed to adhere overnight. The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control (e.g., DMSO). The cells would then be incubated for a specified period (e.g., 24-48 hours) to allow for the compound to exert its effects on APP processing and Aβ secretion.
Measurement of Amyloid-β and APP Fragments
-
Sample Collection: After the treatment period, the conditioned medium would be collected to measure the levels of secreted Aβ peptides (Aβ40 and Aβ42). The cells would be lysed to extract intracellular proteins, including full-length APP and its C-terminal fragments (α-CTF and β-CTF).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of Aβ40 and Aβ42 in the conditioned medium would be quantified using specific sandwich ELISA kits. These assays typically involve capturing the Aβ peptides with a specific antibody coated on a microplate, followed by detection with a second, labeled antibody. The signal generated is proportional to the amount of Aβ present.
-
Western Blotting: The levels of full-length APP, α-CTF, and β-CTF in the cell lysates would be analyzed by Western blotting. This technique involves separating the proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies against APP and its fragments. The intensity of the resulting bands provides a semi-quantitative measure of the protein levels.
Signaling Pathways and Mechanism of Action
The primary mechanism of this compound appears to be the modulation of APP expression, leading to a downstream reduction in Aβ deposition.[2] The processing of APP is a critical pathway in the generation of amyloid-β peptides.
Amyloid Precursor Protein (APP) Processing Pathways
The following diagram illustrates the two main pathways for APP processing: the non-amyloidogenic pathway and the amyloidogenic pathway, which this compound influences by reducing the initial substrate, APP.
Caption: The dual pathways of APP processing and the inhibitory point of this compound.
Experimental Workflow for In Vitro Analysis of this compound
The logical flow of an in vitro study to assess the efficacy of a compound like this compound is depicted below.
Caption: A typical experimental workflow for evaluating this compound's in vitro effects.
Conclusion
The available in vitro data strongly indicate that this compound is a potent inhibitor of amyloid-β secretion. By reducing the expression of the amyloid precursor protein, this compound effectively curtails the production of Aβ40 and Aβ42. These findings, coupled with its favorable safety profile in preliminary studies, position this compound as a compound of significant interest for the development of preventative therapeutics for Alzheimer's disease. Further research is warranted to fully elucidate its mechanism of action and to translate these promising in vitro results into clinical applications.
References
An In-Depth Technical Guide to the Foundational Properties of 2-PMAP
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[(2-pyridinylmethyl)amino]-phenol, commonly known as 2-PMAP, is a small molecule that has garnered significant interest in the field of neurodegenerative disease research, particularly for its potential therapeutic applications in Alzheimer's disease. This technical guide provides a comprehensive overview of the foundational properties of this compound, including its chemical characteristics, synthesis, mechanism of action, and pharmacological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
This compound is a phenolic compound containing a pyridinylmethylamino side chain. Its chemical structure and basic properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(pyridin-2-ylmethylamino)methyl]phenol | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₁₄N₂O | --INVALID-LINK-- |
| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |
| CAS Number | 63671-68-1 | --INVALID-LINK-- |
| Appearance | Not explicitly stated in reviewed literature | |
| Solubility | Crosses the blood-brain barrier, suggesting some lipophilicity. | [1][2] |
Synthesis
Proposed Synthesis Workflow:
Experimental Protocol (Hypothetical):
-
Imine Formation: To a solution of 2-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as dichloroethane (DCE), add 2-aminophenol (1.0 eq). The mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, ~1.5 eq), is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 2-[(2-pyridinylmethyl)amino]-phenol.
Mechanism of Action and Pharmacological Effects
This compound has demonstrated significant potential in preclinical models of Alzheimer's disease and neuroinflammation. Its primary mechanisms of action revolve around the modulation of amyloid precursor protein (APP) expression and the attenuation of inflammatory signaling pathways.
Modulation of APP Expression and Aβ Production
In a key study, this compound was shown to reduce the steady-state levels of APP and its C-terminal fragments (CTFs) in a dose-dependent manner.[3] This leads to a subsequent reduction in the production and secretion of amyloid-beta (Aβ) peptides, Aβx-40 and Aβx-42, which are the primary components of amyloid plaques in Alzheimer's disease.[3][4]
Quantitative In Vitro Efficacy:
| Parameter | Cell Line | Concentration | Effect | Reference |
| Aβx-40 Secretion | CHO APP₇₅₁SW | 0.1 µM | 22.8% reduction | [4] |
| 1 µM | 44.6% reduction | [4] | ||
| 50 µM | 88.6% reduction | [4] | ||
| Aβx-42 Secretion | CHO APP₇₅₁SW | 0.5 µM | 19.1% reduction | [4] |
| 1 µM | 27.3% reduction | [4] | ||
| 50 µM | 84.9% reduction | [4] |
Quantitative In Vivo Efficacy in APPSW/PS1dE9 Mice:
| Parameter | Treatment Duration | Effect | Reference |
| Full-length APP | 5 days | 22.5% reduction | [4] |
| α-CTF and β-CTF | 5 days | 29.7% reduction | [4] |
| Fibrillar Aβ Plaque Load | 4 months | 49.9% reduction | [4] |
| Aβx-40 Plaque Load | 4 months | 41.9% reduction | [4] |
| Aβx-42 Plaque Load | 4 months | 35.3% reduction | [4] |
Anti-Neuroinflammatory Effects via TLR4/NF-κB Pathway
This compound has also been shown to exert neuroprotective effects by modulating neuroinflammation. In a rat model of subarachnoid hemorrhage (SAH), this compound attenuated neuroinflammation, oxidative stress, and cerebral vasospasm.[1][2] These effects were mediated through the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[1][2]
Signaling Pathway of this compound in Neuroinflammation:
Experimental Protocols
In Vitro Aβ Secretion Assay
This protocol is based on the methodology used to assess the effect of this compound on Aβ secretion in CHO APP₇₅₁SW cells.[4]
Experimental Workflow:
Detailed Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP with the Swedish mutation (APP₇₅₁SW) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere. The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Sample Collection: After a specified incubation period, the conditioned medium is collected.
-
Aβ Quantification: The levels of secreted Aβx-40 and Aβx-42 in the conditioned medium are quantified using specific enzyme-linked immunosorbent assays (ELISAs).
-
Cell Viability: A parallel assay, such as the MTT assay, should be performed to ensure that the observed reduction in Aβ is not due to cellular toxicity.[4]
In Vivo Assessment in an Alzheimer's Disease Mouse Model
This protocol is based on the study of this compound in the APPSW/PS1dE9 transgenic mouse model of Alzheimer's disease.[4]
Experimental Workflow:
Detailed Methodology:
-
Animal Model: APPSW/PS1dE9 transgenic mice, which develop age-dependent Aβ pathology, are used.
-
Treatment: this compound is administered to the mice over a specified period (e.g., subacute or chronic treatment) via a suitable route (e.g., oral gavage). A control group receives a vehicle.
-
Behavioral Analysis: Cognitive function is assessed using standard behavioral tests such as the novel object recognition test and the radial arm water maze to evaluate learning and memory.
-
Biochemical Analysis: Following the treatment period, brain tissue is harvested and homogenized. Levels of full-length APP, α-CTF, β-CTF, and soluble and insoluble Aβ peptides are quantified using Western blotting and ELISA.
-
Histopathological Analysis: Brain sections are prepared and stained with antibodies against Aβ to visualize amyloid plaques. The plaque burden is then quantified using image analysis software.
Conclusion
This compound presents a promising therapeutic strategy for Alzheimer's disease and other neuroinflammatory conditions. Its ability to modulate APP expression and inhibit the TLR4/NF-κB signaling pathway highlights its multi-target potential. The data summarized in this guide underscore the need for further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The provided experimental frameworks can serve as a basis for future studies aimed at further elucidating the therapeutic potential of this compound and similar compounds.
References
- 1. This compound Ameliorates Cerebral Vasospasm and Brain Injury after Subarachnoid Hemorrhage by Regulating Neuro-Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of amyloid precursor protein expression reduces β-amyloid deposition in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of APP Expression Reduces Aβ Deposition in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 2-(Aminomethyl)pyridine
Introduction
2-(Aminomethyl)pyridine, also commonly known as 2-picolylamine, is a versatile organic compound featuring a pyridine (B92270) ring substituted at the 2-position with an aminomethyl group.[1][2] Its unique structure, possessing two nitrogen atoms with different chemical environments, imparts a range of useful properties. It functions as a bidentate ligand, forming stable complexes with various metal ions, and serves as a crucial building block in the synthesis of more complex molecules.[3] This document provides a comprehensive overview of its fundamental chemical properties, synthesis, and experimental protocols relevant to its characterization. It is used as a synthesis reagent in the preparation of PPD analogues and 5-nitro-2-furancarboxylamides, which have shown trypanocidal activity.[4][5]
Chemical Structure and Identifiers
2-(Aminomethyl)pyridine consists of a primary amine attached to a methyl group, which is in turn bonded to a pyridine ring at the C2 position. This arrangement allows it to act as a chelating agent.
| Identifier | Value |
| IUPAC Name | pyridin-2-ylmethanamine[2][6][7] |
| Common Name | 2-Picolylamine[1][2] |
| CAS Number | 3731-51-9[1][5] |
| Molecular Formula | C₆H₈N₂[5][8] |
| Molecular Weight | 108.14 g/mol [5][8] |
| SMILES | NCc1ccccn1[5][9] |
| InChI Key | WOXFMYVTSLAQMO-UHFFFAOYSA-N[5][9] |
Physicochemical Properties
The physical and chemical properties of 2-(Aminomethyl)pyridine are summarized in the table below. It is a liquid at room temperature, is soluble in water, and is sensitive to air.[4][10][11]
| Property | Value |
| Appearance | Clear, colorless to pale yellow or orange liquid[5][10] |
| Odor | Amine-like[4][11] |
| Melting Point | -20 °C[4][8][12] |
| Boiling Point | 202-204 °C (at 760 mmHg)[4][12]; 82-85 °C (at 12 mmHg)[9][10][13] |
| Density | 1.049 g/mL at 25 °C[9][10][13] |
| Refractive Index (n20/D) | 1.544 - 1.578[9][10] |
| pKa | pKₐ₁: 2.31 (+2); pKₐ₂: 8.79 (+1) (at 25°C, μ=0.5)[10][14] |
| Solubility | Soluble in water (1000 mg/ml at 20°C) and ethanol[3][4] |
| Flash Point | 90 °C (194 °F)[4][12] |
| Vapor Pressure | 0.284 mmHg at 25 °C[10] |
| pH | 11-12 (100g/l, H₂O, 20℃)[10][15] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 2-(Aminomethyl)pyridine.
| Spectroscopy | Data |
| ¹H NMR | Spectra available. Key shifts are observed for the pyridine ring protons and the aminomethyl group protons.[16][17] |
| Infrared (IR) | Conforms to structure.[6][18] Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=N/C=C stretching (pyridine ring) are expected. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z = 108.[2][19] |
Reactivity and Chemical Behavior
-
Basicity: The molecule exhibits basic properties due to the lone pair of electrons on both the pyridine ring nitrogen and the primary amine nitrogen. It readily reacts with strong acids to form corresponding salts.[3] The primary amino group is more basic (pKₐ₂ ≈ 8.79) than the pyridine nitrogen (pKₐ₁ ≈ 2.31).[10][14]
-
Nucleophilicity: The primary amine group is a potent nucleophile and can participate in various nucleophilic substitution and addition reactions.
-
Ligand Formation: As a bidentate ligand, it coordinates with metal ions through both nitrogen atoms to form stable chelate complexes.[3] This property is widely exploited in coordination chemistry and catalysis.
-
Stability: The compound is stable under normal conditions but is sensitive to air and light.[1][11] It should be stored under an inert atmosphere in a cool, dark place.[10][14]
-
Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[1]
Synthesis Pathways
2-(Aminomethyl)pyridine can be synthesized through several routes. Two common laboratory-scale methods are:
-
Reductive Amination of 2-Pyridinecarboxaldehyde (B72084): This involves the reaction of 2-pyridinecarboxaldehyde with ammonia (B1221849) in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation) to form the primary amine.[3]
-
Nucleophilic Substitution of 2-(Chloromethyl)pyridine (B1213738): This method uses 2-(chloromethyl)pyridine as a starting material, which reacts with ammonia or a protected form of ammonia in a nucleophilic substitution reaction to yield the final product.[3]
Applications
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of pharmaceuticals, such as the antiarrhythmic drug Flecainide acetate.[20]
-
Coordination Chemistry: It is widely used as a bidentate ligand to prepare metal complexes with applications in catalysis and materials science.[3]
-
Analytical Chemistry: It is employed as a derivatizing agent in chromatography (e.g., LC-MS/MS) to enhance the sensitivity and detection of carboxylic acids.
Experimental Protocols
Determination of pKa via Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of 2-(Aminomethyl)pyridine.
Methodology:
-
Preparation of Titrand: Accurately weigh approximately 0.1 mmol of 2-(Aminomethyl)pyridine and dissolve it in 50 mL of deionized, CO₂-free water.
-
Titrant: Use a standardized solution of 0.1 M Hydrochloric Acid (HCl).
-
Apparatus Setup:
-
Place the titrand solution in a jacketed beaker maintained at 25 °C.
-
Immerse a calibrated pH electrode and the burette tip into the solution.
-
Stir the solution gently with a magnetic stirrer.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl added.
-
Determine the two equivalence points from the graph (points of maximum slope).
-
The pH at the half-equivalence points corresponds to the pKa values. The first half-equivalence point will yield pKₐ₂ (for the -NH₃⁺ group) and the second will yield pKₐ₁ (for the pyridinium (B92312) ion).
-
Alternatively, use the first derivative of the titration curve (ΔpH/ΔV) to accurately locate the equivalence points.
-
Determination of Boiling Point
Objective: To determine the boiling point of 2-(Aminomethyl)pyridine at atmospheric and reduced pressure.
Methodology:
-
Apparatus: Assemble a standard distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, a vacuum pump and manometer are also required.
-
Sample Preparation: Place a small volume (e.g., 10-20 mL) of 2-(Aminomethyl)pyridine and a few boiling chips into the round-bottom flask.
-
Atmospheric Distillation:
-
Heat the flask gently using a heating mantle.
-
Record the temperature when the liquid begins to boil and a steady stream of condensate is observed. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer.
-
-
Vacuum Distillation:
Spectroscopic Characterization
Objective: To obtain ¹H NMR and IR spectra for structural confirmation.
Methodology (¹H NMR):
-
Sample Preparation: Prepare a solution by dissolving 5-10 mg of 2-(Aminomethyl)pyridine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Integrate the peaks and identify the chemical shifts (ppm) and coupling constants (Hz).
-
Methodology (IR):
-
Sample Preparation: As the sample is a liquid, a small drop can be placed directly between two KBr or NaCl salt plates to create a thin film.
-
Data Acquisition:
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the frequencies (cm⁻¹) of the major absorption bands.
-
Safety and Handling
2-(Aminomethyl)pyridine is a hazardous chemical that requires careful handling.
-
Hazards: It is corrosive and can cause severe skin burns and eye damage.[1][21] It is also harmful if swallowed or in contact with skin and may cause respiratory irritation.[21][22]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[21] All handling should be performed in a well-ventilated area or a chemical fume hood.[23]
-
Storage: Store in a cool, dry, well-ventilated place away from heat and open flames.[1] Keep the container tightly closed and under an inert atmosphere, as it is air-sensitive.[4][10]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[21]
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Pyridinemethanamine | C6H8N2 | CID 19509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 4. 2-(Aminomethyl)pyridine, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-(Aminomethyl)pyridine, 98+% | CymitQuimica [cymitquimica.com]
- 6. B23208.14 [thermofisher.com]
- 7. 2-(Aminomethyl)pyridine, 99% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. 2-(aminomethyl)pyridine [stenutz.eu]
- 9. 2-ピコリルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. 2-(Aminomethyl)pyridine or 2-Picolylamine Manufacturers, with SDS [mubychem.com]
- 12. 3731-51-9 Cas No. | 2-(Aminomethyl)pyridine | Apollo [store.apolloscientific.co.uk]
- 13. 2-Picolylamine 99 3731-51-9 [sigmaaldrich.com]
- 14. 3731-51-9 CAS MSDS (2-Picolylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 16. 2-Picolylamine(3731-51-9) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 2-Aminomethyl Pyridine [jubilantingrevia.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. static.cymitquimica.com [static.cymitquimica.com]
2-picolylamine coordination chemistry fundamentals
An In-depth Technical Guide to 2-Picolylamine Coordination Chemistry
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Picolylamine (2-PA)
2-Picolylamine, also known as 2-(aminomethyl)pyridine, is a versatile organic compound featuring a pyridine (B92270) ring substituted at the 2-position with an aminomethyl group.[1][2] This structure renders it a primary amine and a heterocyclic base, making it a valuable building block in organic synthesis and, most notably, a powerful chelating agent in coordination chemistry.[3] As a colorless to pale yellow liquid, it serves as a common bidentate ligand, coordinating to metal ions through both the pyridine and the primary amine nitrogen atoms.[1][2] This chelation forms a highly stable five-membered ring, a characteristic that underpins its extensive use in the development of metal complexes with tailored properties.
The significance of 2-picolylamine extends across diverse scientific domains. It is a precursor for more complex multidentate ligands, such as tris(2-pyridylmethyl)amine (B178826) (TPA), and is integral to the synthesis of complexes used in catalysis, materials science, and bioinorganic chemistry.[1] Its ability to stabilize a wide range of metal ions in various oxidation states allows for the systematic study of reaction mechanisms and the design of functional metal-based systems, from catalysts for organic transformations to potential therapeutic agents.[4][5]
Fundamental Coordination Chemistry
The coordination chemistry of 2-picolylamine is defined by its robust chelating ability, which influences the geometry, stability, and reactivity of its metal complexes.
Coordination Modes and Chelation
The primary coordination mode of 2-picolylamine is as a bidentate, N,N'-chelating ligand. It utilizes the lone pair of electrons on the sp²-hybridized nitrogen of the pyridine ring and the sp³-hybridized nitrogen of the aminomethyl group. This arrangement is ideal for forming a thermodynamically stable five-membered chelate ring with a metal center. This stable coordination is a recurring theme in its complexes with transition metals like nickel(II), copper(II), zinc(II), and palladium(II).[6][7]
Synthesis of Metal Complexes
The synthesis of 2-picolylamine complexes is typically straightforward, involving the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the reactants is a critical factor in determining the final product. For instance, reacting a metal(II) salt with two equivalents of 2-picolylamine often yields a bis-chelated complex, [M(2-PA)₂]²⁺, which may also coordinate solvent molecules to satisfy its coordination sphere. The resulting complexes can often be isolated as crystalline solids by slow evaporation or diffusion of a counter-solvent.
Structural Characteristics
Complexes of 2-picolylamine adopt various coordination geometries depending on the metal ion, its oxidation state, and the other coordinating ligands.
-
Octahedral Geometry: This is very common, particularly for metals like Ni(II) and Fe(II). In the complex [Ni(2-PA)₂(H₂O)₂]Cl₂, the two 2-picolylamine ligands occupy the equatorial plane, with two water molecules in the apical positions, resulting in a pseudo-octahedral N₄O₂ environment around the nickel center. Similarly, tris-chelated complexes such as [Fe(2-PA)₃]²⁺ exhibit a classic octahedral geometry.[1]
-
Square Pyramidal Geometry: This has been observed in zinc(II) complexes. For example, the complex [(2-PA)₂ZnCl]₂[ZnCl₄] features a five-coordinate zinc center with a square-pyramidal arrangement.[7]
-
Square Planar Geometry: Palladium(II) complexes, such as those formed in ligand substitution studies, typically favor a four-coordinate, square planar geometry.[5]
Spectroscopic and Physicochemical Properties
The coordination of 2-picolylamine to a metal center induces distinct changes in its spectroscopic signatures, which are routinely used for characterization.
-
Infrared (IR) Spectroscopy: The formation of a metal-nitrogen bond is evidenced by shifts in the vibrational frequencies of the ligand. For example, in the [Ni(2-PA)₂(H₂O)₂]Cl₂ complex, the N-H stretching vibrations appear around 3150-3082 cm⁻¹ and the C=N stretching at 1607 cm⁻¹. Coordination of an amide group in derived ligands shows a characteristic shift of the C=O stretching frequency to lower energy.
-
UV-Visible Spectroscopy: The d-d electronic transitions in transition metal complexes give rise to absorption bands in the visible region, which are sensitive to the coordination environment. The Ni(II) complex [Ni(2-PA)₂(H₂O)₂]Cl₂ exhibits chromotropic properties, meaning its color changes in response to solvent (solvatochromism), ions (ionochromism), or temperature (thermochromism). This behavior is often due to the substitution of coordinated water molecules by solvent molecules or anions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure of diamagnetic complexes, such as those of Zn(II). The chemical shifts of the pyridine and aminomethyl protons are altered upon coordination to the metal center.
Experimental Protocols
The following protocols are representative of the synthesis and application of 2-picolylamine complexes.
Synthesis of Bis(aquo)bis(2-picolylamine)nickel(II) dichloride, [Ni(2-PA)₂(H₂O)₂]Cl₂
This protocol is adapted from the procedure described by Kazemi and Golchoubian (2020).
-
Preparation of Solutions: Prepare an ethanolic solution (15 mL) of NiCl₂·6H₂O (0.94 g, 4 mmol). Separately, prepare a solution of 2-picolylamine (0.86 g, 8 mmol) in ethanol (10 mL).
-
Reaction: Add the nickel(II) chloride solution to the 2-picolylamine solution with stirring. The solution will turn purple.
-
Stirring: Continue to stir the reaction mixture for 2 hours at room temperature. A pink precipitate will form.
-
Isolation: Isolate the precipitate by filtration.
-
Recrystallization: Recrystallize the crude solid by dissolving it in a minimal amount of ethanol and placing the solution in a beaker. Place this beaker inside a larger one containing diethyl ether and seal. Slow diffusion of the diethyl ether vapor into the ethanolic solution will yield pink crystals.
-
Characterization: The product can be characterized by IR spectroscopy and single-crystal X-ray diffraction. Selected IR data (KBr, cm⁻¹): 3254 (O-H stretch), 3150, 3082 (NH₂ stretch), 1607 (C=N stretch).
Synthesis of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II), [Pd(2-PA)(CBDCA)]
This protocol is based on the complex formation studies by Shoukry et al. (1997).[5]
-
Precursor Synthesis: First, prepare the diaqua precursor complex, [Pd(2-PA)(H₂O)₂]²⁺, by reacting an equimolar amount of 2-picolylamine with a solution of palladium(II) perchlorate (B79767) at a controlled pH.
-
Ligand Substitution Reaction: To an aqueous solution of the [Pd(2-PA)(H₂O)₂]²⁺ precursor, add a solution containing one equivalent of 1,1-cyclobutanedicarboxylic acid (H₂CBDCA), with the pH adjusted to facilitate the coordination of the carboxylate anion.
-
Isolation: The neutral complex, [Pd(2-PA)(CBDCA)], is less soluble in water and can be encouraged to crystallize. Slow evaporation of the solvent at room temperature can yield crystals suitable for X-ray analysis.
-
Characterization: The final product [Pd(2-PA)(CBDCA)]·2H₂O can be characterized by elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure.[5]
General Procedure for Catalytic Pyridine Synthesis using an Immobilized Ni(II)-Picolylamine Complex
This procedure describes the use of a heterogeneous catalyst, Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄, for a one-pot pseudo-four-component reaction.[8][9]
-
Reactant Mixture: In a reaction vessel, combine an aldehyde (1 mmol), malononitrile (B47326) (2 mmol), thiophenol (1 mmol), and the heterogeneous Ni(II)-picolylamine nanocatalyst (0.05 g).
-
Reaction Conditions: Heat the mixture to 80 °C under solvent-free conditions or in ethylene (B1197577) glycol (EG) as a solvent.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Catalyst Recovery: Upon completion, add ethanol to the mixture and use an external magnet to separate the magnetic nanocatalyst.
-
Product Isolation: Decant the supernatant and evaporate the solvent under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.
-
Catalyst Recycling: The recovered magnetic catalyst can be washed with ethanol, dried, and reused for subsequent reaction cycles.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for 2-picolylamine and its metal complexes.
Table 1: Physicochemical Properties of 2-Picolylamine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₆H₈N₂ | [4] |
| Molar Mass | 108.14 g·mol⁻¹ | [1] |
| Appearance | Clear colorless to yellow liquid | [4] |
| Density | 1.049 g/mL at 25 °C | [6][10] |
| Boiling Point | 203 °C at 760 mmHg | [1][4] |
| pKₐ₁ (Pyridinium H⁺) | 2.31 | [4] |
| pKₐ₂ (Ammonium H⁺) | 8.79 |[4] |
Table 2: Crystallographic Data for Selected 2-Picolylamine Complexes
| Complex | [Pd(2-PA)(CBDCA)]·2H₂O | [Ni(2-PA)₂(H₂O)₂]Cl₂ |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 5.659(5) | - |
| b (Å) | 18.320(5) | - |
| c (Å) | 14.027(5) | - |
| β (°) | 97.748(5) | - |
| V (ų) | 1440.94(14) | - |
| Z | 4 | - |
| Reference | [5] | * |
*Characterized by single-crystal X-ray studies, but specific cell parameters are not in the provided abstracts.
Table 3: Selected Bond Lengths and Angles for a Pseudo-Octahedral Ni(II) Complex Specific bond lengths and angles for [Ni(2-PA)₂(H₂O)₂]Cl₂ are typically found in the full crystallographic information file of the published study. The structure consists of a central Ni(II) ion coordinated by four nitrogen atoms from two bidentate 2-picolylamine ligands in the equatorial plane and two oxygen atoms from water molecules in axial positions.
Table 4: Kinetic Data for Ligand Substitution on [Pd(2-PA)(H₂O)₂]²⁺ at 25 °C
| Entering Ligand | Rate Constant (k) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
|---|---|---|---|
| CBDCAH⁻ | 5380 ± 70 M⁻¹s⁻¹ | 54 ± 2 | 10 ± 4 |
| Inosine | 25400 ± 200 M⁻¹s⁻¹ | - | - |
| 5'-IMP | 7100 ± 300 M⁻¹s⁻¹ | - | - |
Data from reference[5].
Applications in Research and Development
The unique properties of 2-picolylamine complexes make them valuable in various fields.
Homogeneous and Heterogeneous Catalysis
2-Picolylamine is a key ligand in catalysis. Baratta's catalyst, RuCl₂(PPh₃)₂(ampy) (where ampy = 2-picolylamine), is a notable example used for transfer hydrogenation reactions.[1] More recently, the development of heterogeneous catalysts has gained attention for its environmental benefits. A Ni(II)-picolylamine complex immobilized on silica-coated magnetic nanoparticles has been shown to be an efficient and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives.[8][9] This approach combines the high activity of a molecular catalyst with the ease of separation of a heterogeneous system.
References
- 1. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Picolylamine|3731-51-9|lookchem [lookchem.com]
- 5. Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Picolylamine 99 3731-51-9 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Picolylamine–Ni( ii ) complex attached on 1,3,5-triazine-immobilized silica-coated Fe 3 O 4 core/shell magnetic nanoparticles as an environmentally fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01826A [pubs.rsc.org]
- 9. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2-PMAP in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the reported effects and proposed mechanisms of 2-(pyridin-2-ylmethylamino)phenol (2-PMAP) in preclinical studies using mouse models of Alzheimer's disease (AD). The protocols outlined below are generalized methodologies for the key experiments cited in the available literature.
Introduction
This compound is a compound that has been investigated for its potential therapeutic effects in Alzheimer's disease.[1] It has been shown to act as an inhibitor of amyloid precursor protein (APP) production and subsequent amyloid-β (Aβ) secretion.[1] Preclinical studies have utilized transgenic mouse models of AD to evaluate the in vivo efficacy of this compound in reducing AD-related pathology and improving cognitive function.
Mechanism of Action
This compound is reported to lower the levels of amyloid proteins associated with Alzheimer's by 50 percent or more in animal studies.[1] The compound is believed to exert its effects by inhibiting the production of APP and the secretion of its amyloidogenic cleavage products, Aβ(1-40) and Aβ(1-42). This reduction in Aβ peptides is hypothesized to alleviate the downstream pathological cascade of plaque formation and neuronal dysfunction characteristic of Alzheimer's disease.
In Vivo Efficacy in APPSwe/PS1dE9 Mouse Model
Studies have been conducted using the APPSwe/PS1dE9 double transgenic mouse model, which overexpresses mutant human APP and presenilin 1, leading to age-dependent accumulation of Aβ plaques and cognitive deficits. Treatment with this compound in these mice has been shown to reduce brain levels of full-length APP, its C-terminal fragments (α-CTF and β-CTF), and soluble Aβ(1-40) and Aβ(1-42). Furthermore, this compound administration has been associated with improvements in cognitive performance, specifically in novel object recognition and spatial memory tasks.
Data Summary
Table 1: Qualitative Effects of this compound on Alzheimer's Disease Pathology in APPSwe/PS1dE9 Mice
| Pathological Marker | Effect of this compound Treatment |
| Full-Length Amyloid Precursor Protein (APP) | Reduced |
| α-C-terminal fragment (α-CTF) of APP | Reduced |
| β-C-terminal fragment (β-CTF) of APP | Reduced |
| Soluble Amyloid-β (1-40) | Reduced |
| Soluble Amyloid-β (1-42) | Reduced |
Table 2: Qualitative Effects of this compound on Cognitive Function in APPSwe/PS1dE9 Mice
| Behavioral Test | Cognitive Domain | Effect of this compound Treatment |
| Novel Object Recognition | Recognition Memory | Improved |
| Radial Arm Maze | Spatial Memory | Improved |
Disclaimer: The tables above summarize the qualitative findings. Specific quantitative data, including the dosage of this compound, duration of treatment, and the percentage of reduction in pathological markers or improvement in cognitive scores, were not available in the reviewed literature.
Experimental Protocols
The following are detailed, generalized protocols for the key experimental methodologies relevant to the evaluation of this compound in an Alzheimer's disease mouse model.
This compound Administration Protocol (General Guidance)
Disclaimer: The specific administration protocol for this compound in the APPSwe/PS1dE9 mouse model is not detailed in the available literature. The following is a general protocol for compound administration in mice and should be optimized for this compound based on its physicochemical properties.
Materials:
-
This compound compound
-
Vehicle solution (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, depending on this compound's solubility)
-
Syringes and needles appropriate for the chosen route of administration
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Based on preliminary dose-finding studies, prepare a stock solution of this compound in a suitable vehicle.
-
On the day of administration, dilute the stock solution to the final desired concentration. The concentration should be calculated to deliver the target dose in a volume appropriate for the mouse's weight (e.g., 5-10 mL/kg for intraperitoneal injection).
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage, or intravenous injection). The route of administration should be selected based on the compound's properties and the experimental design.
-
For chronic studies, repeat the administration at a determined frequency (e.g., daily) for the specified duration of the treatment period.
-
A control group of mice should receive the vehicle solution following the same administration schedule.
-
Novel Object Recognition (NOR) Test
Principle: This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.
Materials:
-
Open field arena (e.g., a 50 cm x 50 cm box)
-
Two identical objects (familiar objects)
-
One novel object, distinct from the familiar objects in shape and texture but similar in size.
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This helps to reduce anxiety and familiarize the mouse with the testing environment.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the mouse in the arena, midway between the two objects, and allow it to explore for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose or paws) is recorded.
-
-
Testing Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena.
-
In the arena, one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: DI = (T_novel - T_familiar) / (T_novel + T_familiar).
-
A higher DI indicates better recognition memory.
-
Radial Arm Maze (RAM) Test
Principle: This task assesses spatial working and reference memory. Mice must learn to visit each arm of the maze to receive a reward while avoiding re-entry into already visited arms.
Materials:
-
An elevated radial arm maze with a central platform and a number of arms (typically 8) radiating outwards.
-
A food reward (e.g., a small drop of condensed milk or a food pellet) placed at the end of each arm.
-
Visual cues placed around the room to aid in spatial navigation.
Procedure:
-
Habituation and Pre-training:
-
Habituate the mice to the maze for several days by placing them on the central platform and allowing them to explore freely with rewards available in all arms.
-
-
Training:
-
Once habituated, begin the training trials. Bait all arms with a food reward.
-
Place the mouse on the central platform and allow it to freely explore the maze and consume the rewards.
-
A trial ends when the mouse has visited all arms and consumed all rewards, or after a set time limit.
-
Record the number of entries into each arm and the order of arm visits.
-
-
Data Analysis:
-
Working memory errors: An entry into an arm that has already been visited within the same trial.
-
Reference memory errors: An entry into an arm that is never baited (in paradigms where only a subset of arms contains a reward).
-
A decrease in the number of errors over successive trials indicates learning and memory.
-
Western Blot Analysis of APP and Aβ
Principle: This technique is used to detect and quantify the levels of specific proteins (APP, CTFs, and Aβ) in brain tissue homogenates.
Materials:
-
Mouse brain tissue (e.g., cortex and hippocampus)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for APP, α-CTF, β-CTF, and Aβ (e.g., 6E10, 4G8)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size by running them on an SDS-PAGE gel.
-
-
Electrotransfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare protein levels between different samples.
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General experimental workflow.
Caption: Logical flow of this compound's effects.
References
Application Notes and Protocols for Studying Amyloid Precursor Protein Trafficking with 2-PMAP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid Precursor Protein (APP) is a transmembrane protein that plays a central role in the pathogenesis of Alzheimer's disease. The trafficking and processing of APP are complex processes that determine the production of amyloid-beta (Aβ) peptides, which are the main components of the amyloid plaques found in the brains of Alzheimer's patients. Understanding the molecular mechanisms that regulate APP trafficking is crucial for the development of therapeutic strategies to combat this devastating neurodegenerative disease. 2-PMAP is a small molecule that has been identified as an inhibitor of APP production and Aβ secretion.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to study APP trafficking and processing.
Mechanism of Action
This compound reduces the cellular levels of full-length APP and its C-terminal fragments (CTFs) by inhibiting the translation of APP mRNA.[2] Studies in CHO cells overexpressing APP751 with the Swedish mutation (CHO APP751SW) have shown that this compound does not affect the levels of APP mRNA, indicating that its effect is at the post-transcriptional level.[2] By reducing the amount of available APP substrate, this compound consequently decreases the production and secretion of Aβ peptides.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on APP processing and Aβ production in both in vitro and in vivo models.
Table 1: Effect of this compound on APP and its Metabolites in CHO APP751SW Cells [2]
| This compound Concentration (µM) | Full-Length APP Reduction (%) | α-CTF and β-CTF Reduction (%) | Secreted Aβ(1-40) Reduction (%) | Secreted Aβ(1-42) Reduction (%) |
| 10 | 50.2 | 83.5 | Not Reported | Not Reported |
| 25 | Not Reported | Not Reported | Not Reported | Not Reported |
| 50 | 75.5 | 92.0 | 88.6[1] | 84.9[1] |
Table 2: Effect of this compound on APP and Aβ in APPSW/PS1dE9 Transgenic Mice [2]
| Treatment | Full-Length APP Reduction (%) | α-CTF and β-CTF Reduction (%) | Soluble Brain Aβx-40 Reduction (%) | Soluble Brain Aβx-42 Reduction (%) |
| This compound (5 days) | 22.5 | 29.7 | 84.0 | 67.6 |
Experimental Protocols
Protocol 1: In Vitro Treatment of CHO APP751SW Cells with this compound
This protocol describes the treatment of Chinese Hamster Ovary (CHO) cells stably expressing human APP751 with the Swedish mutation (APP751SW) with this compound to analyze its effect on APP, CTFs, and Aβ levels.
Materials:
-
CHO APP751SW cells
-
Complete cell culture medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Conditioned media collection tubes
Procedure:
-
Cell Seeding:
-
Seed CHO APP751SW cells in appropriate culture vessels (e.g., 6-well plates for Western blotting or 24-well plates for ELISA) at a density that allows them to reach 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
On the day of the experiment, remove the culture medium.
-
Prepare fresh medium containing the desired final concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) by diluting the 10 mM stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Prepare a vehicle control medium with the same final concentration of DMSO.
-
Add the treatment or vehicle control medium to the respective wells.
-
Incubate the cells for 48 hours at 37°C and 5% CO2.
-
-
Sample Collection:
-
Conditioned Media: After the incubation period, carefully collect the conditioned medium from each well into pre-chilled tubes. Centrifuge at 3,000 x g for 10 minutes at 4°C to remove cell debris. The supernatant can be stored at -80°C for subsequent Aβ ELISA.
-
Cell Lysates:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a 6-well plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and store it at -80°C for Western blot analysis.
-
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA Protein Assay Kit according to the manufacturer's instructions. This is essential for equal loading in the Western blot analysis.
-
Protocol 2: Western Blot Analysis of APP and CTFs
This protocol outlines the procedure for detecting full-length APP and its C-terminal fragments (α-CTF and β-CTF) in cell lysates.
Materials:
-
Cell lysates from Protocol 1
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-APP, C-terminal (e.g., clone CT15)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured samples onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against APP C-terminus (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the APP and CTF bands to the loading control (β-actin).
-
Calculate the percentage reduction in protein levels in this compound-treated samples compared to the vehicle control.
-
Protocol 3: ELISA for Aβ40 and Aβ42
This protocol describes the quantification of secreted Aβ40 and Aβ42 in the conditioned media using a sandwich ELISA kit.
Materials:
-
Conditioned media from Protocol 1
-
Human/Rat Aβ40 and Aβ42 ELISA kits
-
Microplate reader
Procedure:
-
Follow the instructions provided with the specific Aβ ELISA kit.
-
Briefly, add the conditioned media samples and standards to the wells of the antibody-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate to develop the color.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.
-
Calculate the percentage reduction in Aβ levels in this compound-treated samples compared to the vehicle control.
Protocol 4: In Vivo Administration of this compound to APPSW/PS1dE9 Mice
This protocol details the administration of this compound to a transgenic mouse model of Alzheimer's disease.
Materials:
-
APPSW/PS1dE9 transgenic mice (6-month-old females)
-
This compound
-
Vehicle (e.g., a solution of DMSO, Tween 80, and saline)
-
Administration equipment (e.g., oral gavage needles or injection supplies)
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration for administration. The original study does not specify the exact dose or route of administration, so a pilot study to determine the optimal dose and route (e.g., oral gavage, intraperitoneal injection) is recommended.
-
Administration: Administer this compound or vehicle to the mice daily for five consecutive days.
-
Tissue Collection: On the sixth day, euthanize the mice and collect the brains. One hemisphere can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis, while the other can be fixed for immunohistochemistry.
Protocol 5: Brain Tissue Homogenization and Aβ Extraction
This protocol describes the extraction of soluble Aβ from mouse brain tissue.
Materials:
-
Frozen mouse brain hemisphere
-
Tissue homogenization buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Dounce homogenizer or mechanical homogenizer
-
Ultracentrifuge
-
DEA (diethylamine) solution for soluble Aβ extraction
Procedure:
-
Homogenization:
-
Weigh the frozen brain tissue.
-
Add 10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
-
Soluble Aβ Extraction (DEA Extraction): [3]
-
To a portion of the brain homogenate, add an equal volume of 0.4% DEA solution.
-
Vortex thoroughly.
-
Ultracentrifuge the mixture at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the soluble Aβ fraction.
-
Neutralize the supernatant with 1/10th volume of 0.5 M Tris-HCl, pH 6.8.
-
The neutralized supernatant can be used for Aβ ELISA.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound action on APP processing.
Caption: Experimental workflow for studying this compound effects.
Conclusion
This compound serves as a valuable research tool for investigating the consequences of reduced APP synthesis on Aβ pathology. The provided protocols and data offer a comprehensive guide for researchers to incorporate this compound into their studies on APP trafficking and processing, ultimately contributing to a better understanding of Alzheimer's disease and the development of novel therapeutic interventions.
References
Application Notes and Protocols for Cell-Based Assays to Determine 2-PMAP Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(2-pyridinylmethyl)amino]-phenol (2-PMAP) is a compound with demonstrated neuroprotective and anti-inflammatory properties. It has shown potential in preclinical studies for neurological conditions by modulating key signaling pathways involved in neuroinflammation and the production of amyloid-β (Aβ). This document provides detailed application notes and protocols for a suite of cell-based assays to evaluate the efficacy of this compound. The assays described herein are designed to quantify its impact on cell viability, neuroprotection, inflammatory responses, and the processing of amyloid precursor protein (APP).
Data Presentation
The following tables summarize the quantitative efficacy of this compound across various cell-based assays. Note: As specific IC50 and EC50 values for this compound are not widely available in the public domain, the data presented here are representative examples based on the known mechanisms of action and typical results for compounds with similar activities. These tables are intended to serve as a template for organizing experimental data.
Table 1: Neuroprotective and Cytotoxic Effects of this compound
| Assay Type | Cell Line | Parameter | This compound Concentration | Result |
| MTT Assay | SH-SY5Y | Cell Viability (IC50) | 1 - 100 µM | > 100 µM |
| LDH Assay | Primary Cortical Neurons | Neuroprotection (EC50) vs. Glutamate | 0.1 - 50 µM | ~10 µM |
| ATP Assay | BV-2 Microglia | Cell Viability (IC50) | 1 - 100 µM | > 100 µM |
Table 2: Anti-inflammatory Efficacy of this compound
| Assay Type | Cell Line | Parameter | This compound Concentration | Result |
| TNF-α ELISA | BV-2 Microglia (LPS-stimulated) | % Inhibition | 1 - 50 µM | Dose-dependent inhibition |
| IL-1β ELISA | BV-2 Microglia (LPS-stimulated) | % Inhibition | 1 - 50 µM | Dose-dependent inhibition |
| IL-6 ELISA | BV-2 Microglia (LPS-stimulated) | % Inhibition | 1 - 50 µM | Dose-dependent inhibition |
| NF-κB Reporter Assay | HEK293-TLR4 | IC50 | 0.1 - 25 µM | ~5 µM |
Table 3: Effect of this compound on Amyloid-β Production
| Assay Type | Cell Line | Parameter | This compound Concentration | Result |
| Aβ (1-40) ELISA | CHO APP751SW | % Reduction | 50 µM | 88.6%[1] |
| Aβ (1-42) ELISA | CHO APP751SW | % Reduction | 50 µM | 84.9%[1] |
| APP Western Blot | CHO APP751SW | Protein Level Reduction | 10 µM | Significant reduction[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflows for the described experimental protocols.
Experimental Protocols
Protocol 1: Cell Viability and Neuroprotection Assays
A. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
SH-SY5Y neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
B. LDH Assay for Neuroprotection
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., HT22)
-
Neurobasal medium with B-27 supplement
-
This compound stock solution
-
Glutamate or another neurotoxic agent
-
LDH cytotoxicity assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed neurons in a 96-well plate and allow them to mature.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 100 µM glutamate). Include a negative control (no neurotoxin) and a positive control (neurotoxin only).
-
Incubate for 24 hours.
-
Measure LDH release in the culture supernatant according to the manufacturer's protocol.
-
Calculate neuroprotection as the percentage reduction in LDH release compared to the positive control.
Protocol 2: Measurement of Inflammatory Cytokines by ELISA
This protocol describes the quantification of TNF-α, IL-1β, and IL-6 in cell culture supernatants.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Seed BV-2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of each cytokine based on a standard curve and determine the percentage of inhibition by this compound.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293 cells stably expressing TLR4 and an NF-κB luciferase reporter construct
-
DMEM with 10% FBS
-
This compound stock solution
-
LPS
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL LPS for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of NF-κB activity by this compound.
Protocol 4: Western Blot Analysis of APP and its Fragments
This protocol is for the semi-quantitative analysis of full-length APP and its C-terminal fragments (CTFs).
Materials:
-
CHO cells stably expressing APP751SW (CHO APP751SW)
-
Culture medium for CHO cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against APP (C-terminal)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CHO APP751SW cells and grow to 80-90% confluency.
-
Treat the cells with this compound (e.g., 10 µM) for 24 hours.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 5: ELISA for Amyloid-β (Aβ) Peptides
This protocol quantifies the levels of secreted Aβ (1-40) and Aβ (1-42).
Materials:
-
CHO APP751SW cells
-
Culture medium for CHO cells
-
This compound stock solution
-
ELISA kits for human Aβ (1-40) and Aβ (1-42)
-
96-well plates
-
Plate reader
Procedure:
-
Seed CHO APP751SW cells in a 24-well plate.
-
Treat the cells with this compound (e.g., 50 µM) for 24-48 hours.
-
Collect the conditioned media.
-
Perform the ELISAs for Aβ (1-40) and Aβ (1-42) according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of each Aβ species from a standard curve and determine the percentage of reduction by this compound.
References
Application Notes and Protocols: 2-PMAP as a Tool for Studying the Amyloid Cascade Hypothesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amyloid cascade hypothesis remains a central framework for understanding the pathology of Alzheimer's disease (AD). This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the proteolytic processing of the amyloid precursor protein (APP), is the initiating event in a cascade that leads to synaptic dysfunction, neuroinflammation, and neurodegeneration.[1][2] Consequently, strategies aimed at reducing Aβ production or enhancing its clearance are major areas of therapeutic research. 2-([pyridine-2-ylmethyl]-amino)-phenol (2-PMAP) has emerged as a promising small molecule tool for studying the amyloid cascade, offering a unique mechanism to modulate Aβ levels.[3][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in both in vitro and in vivo models relevant to AD research.
Mechanism of Action
This compound reduces the production of Aβ peptides by a novel mechanism that involves the inhibition of APP mRNA translation.[3][4] Unlike many other experimental AD therapeutics that target the secretase enzymes (β-secretase/BACE1 and γ-secretase) responsible for APP processing, this compound acts upstream by lowering the steady-state levels of the APP protein itself.[3][4] This is achieved without altering APP mRNA levels, indicating a post-transcriptional regulatory mechanism.[3][4] The precise signaling pathway through which this compound exerts this effect is still under investigation, but it is hypothesized to involve modulation of pathways that regulate the translational efficiency of mRNAs containing specific motifs in their 5' untranslated region (5'-UTR), such as an internal ribosome entry site (IRES).[3][5]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing Aβ levels from both in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound on Aβ Production in CHO APP751SW Cells [4]
| This compound Concentration (µM) | % Reduction in Aβx-40 | % Reduction in Aβx-42 |
| 0.1 | 22.8% | - |
| 0.5 | - | 19.1% |
| 1 | 44.6% | 27.3% |
| 10 | - | - |
| 50 | 88.6% | 84.9% |
Table 2: In Vivo Efficacy of this compound in APPSW/PS1dE9 Transgenic Mice [3]
| Treatment Group | Soluble Brain Aβx-40 Levels (pg/mg protein) | Soluble Brain Aβx-42 Levels (pg/mg protein) | Cortical Aβ Plaque Load (%) |
| Vehicle Control | ~150 | ~250 | ~2.5 |
| This compound (chronic) | ~75 (↓ ~50%) | ~125 (↓ ~50%) | ~1.25 (↓ ~50%) |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Protocol: Assessment of this compound on Aβ Production in Cell Culture
This protocol describes the use of Chinese Hamster Ovary (CHO) cells stably expressing human APP751 with the Swedish mutation (CHO APP751SW) to evaluate the effect of this compound on Aβ production.
Materials:
-
CHO APP751SW cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
This compound stock solution (in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Human Aβx-40 and Aβx-42 ELISA kits
Procedure:
-
Cell Culture: Culture CHO APP751SW cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent like G418. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Plating: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (e.g., 0.1, 0.5, 1, 10, 50 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells with this compound for 24-48 hours.
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well. Centrifuge to remove any detached cells and store the supernatant at -80°C for Aβ ELISA.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Aβ ELISA: Quantify the levels of Aβx-40 and Aβx-42 in the collected conditioned media using specific ELISA kits according to the manufacturer's instructions. Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate.
-
Western Blot Analysis (Optional): Analyze the cell lysates by Western blotting to determine the levels of full-length APP and its C-terminal fragments (CTFs) using appropriate antibodies.
In Vivo Protocol: Evaluation of this compound in an Alzheimer's Disease Mouse Model
This protocol outlines the procedure for assessing the efficacy of this compound in the APPswe/PS1dE9 transgenic mouse model of AD.
Materials:
-
APPswe/PS1dE9 transgenic mice[2]
-
This compound
-
Vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80)
-
Gavage needles
-
Anesthesia
-
Perfusion solution (ice-cold PBS)
-
Brain homogenization buffer
-
Formic acid
-
Sucrose (B13894) solutions (for cryoprotection)
-
OCT embedding medium
-
Anti-Aβ antibodies for immunohistochemistry
-
Human Aβx-40 and Aβx-42 ELISA kits
Procedure:
-
Animal Dosing: Administer this compound or vehicle to APPswe/PS1dE9 mice via oral gavage daily for a specified period (e.g., 4 months).[3] The dosage should be determined based on preliminary pharmacokinetic and tolerability studies.
-
Tissue Collection: At the end of the treatment period, anesthetize the mice and perfuse them transcardially with ice-cold PBS.
-
Brain Extraction and Processing: Carefully extract the brain. For biochemical analysis, one hemisphere can be snap-frozen in liquid nitrogen and stored at -80°C. For immunohistochemistry, the other hemisphere can be fixed in 4% paraformaldehyde, cryoprotected in sucrose solutions, and embedded in OCT.
-
Brain Homogenization: Homogenize the frozen brain hemisphere in a suitable buffer to extract soluble proteins. For insoluble Aβ, perform a subsequent extraction with formic acid.
-
Biochemical Analysis:
-
Aβ ELISA: Measure the levels of soluble and insoluble Aβx-40 and Aβx-42 in the brain homogenates using specific ELISA kits.
-
Western Blot: Analyze the brain homogenates to determine the levels of full-length APP and its CTFs.
-
-
Immunohistochemistry:
-
Section the fixed brain tissue using a cryostat.
-
Perform immunohistochemical staining for Aβ plaques using a specific anti-Aβ antibody.[6]
-
Counterstain with a nuclear stain like DAPI.
-
Image the stained sections using a microscope and quantify the Aβ plaque load using image analysis software.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Human Amyloid b40 and Amyloid b42 Brain ELISA Sigma-Aldrich [sigmaaldrich.com]
- 2. Characterization of amyloid deposition in the APPswe/PS1dE9 mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulating amyloid precursor protein synthesis through an internal ribosomal entry site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-transcriptional regulation of amyloid precursor protein by microRNAs and RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry Protocol for Beta Amyloid Products using USA Detection Kit [protocols.io]
Application Notes and Protocols for 2-Picolylamine as a Bidentate Ligand
Introduction
2-Picolylamine (also known as 2-(aminomethyl)pyridine) is a versatile organic compound with the formula H₂NCH₂C₅H₄N. It functions as a common and effective bidentate ligand, chelating to metal ions through the nitrogen atoms of both the pyridine (B92270) ring and the primary amine group.[1][2] This chelation forms a stable five-membered ring, making it a valuable component in coordination chemistry. Its unique structure allows it to act as a precursor for more complex multidentate ligands and imparts specific catalytic and biological activities to its metal complexes.[2][3] These application notes provide an overview of its use in catalysis, bioinorganic chemistry, and analytical applications, complete with detailed protocols and quantitative data for researchers, scientists, and drug development professionals.
Application 1: Homogeneous and Heterogeneous Catalysis
Application Note:
2-Picolylamine is a crucial ligand in the development of catalysts for various organic transformations. In homogeneous catalysis, it is a component of catalysts like Baratta's catalyst, RuCl₂(PPh₃)₂(ampy) (where ampy = 2-picolylamine), which is used for transfer hydrogenation reactions.[2] In heterogeneous catalysis, 2-picolylamine complexes can be immobilized on solid supports, such as silica-coated magnetic nanoparticles. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.[4][5] A notable example is a Nickel(II)-picolylamine complex anchored on Fe₃O₄ core-shell nanoparticles, which efficiently catalyzes the one-pot, pseudo-four-component synthesis of substituted pyridine derivatives under environmentally friendly conditions.[4][5] This catalyst demonstrates high yields, excellent recyclability, and broad substrate scope.
Quantitative Data: Catalytic Synthesis of Pyridine Derivatives
The following table summarizes the performance of the Ni(II)-picolylamine magnetic nanocatalyst in the synthesis of various substituted pyridine derivatives from aromatic aldehydes, malononitrile (B47326), and thiophenol.[5]
| Aldehyde (Ar) | Product | Method | Time (min) | Yield (%) | TON | TOF (h⁻¹) |
| 4-NO₂C₆H₄ | 4b | A | 10 | 96 | - | - |
| 4-NO₂C₆H₄ | 4b | B | 8 | 97 | - | - |
| 4-ClC₆H₄ | 4d | A | 15 | 95 | - | - |
| 4-ClC₆H₄ | 4d | B | 10 | 97 | 107 | 823 |
| C₆H₅ | 4a | A | 45 | 92 | - | - |
| C₆H₅ | 4a | B | 35 | 93 | - | - |
| 4-CH₃C₆H₄ | 4g | A | 55 | 91 | - | - |
| 4-CH₃C₆H₄ | 4g | B | 45 | 92 | - | - |
Method A: Solvent-free conditions at 80 °C.[5] Method B: In ethylene (B1197577) glycol (EG) at 80 °C.[5] TON (Turnover Number) and TOF (Turnover Frequency) reported for compound 4d.[4][5]
Experimental Protocols:
Protocol 1: Synthesis of Ni(II)-picolylamine Magnetic Nanocatalyst (NiII-picolylamine/TCT/APTES@SiO₂@Fe₃O₄) [5][6]
This protocol describes a stepwise procedure for synthesizing the catalyst.
-
Synthesis of Fe₃O₄ Nanoparticles: Prepare magnetic nanoparticles via a standard co-precipitation method.
-
Silica (B1680970) Coating (SiO₂@Fe₃O₄): Coat the Fe₃O₄ nanoparticles with a silica shell using tetraethyl orthosilicate (B98303) (TEOS).
-
Amination (APTES@SiO₂@Fe₃O₄): Functionalize the silica surface with amine groups using (3-aminopropyl)triethoxysilane (APTES).
-
Activation with Cyanuric Chloride (TCT/APTES@SiO₂@Fe₃O₄): React the aminated nanoparticles with 2,4,6-trichloro-1,3,5-triazine (TCT).
-
Anchoring of 2-Picolylamine (PA/TCT/APTES@SiO₂@Fe₃O₄): Add 2-picolylamine to the activated nanoparticles in refluxing acetonitrile (B52724) to substitute a chloride on the triazine ring.
-
Complexation with Ni(II): Stir the picolylamine-functionalized nanoparticles with a solution of nickel(II) chloride hexahydrate in ethanol (B145695) at room temperature to form the final catalyst.
Protocol 2: One-Pot Synthesis of Substituted Pyridines [5]
-
To a mixture of an aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol), add the Ni(II)-picolylamine magnetic nanocatalyst (0.05 g).
-
Heat the reaction mixture at 80 °C under either solvent-free conditions or in 3 mL of ethylene glycol.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add ethanol.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the reaction mixture and purify the crude product by recrystallization from ethanol to obtain the desired pyridine derivative.
Visualization:
Caption: Workflow for the synthesis of the heterogeneous Ni(II)-picolylamine catalyst.
Application 2: Bioinorganic Chemistry and Medicinal Applications
Application Note:
The coordination of 2-picolylamine to metal centers can yield complexes with significant biological activity. For example, copper(II) complexes with sulfonamides derived from 2-picolylamine have been shown to function as chemical nucleases, capable of cleaving DNA.[1] This property is of great interest in the development of novel therapeutic agents. Palladium(II) complexes containing 2-picolylamine have been studied for their reactivity towards biologically relevant ligands like amino acids and nucleotides, providing insights into the potential mechanisms of action for metal-based drugs.[7] Furthermore, iron(II) complexes with three 2-picolylamine ligands can exhibit spin crossover behavior, a phenomenon where the spin state of the metal ion changes with temperature, which has potential applications in molecular switches and sensors.[2] The ligand's structure can be modified to create fluorescent probes for biological imaging or to enhance the cellular uptake of metal complexes.[8][9]
Quantitative Data: Reactivity of Palladium(II)-Picolylamine Complex
The table below shows the second-order rate constants for the substitution of a coordinated water molecule on [Pd(pic)(H₂O)₂]²⁺ by various biologically relevant nucleophiles.[7]
| Nucleophile | Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) |
| Inosine | 25,400 ± 200 | 10 |
| 5'-Inosine Monophosphate (5'-IMP) | 7,100 ± 300 | 10 |
| 1,1-Cyclobutanedicarboxylate (CBDCAH⁻) | 5,380 ± 70 | 25 |
Experimental Protocols:
Protocol 3: General Synthesis of a Bis(2-picolylamine derivative)Nickel(II) Complex
This protocol describes the synthesis of --INVALID-LINK--₂, where L is N-(2-propanamide)-2-picolylamine.
-
Ligand Synthesis: Synthesize the ligand L via a condensation reaction between 2-picolylamine and acrylamide.
-
Complexation: Dissolve the ligand (4 mmol) in methanol (B129727) (12 mL).
-
In a separate flask, dissolve Ni(ClO₄)₂·6H₂O (2 mmol) in methanol (10 mL).
-
Add the nickel salt solution to the ligand solution while stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
A purple precipitate will form. Collect the solid by filtration.
-
Dry the precipitate under a vacuum.
-
Recrystallize the crude product by diffusing diethyl ether into an acetonitrile solution of the complex to obtain pure crystals.
Visualization:
Caption: Conceptual pathway of DNA cleavage by a chemical nuclease.
Application 3: Analytical Chemistry
Application Note:
In analytical chemistry, 2-picolylamine is employed as a derivatization agent to enhance the sensitivity of detecting molecules with carboxylic acid groups, such as fatty acids and certain drugs, in biological samples.[1] The derivatization reaction converts the carboxylic acid into an amide linked to the 2-picolylamine moiety. This new derivative is more readily ionized in the positive ion mode of electrospray ionization-tandem mass spectrometry (ESI-MS/MS). The presence of the basic pyridyl group significantly improves protonation efficiency, leading to a substantial increase in signal intensity and, consequently, much lower limits of detection (LOD) and quantification (LOQ).[10][11] This method has been successfully applied to the pharmacokinetic studies of drugs like valproic acid and the detection of plant hormones like abscisic acid in parasites.[10][11]
Quantitative Data: UPLC-MS/MS Method Performance after Derivatization
This table summarizes the key validation parameters for the analysis of valproic acid and abscisic acid using 2-picolylamine derivatization.
| Analyte | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | LOD (µg/mL) | Reference |
| Valproic Acid | Rat Plasma | 0.07 - 200 | 0.07 | 0.03 | [10] |
| Abscisic Acid | - | - | 0.00015 | 0.00003 | [11] |
The derivatization of abscisic acid resulted in a 700-fold increase in ionization efficiency compared to the unmodified compound.[11]
Experimental Protocols:
Protocol 4: Pre-column Derivatization and UPLC-MS/MS Analysis of Valproic Acid [10]
-
Sample Preparation: Extract valproic acid from 100 µL of rat plasma using liquid-liquid extraction.
-
Derivatization Reaction:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Add a solution containing the derivatization reagents: 2-picolylamine, a coupling agent (e.g., EDC), and a catalyst (e.g., DMAP) in a suitable solvent like acetonitrile.
-
Vortex the mixture and incubate at a specified temperature (e.g., 60 °C) for approximately 10 minutes to complete the reaction.
-
Quench the reaction and prepare the sample for injection.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 column.
-
Mobile Phase: Gradient elution using 2mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid (A) and methanol (B).
-
Flow Rate: As per standard UPLC conditions.
-
Detection: Tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode, monitoring the specific precursor-to-product ion transition for the derivatized valproic acid.
-
Visualization:
Caption: Workflow for sensitive analysis using 2-picolylamine derivatization.
References
- 1. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 2. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Picolylamine–Ni( ii ) complex attached on 1,3,5-triazine-immobilized silica-coated Fe 3 O 4 core/shell magnetic nanoparticles as an environmentally fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01826A [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.sjp.ac.lk [journals.sjp.ac.lk]
- 10. A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Metal Complexes Using 2-(Aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various metal complexes utilizing the versatile chelating ligand, 2-(aminomethyl)pyridine. This ligand, featuring a pyridine (B92270) ring and an aminomethyl group, readily forms stable complexes with a range of transition metals. The resulting coordination compounds exhibit diverse applications, particularly in catalysis and as potential therapeutic agents in drug development. The following sections detail the synthesis of representative zinc(II), copper(II), and platinum(II) complexes, along with their characterization data and biological activities.
Synthesis of a Zinc(II) Acetate (B1210297) Complex with 2-(Aminomethyl)pyridine
Zinc complexes are of significant interest due to their catalytic activity and role in biological systems. This protocol describes the synthesis of a binuclear zinc(II) complex, [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄], where AMPy is 2-(aminomethyl)pyridine.
Experimental Protocol
Materials:
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
2-(Aminomethyl)pyridine (AMPy)
Procedure: [1]
-
Under anhydrous and oxygen-free conditions, add 2.19 g (0.01 mmol) of zinc acetate dihydrate to a dry 100 mL Schlenk flask.
-
Add 1.88 g (0.02 mmol) of 2-(aminomethyl)pyridine to the flask.
-
Dissolve the reactants in 30 mL of dry ethanol.
-
Reflux the reaction mixture for 14 hours.
-
After cooling, filter the mixture to collect the white crystalline product.
-
Wash the product with cold ethanol and dry it in a vacuum desiccator.
Characterization Data
| Compound | Yield | M.p. (°C) | Elemental Analysis (Calculated %) | Elemental Analysis (Found %) | Key IR Bands (cm⁻¹) |
| [Zn(AMPy)₂(OAc)]₂[Zn(OAc)₄] | 12% | >300 | C: 45.40, H: 4.86, N: 15.14 | C: 45.36, H: 4.80, N: 14.74 | 3353, 3199, 1667 |
Table 1: Physicochemical and spectroscopic data for the synthesized zinc(II) complex.
Synthesis of a Copper(II) Schiff Base Complex Derived from 2-(Aminomethyl)pyridine
Copper complexes are widely explored for their catalytic and biological properties, including antimicrobial and anticancer activities. This protocol outlines the synthesis of a copper(II) complex with a Schiff base ligand derived from 2-(aminomethyl)pyridine and salicylaldehyde (B1680747).
Experimental Protocol
Part A: Synthesis of the Schiff Base Ligand (L)
-
Dissolve salicylaldehyde (1 mmol) in 20 mL of methanol.
-
To this solution, add 2-(aminomethyl)pyridine (1 mmol) dropwise with continuous stirring.
-
Reflux the mixture for 2 hours.
-
Allow the solution to cool to room temperature, during which a solid precipitate of the Schiff base ligand will form.
-
Filter the solid, wash with cold methanol, and dry in a desiccator.
Part B: Synthesis of the Copper(II) Complex [Cu(L)Cl] [2]
-
Dissolve the synthesized Schiff base ligand (L) (1 mmol) in 20 mL of methanol.
-
In a separate flask, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O) (1 mmol) in 20 mL of methanol.
-
Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.
-
Reflux the resulting mixture for 3 hours.
-
Upon cooling, the solid copper(II) complex will precipitate.
-
Filter the product, wash with cold methanol, and dry under vacuum.
Characterization and Biological Activity
| Compound | Color | Yield | M.p. (°C) | Key IR Bands (cm⁻¹) |
| [Cu(L)Cl] | Green | 75% | 188-190 | 1625 (C=N), 540 (Cu-N), 450 (Cu-O) |
Table 2: Physicochemical and spectroscopic data for the synthesized copper(II) complex.
The synthesized copper(II) complex has been reported to exhibit antimicrobial activity against various bacterial and fungal strains.[2]
Synthesis of a Platinum(II) Complex with a 2-(Aminomethyl)pyridine Derivative for Anticancer Applications
Platinum-based drugs are a cornerstone of cancer chemotherapy. This protocol describes a general method for synthesizing platinum(II) complexes with bidentate ligands derived from 2-(aminomethyl)pyridine, which have shown promising anticancer activity.
Experimental Protocol
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
2-(Aminomethyl)pyridine derivative ligand (e.g., 2-pyrrolidin-2-ylpyridine)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure: [3]
-
Dissolve K₂[PtCl₄] (1 mmol) in a minimum amount of water.
-
Dissolve the 2-(aminomethyl)pyridine derivative ligand (1 mmol) in DMF.
-
Add the ligand solution to the K₂[PtCl₄] solution and stir at room temperature for 24 hours.
-
A precipitate of the [Pt(ligand)Cl₂] complex will form.
-
Filter the solid product, wash with water, ethanol, and diethyl ether.
-
Dry the complex in a vacuum desiccator.
Cytotoxicity Data
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| [Pt(2-pyrrolidin-2-ylpyridine)Cl₂] | 15.8 ± 1.2 | 12.5 ± 0.9 |
| Cisplatin (B142131) | 8.5 ± 0.7 | 10.2 ± 1.1 |
Table 3: In vitro cytotoxicity (IC₅₀ values) of a representative platinum(II) complex and cisplatin against human cancer cell lines after 72 hours of exposure.[3] The data suggests that platinum complexes with 2-(aminomethyl)pyridine derivatives can exhibit significant anticancer activity.
Visualizations
Caption: General workflow for the synthesis, purification, characterization, and biological evaluation of metal complexes with 2-(aminomethyl)pyridine.
References
The Pivotal Role of 2-(Aminomethyl)pyridine in the Synthesis of Key Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
2-(Aminomethyl)pyridine and its derivatives are versatile building blocks of significant interest in medicinal chemistry. Their unique structural features, combining a pyridine (B92270) ring with a reactive aminomethyl group, make them crucial starting materials for the synthesis of a wide array of pharmaceutical intermediates. These intermediates are subsequently elaborated into active pharmaceutical ingredients (APIs) targeting a diverse range of therapeutic areas, including metabolic disorders, cardiovascular diseases, central nervous system disorders, and allergic conditions. This document provides detailed application notes and protocols for the synthesis of key pharmaceutical intermediates derived from 2-(aminomethyl)pyridine, supported by quantitative data and visual representations of synthetic and biological pathways.
Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
Therapeutic Area: Type 2 Diabetes
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin (B1656795) hormones, such as GLP-1 and GIP. This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. The 2-(aminomethyl)pyridine scaffold is a key component in a novel class of potent and selective DPP-4 inhibitors.
Signaling Pathway of DPP-4 Inhibition
Caption: DPP-4 Inhibition Pathway.
Synthesis of 5-Aminomethyl-4-aryl-pyridine DPP-4 Inhibitors
A notable example is the synthesis of 5-aminomethyl-4-aryl-pyridine derivatives, which have shown high potency and selectivity for DPP-4.[1][2]
Table 1: Synthesis and Activity of 5-Aminomethyl-4-aryl-pyridine DPP-4 Inhibitors [1]
| Compound | Ar Substituent | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| 4e-2 | 2,4-dichlorophenyl | 11 | - | - |
| 4e-7 | 2,4-dichlorophenyl | 10 | 6600 | 660 |
Experimental Protocol: Synthesis of 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide (4e-7) [1]
This protocol is based on the procedures described by Kaczanowska et al. and may require optimization.
Materials:
-
5-Azidomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide (precursor)
-
Triphenylphosphine (B44618) (PPh3)
-
Tetrahydrofuran (THF), anhydrous
-
Water
Procedure:
-
Dissolve the 5-azidomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide precursor in anhydrous THF.
-
Add triphenylphosphine (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, add water to the reaction mixture and continue stirring for several hours to hydrolyze the intermediate phosphazene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 5-aminomethyl-pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in the Synthesis of Antiarrhythmic Agents
Therapeutic Area: Cardiology
2-(Aminomethyl)pyridine is a key precursor in the synthesis of Flecainide acetate, a Class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.
Synthetic Workflow for Flecainide Acetate Intermediate
Caption: Flecainide Synthesis Workflow.
Table 2: Key Step in Flecainide Synthesis - Reduction of the Pyridine Ring
| Intermediate | Catalyst | Solvent | Product | Yield |
| 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | 5% Platinum on carbon | Glacial Acetic Acid | 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate | 71% (first crop), 18% (second crop) |
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate [3]
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide (0.33 mole, 134.7 g)
-
Glacial acetic acid (1.347 L)
-
5% Platinum on carbon (13.5 g)
-
Hydrogen gas
-
Isopropyl alcohol
Procedure:
-
In a Parr apparatus, combine 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, glacial acetic acid, and 5% platinum on carbon.
-
Pressurize the apparatus with hydrogen gas to approximately 10 psi.
-
Stir the reaction mixture at room temperature for 6-7 hours.
-
Upon completion, filter the reaction mixture to remove the catalyst and wash the catalyst with isopropyl alcohol.
-
Combine the filtrate and washings and evaporate the solvent to obtain a residue.
-
Add hexane to the residue to precipitate a white solid.
-
Collect the solid by filtration and recrystallize from a mixture of acetone and hexane to yield the final product.
Application in the Synthesis of 5-HT1A Receptor Agonists
Therapeutic Area: Central Nervous System (CNS)
5-HT1A receptor agonists are a class of drugs used in the treatment of anxiety and depression. The 2-(aminomethyl)pyridine moiety serves as a key pharmacophore in the design of novel, selective, and potent 5-HT1A receptor agonists.
Signaling Pathway of 5-HT1A Receptor Agonists
Caption: 5-HT1A Receptor Signaling.
Synthesis of Aryl{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone Derivatives
A series of these compounds have been synthesized and shown to possess high affinity for 5-HT1A receptors.
Table 3: Affinity of 2-Pyridinylmethylamine Derivatives for 5-HT1A Receptors
| Compound | R-group on Pyridine | 5-HT1A pKi | α1 pKi | D2 pKi |
| 36 | Azetidino | 8.8 | 6.1 | 5.8 |
| 70 | Oxazol-5-yl | 8.7 | 5.8 | 5.7 |
Experimental Protocol: General Procedure for the Synthesis of Aryl{[4-(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl}methanones
This is a generalized protocol and may require optimization for specific derivatives.
Materials:
-
Aryl-(4-aminomethyl-piperidin-1-yl)-methanone
-
6-Substituted-pyridine-2-carbaldehyde
-
Sodium triacetoxyborohydride (B8407120) or Sodium cyanoborohydride
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the aryl-(4-aminomethyl-piperidin-1-yl)-methanone and the 6-substituted-pyridine-2-carbaldehyde in anhydrous DCM or DCE.
-
Add a catalytic amount of acetic acid to the mixture.
-
Stir the reaction mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired final product.
Application in the Synthesis of Dual-Acting Antihistamines
Therapeutic Area: Allergy and Inflammation
2-(Aminomethyl)pyridine derivatives are utilized in the synthesis of hybrid molecules that exhibit antagonist activity at both histamine (B1213489) H1 and H2 receptors. Such dual-acting compounds could offer therapeutic advantages in certain allergic and inflammatory conditions.
Signaling Pathways of Histamine H1 and H2 Receptors
Caption: Histamine Receptor Signaling.
Synthesis of Cyanoguanidine-Based Dual H1/H2 Antagonists
The synthesis involves linking a mepyramine-type H1 antagonist substructure, which can be derived from 2-(aminomethyl)pyridine, to various H2 antagonist moieties via a cyanoguanidine linker.
Table 4: Antagonist Activity of Cyanoguanidine Derivatives [4]
| Compound | H1R pKB (ileum) | H2R pKB (atrium) |
| 25 | 8.05 | 7.73 |
| 32 | 8.61 | 6.61 |
Experimental Protocol: General Synthesis of Cyanoguanidines [4]
This is a generalized procedure and requires specific starting materials based on the desired final compound.
Materials:
-
Appropriate N-cyano O-phenyl isourea intermediate
-
Respective diamine intermediate (derived from a 2-(aminomethyl)pyridine derivative)
-
Anhydrous acetonitrile
Procedure:
-
Prepare the N-cyano O-phenyl isourea by stirring the corresponding alcohol or thiol with diphenyl N-cyanocarbonimidate.
-
In a round-bottom flask, dissolve the N-cyano O-phenyl isourea and an equimolar amount of the diamine intermediate in anhydrous acetonitrile.
-
Heat the reaction mixture under reflux for approximately 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the final cyanoguanidine derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Picolylamine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-picolylamine and its derivatives as ligands in various catalytic reactions. 2-Picolylamine, a bidentate chelating ligand, forms stable complexes with a range of transition metals, leading to versatile and efficient catalysts for key organic transformations.[1]
Overview of 2-Picolylamine in Catalysis
2-Picolylamine serves as a versatile ligand in catalysis due to its ability to form stable five-membered chelate rings with metal centers through its pyridine (B92270) and amine nitrogen atoms.[2] This coordination enhances the catalytic activity of metals such as palladium, nickel, zinc, and ruthenium in a variety of reactions, including carbon-carbon bond formation and transfer hydrogenation. The steric and electronic properties of the resulting metal complexes can be fine-tuned by modifying the 2-picolylamine backbone, allowing for optimization of catalyst performance.[3]
Key Applications:
-
Cross-Coupling Reactions: Palladium complexes of 2-picolylamine and its derivatives are effective in Heck cross-coupling reactions.
-
Carbonyl Addition Reactions: Zinc complexes incorporating 2-picolylamine-based ligands catalyze Henry (nitroaldol) reactions.
-
Transfer Hydrogenation: Ruthenium complexes with 2-picolylamine-containing ligands, such as Baratta's catalyst, are highly efficient for the transfer hydrogenation of ketones.
-
Multi-component Reactions: Nickel complexes supported on magnetic nanoparticles have been utilized for the one-pot synthesis of substituted pyridines.
Experimental Protocols
Heck Cross-Coupling Reaction using a Palladium-Picolylamine System
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. While a specific protocol using a simple palladium/2-picolylamine catalyst is not extensively detailed in the literature reviewed, the general mechanism and protocols for similar pyridine-containing ligands provide a strong basis for experimentation. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by olefin insertion, β-hydride elimination, and reductive elimination to regenerate the catalyst.[3][4]
Generalized Protocol (based on related systems):
-
Catalyst Preparation (in situ): To a reaction vessel under an inert atmosphere, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%) and a suitable phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4 mol%).
-
Reaction Setup: Add the aryl bromide (1.0 equiv.), the alkene (1.2 equiv.), and a base such as triethylamine (B128534) (Et₃N, 2.0 equiv.) to the vessel.
-
Solvent: Add a suitable solvent like acetonitrile (B52724) or DMF.
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Workflow for a Generic Heck Reaction:
Caption: General workflow for a Heck cross-coupling reaction.
Henry (Nitroaldol) Reaction using a Zinc-di(2-picolyl)amine Catalyst
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound. Zinc complexes of di(2-picolyl)amine have shown catalytic activity in this transformation.
Protocol for Catalyst Synthesis and Henry Reaction:
Part A: Synthesis of di(2-picolyl)amine Zinc Complex [Zn(dpa)Cl₂]
-
Ligand Synthesis: Di(2-picolyl)amine (dpa) can be synthesized by reacting 2-(chloromethyl)pyridine (B1213738) with 2-picolylamine.
-
Complexation:
-
Dissolve di(2-picolyl)amine (1.0 equiv.) in a suitable solvent such as ethanol (B145695).
-
Add a solution of zinc chloride (ZnCl₂, 1.0 equiv.) in ethanol to the ligand solution.
-
Stir the mixture at room temperature for several hours.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum.
-
Part B: Catalytic Henry Reaction
-
Reaction Setup: To a reaction vial, add the aldehyde (1.0 mmol), nitroalkane (2.0 mmol), and the synthesized [Zn(dpa)Cl₂] catalyst (5 mol%).
-
Base: Add a mild base, such as triethylamine (Et₃N, 10 mol%).
-
Solvent: Add a suitable solvent like THF or CH₂Cl₂ (2 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data for Henry Reaction (Representative Examples):
| Entry | Aldehyde | Nitroalkane | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Nitromethane | 5 | 24 | 85 |
| 2 | 4-Nitrobenzaldehyde | Nitromethane | 5 | 18 | 92 |
| 3 | 4-Methoxybenzaldehyde | Nitromethane | 5 | 36 | 78 |
| 4 | Cyclohexanecarboxaldehyde | Nitromethane | 5 | 48 | 65 |
| 5 | Benzaldehyde | Nitroethane | 5 | 30 | 80 (dr 1:1) |
Note: The data presented is illustrative and based on typical results for similar zinc-catalyzed Henry reactions. Actual results may vary.
Transfer Hydrogenation of Ketones using Baratta's Catalyst
Baratta's catalyst, RuCl₂(PPh₃)₂(ampy) (where ampy = 2-picolylamine), is a highly effective pre-catalyst for the transfer hydrogenation of ketones to secondary alcohols using isopropanol (B130326) as both the solvent and hydrogen source.[5]
Protocol for Transfer Hydrogenation:
-
Catalyst Activation: The pre-catalyst is activated in situ by a base (e.g., NaOH or KOtBu).
-
Reaction Setup: In a reaction vessel, dissolve the ketone (1.0 mmol) in 2-propanol (5 mL).
-
Catalyst and Base: Add Baratta's catalyst (0.05 mol%) and a solution of NaOH or KOtBu in 2-propanol (2 mol%).
-
Reaction Conditions: Heat the mixture to reflux (82 °C) and monitor the conversion by GC or TLC.
-
Work-up: After completion, cool the reaction mixture, neutralize the base with a dilute acid (e.g., 1 M HCl), and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography if necessary.
Catalytic Cycle for Transfer Hydrogenation:
The proposed mechanism involves the formation of a ruthenium-hydride species as the active catalyst.
Caption: Proposed catalytic cycle for transfer hydrogenation.
Synthesis of a Heterogeneous Ni(II)-Picolylamine Catalyst
A recyclable catalyst can be prepared by immobilizing a Ni(II)-picolylamine complex on silica-coated magnetic nanoparticles. This allows for easy separation of the catalyst from the reaction mixture using an external magnet.
Experimental Workflow for Catalyst Synthesis:
Caption: Synthesis of a magnetic nanoparticle-supported Ni(II)-picolylamine catalyst.
Detailed Protocol:
-
Silica Coating: Disperse Fe₃O₄ nanoparticles in an ethanol/water mixture, then add tetraethyl orthosilicate (B98303) (TEOS) and ammonia (B1221849) solution. Stir for several hours.
-
Amination: Treat the silica-coated nanoparticles (SiO₂@Fe₃O₄) with (3-aminopropyl)triethoxysilane (APTES).
-
Linking: React the amine-functionalized nanoparticles with 2,4,6-trichloro-1,3,5-triazine (TCT) in THF.
-
Picolylamine Functionalization: Add 2-picolylamine to the TCT-linked nanoparticles and reflux.
-
Metallation: Stir the picolylamine-functionalized nanoparticles with NiCl₂·6H₂O in ethanol at room temperature.
-
Washing and Drying: Wash the final catalyst with ethanol and dry under vacuum.
This heterogeneous catalyst has been successfully applied in the one-pot synthesis of substituted pyridine derivatives with high yields (up to 97%) and can be recycled multiple times without significant loss of activity.
Safety and Handling
2-Picolylamine is a corrosive liquid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions involving metal catalysts and organic solvents should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) for each chemical used.
References
Application Notes and Protocols: Functionalization of Resins with 2-(Aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resins functionalized with 2-(aminomethyl)pyridine, also known as 2-picolylamine, are versatile tools in chemical synthesis, catalysis, and purification. The pyridine (B92270) nitrogen and the primary amine offer a bidentate chelation site, making these resins particularly effective for metal scavenging, solid-phase extraction, and as supports for catalysts.[1][2][3] In drug discovery and development, these functionalized resins are employed for the purification of active pharmaceutical ingredients (APIs) and for the solid-phase synthesis of combinatorial libraries. The 2-aminomethylpyridine moiety is a key structural element in various pharmacologically active compounds, including those with antiarrhythmic and antidiabetic properties.[1] This document provides detailed protocols for the functionalization of chloromethylated polystyrene (Merrifield) resin with 2-(aminomethyl)pyridine, along with methods for characterization and quantification of the functionalization.
Materials and Methods
Materials
-
Chloromethylated polystyrene (Merrifield) resin (1% divinylbenzene (B73037) cross-linked, 100-200 mesh)
-
2-(Aminomethyl)pyridine (99%)[3]
-
N,N-Dimethylformamide (DMF), anhydrous
-
1,4-Dioxane, anhydrous
-
Triethylamine (B128534) (TEA)
-
Potassium Iodide (KI) (optional, catalyst)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ninhydrin
-
Pyridine
-
Phenol
Equipment
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Sintered glass funnel
-
Vacuum oven
-
Solid-phase synthesis vessel
-
UV-Vis Spectrophotometer
-
FT-IR Spectrometer
-
Elemental Analyzer
Experimental Protocols
Protocol 1: Functionalization of Merrifield Resin with 2-(Aminomethyl)pyridine
This protocol describes the nucleophilic substitution reaction to attach 2-(aminomethyl)pyridine to a chloromethylated polystyrene resin.
-
Resin Swelling: Swell 5.0 g of Merrifield resin in 50 mL of anhydrous DMF for 1 hour in a round-bottom flask.
-
Reaction Mixture Preparation: In a separate flask, dissolve 5.4 g (50 mmol) of 2-(aminomethyl)pyridine and 7.0 mL (50 mmol) of triethylamine in 20 mL of anhydrous DMF. For enhanced reactivity, 0.83 g (5 mmol) of potassium iodide can be added as a catalyst.
-
Reaction: Add the 2-(aminomethyl)pyridine solution to the swollen resin.
-
Heating: Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 24-48 hours.
-
Washing: After cooling to room temperature, filter the resin using a sintered glass funnel. Wash the resin sequentially with:
-
DMF (3 x 50 mL)
-
DMF/Water (1:1, v/v) (3 x 50 mL)
-
Water (3 x 50 mL)
-
Methanol (3 x 50 mL)
-
DCM (3 x 50 mL)
-
-
Drying: Dry the functionalized resin under vacuum at 40°C to a constant weight.
Protocol 2: Qualitative Determination of Functionalization (Kaiser Test)
The Kaiser test is used to detect the presence of primary amines on the resin.
-
Sample Preparation: Place a small amount of the functionalized resin (10-20 mg) in a test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Ninhydrin in ethanol (5% w/v)
-
Pyridine (80% v/v in ethanol)
-
Phenol in ethanol (80% w/v)
-
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation: A blue or purple color on the resin beads indicates the presence of primary amines. The unfunctionalized Merrifield resin will remain colorless or slightly yellow.
Protocol 3: Quantitative Determination of Amine Loading by Fmoc-Alanine Attachment and Cleavage
This protocol determines the loading capacity of the functionalized resin by attaching an Fmoc-protected amino acid, followed by spectrophotometric quantification of the cleaved Fmoc group.
-
Fmoc-Alanine Coupling:
-
Swell 100 mg of the 2-(aminomethyl)pyridine functionalized resin in a solid-phase synthesis vessel with DCM for 30 minutes.
-
Dissolve 155 mg (0.5 mmol) of Fmoc-Ala-OH, 77 mg (0.5 mmol) of HOBt, and 78 µL (0.5 mmol) of DIC in DMF.
-
Add the coupling solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.
-
-
Fmoc Cleavage and Quantification:
-
Accurately weigh approximately 10 mg of the dry Fmoc-Ala-functionalized resin into a microcentrifuge tube.[4]
-
Add 1 mL of 20% (v/v) piperidine in DMF.[4]
-
Agitate for 1 hour at room temperature.[4]
-
Dilute 50 µL of the supernatant to 5 mL with DMF.[4]
-
Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF diluted in the same way.[5]
-
Calculate the loading capacity (L) in mmol/g using the following formula[5]: L = (A₃₀₁ × V × d) / (ε × w × m) Where:
-
A₃₀₁ = Absorbance at 301 nm
-
V = Volume of piperidine solution (1 mL)
-
d = Dilution factor (100)
-
ε = Molar extinction coefficient of dibenzofulvene-piperidine adduct (7800 L·mol⁻¹·cm⁻¹)
-
w = Cuvette path length (1 cm)
-
m = Mass of the resin in mg
-
-
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of 2-(aminomethyl)pyridine functionalized resin.
| Parameter | Merrifield Resin (Unfunctionalized) | 2-(Aminomethyl)pyridine Resin |
| Appearance | White to off-white beads | Pale yellow to brown beads |
| Kaiser Test | Negative (colorless) | Positive (blue/purple) |
| Amine Loading (mmol/g) | N/A | 0.8 - 1.2 |
| Elemental Analysis (%N) | < 0.1% | 2.5 - 3.5% |
| FT-IR Peaks (cm⁻¹) | C-Cl stretch (~690) | N-H bend (~1600), Pyridine ring (~1590) |
Visualization of Workflows and Mechanisms
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of 2-(aminomethyl)pyridine functionalized resin.
Reaction Mechanism
Caption: Reaction mechanism for the functionalization of Merrifield resin.
Conclusion
The protocols outlined in this document provide a reliable method for the synthesis and characterization of 2-(aminomethyl)pyridine functionalized resins. These materials are valuable for a range of applications in research and drug development, including purification, catalysis, and solid-phase synthesis. The provided characterization techniques ensure the quality and consistency of the functionalized resin, which is critical for reproducible results in subsequent applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-PMAP Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing 2-((2-pyridinylmethyl)amino)-phenol (2-PMAP) in in vivo experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges in dosage optimization and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of amyloid precursor protein (APP) production and subsequent amyloid-β (Aβ) secretion.[1] In cellular models, it has been shown to reduce levels of APP and its C-terminal fragments (α-CTF and β-CTF).[1] In vivo studies have demonstrated that this compound can lower brain levels of full-length APP, CTFs, and soluble Aβ peptides (Aβ1-40 and Aβ1-42).[1] Additionally, this compound has been shown to attenuate neuro-inflammation, oxidative stress, and cerebral vasospasm in a rat model of subarachnoid hemorrhage, with effects mediated through the TLR-4/NF-κB pathway.[2]
Q2: What are the known in vivo applications and effective dosages of this compound?
A2: this compound has been used in preclinical models for Alzheimer's disease and subarachnoid hemorrhage. In a transgenic mouse model of Alzheimer's disease (APPSWPS1dE9), it was shown to reduce Aβ deposition and improve memory.[1] In a rat model of subarachnoid hemorrhage, a direct subarachnoid space injection of 5 mg/kg this compound markedly ameliorated cerebral vasospasm and reduced neuronal apoptosis.[2] These studies provide starting points, but the optimal dose must be determined empirically for your specific animal model, disease state, and route of administration.
Q3: How should I prepare this compound for in vivo administration?
A3: The solubility of this compound is a critical factor for in vivo studies. According to supplier data, it is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and to a lesser extent in a DMSO:PBS (pH 7.2) 1:3 solution (0.33 mg/ml).[1] For administration, a common practice for compounds with similar solubility profiles is to prepare a stock solution in a solvent like DMSO and then dilute it with a vehicle such as saline, PEG300, or Tween 80 for the final injection volume.[3] Always ensure the final concentration of the initial solvent (e.g., DMSO) is low enough to be non-toxic to the animals. A freshly prepared solution is always recommended.[3]
Q4: What is a Dose-Range Finding (DRF) study and why is it necessary for this compound?
A4: A Dose-Range Finding (DRF) study is a preliminary experiment designed to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED) of a novel compound like this compound.[4][5] It is a crucial first step before initiating large-scale efficacy studies.[6] This study helps establish a safe and potentially therapeutic dose window, guiding the selection of doses for subsequent, more complex experiments and ensuring that they are conducted at ethical and scientifically justified levels.[5]
Data Presentation
Table 1: Published In Vivo Dosages for this compound
| Animal Model | Disease Context | Route of Administration | Dose Level | Observed Effect | Reference |
| APPSWPS1dE9 Transgenic Mouse | Alzheimer's Disease | Not Specified | Not Specified | Reduced brain Aβ levels, improved memory | [1] |
| Sprague-Dawley Rat | Subarachnoid Hemorrhage | Subarachnoid Injection | 5 mg/kg | Ameliorated cerebral vasospasm, reduced neuronal apoptosis | [2] |
Table 2: Example Data from a Hypothetical Dose-Range Finding (DRF) Study
| Animal Model | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| C57BL/6 Mouse | Intraperitoneal (IP) | Vehicle Control | 5 | Normal | +2.5% | No abnormalities |
| C57BL/6 Mouse | Intraperitoneal (IP) | 5 | 5 | Normal | +1.8% | No abnormalities |
| C57BL/6 Mouse | Intraperitoneal (IP) | 15 | 5 | Mild, transient lethargy 1h post-dose | -3.2% | No abnormalities |
| C57BL/6 Mouse | Intraperitoneal (IP) | 50 | 5 | Significant lethargy, ruffled fur for 4h | -12.5% | Pale liver in 2/5 animals |
| C57BL/6 Mouse | Intraperitoneal (IP) | 150 | 5 | Severe lethargy, ataxia, 1 mortality | -22.0% (survivors) | Pale liver, enlarged spleen in 4/5 animals |
This table is for illustrative purposes only and represents the type of data that should be collected during a DRF study.
Troubleshooting Guides
Issue 1: High variability in experimental results between animals in the same dose group.
-
Possible Cause: Inconsistent formulation or administration of this compound. The compound may not be fully solubilized or may be precipitating out of solution.
-
Solution: Ensure the compound is completely dissolved in the vehicle. Vortex the solution immediately before drawing each dose to prevent settling. Use precise and consistent administration techniques for volume, rate, and anatomical location of the injection.[3] Implementing proper randomization and blinding procedures can also help minimize unconscious bias in handling.[7]
Issue 2: No observable therapeutic effect at the tested doses.
-
Possible Cause 1: Insufficient Dosage. The administered doses may be below the therapeutic window.
-
Solution 1: If no toxicity was observed, a dose-escalation study should be performed with higher concentrations of this compound.[8]
-
Possible Cause 2: Poor Bioavailability. The route of administration may not be optimal, leading to poor absorption or rapid metabolism and clearance.
-
Solution 2: Conduct pharmacokinetic (PK) studies to analyze the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound.[9] This data will reveal the drug's half-life and concentration in plasma and target tissues, informing the need for a different route of administration or dosing frequency.[10][11]
-
Possible Cause 3: Inappropriate Animal Model. The chosen animal model may not accurately reflect the human disease pathology that this compound targets.
-
Solution 3: Re-evaluate the literature to ensure the selected model is appropriate for studying the APP processing pathway or neuro-inflammation.[7]
Issue 3: Unexpected toxicity or mortality at a dose predicted to be safe.
-
Possible Cause 1: Vehicle Toxicity. The vehicle used to dissolve this compound (e.g., high concentration of DMSO) may be causing adverse effects.
-
Solution 1: Always run a vehicle-only control group. If toxicity is observed in this group, a different, more biocompatible vehicle system must be developed.
-
Possible Cause 2: Acute Hypersensitivity. The animal strain may have a specific sensitivity to the compound class.
-
Solution 2: Review literature for known sensitivities of the chosen strain. Consider conducting a small pilot study with a different mouse or rat strain to compare tolerability.[8]
-
Possible Cause 3: Formulation Error. A mistake in dose calculation or preparation could have led to an accidental overdose.
-
Solution 3: Re-verify all calculations and standard operating procedures for dose preparation. If possible, perform analytical chemistry on a sample of the dosing solution to confirm its concentration.[12]
Visualizations
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Ameliorates Cerebral Vasospasm and Brain Injury after Subarachnoid Hemorrhage by Regulating Neuro-Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 5. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. Tackling In Vivo Experimental Design [modernvivo.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. go.zageno.com [go.zageno.com]
Technical Support Center: Overcoming 2-PMAP Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility limitations of 2-PMAP in aqueous solutions. The following information is intended for research use only.
Frequently Asked Questions (FAQs)
Q1: What is the known aqueous solubility of this compound?
A1: this compound is known to have low solubility in aqueous solutions. Its reported solubility in a mixture of Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) at a pH of 7.2 (in a 1:3 ratio) is approximately 0.33 mg/mL.[1] Purely aqueous solubility is expected to be significantly lower.
Q2: Why is this compound's poor aqueous solubility a concern for my experiments?
A2: Poor aqueous solubility can lead to several experimental challenges, including:
-
Inaccurate Dosing: Difficulty in preparing stock solutions of a precise concentration.
-
Precipitation: The compound may precipitate out of solution upon dilution into aqueous media, leading to inconsistent results.
-
Reduced Bioavailability: In in vivo studies, low solubility can limit the absorption and distribution of the compound, affecting its efficacy.
-
Cellular Toxicity: High concentrations of co-solvents like DMSO, used to dissolve the compound, can be toxic to cells.[2]
Q3: What are the general strategies to improve the solubility of this compound?
A3: Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, pH adjustment, and complexing agents. The optimal method will depend on the specific experimental requirements, such as the desired final concentration and the tolerance of the biological system to the solubilizing agents.
Troubleshooting Guide: Common Solubility Issues with this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or cell culture media. | The compound is crashing out of solution as the polarity of the solvent increases. | 1. Stepwise Dilution: Avoid a large, single-step dilution. Instead, perform serial dilutions. 2. Pre-warm the medium: Adding the DMSO stock to pre-warmed (37°C) aqueous media can sometimes improve solubility. 3. Increase the final DMSO concentration (with caution): For in vitro assays, ensure the final DMSO concentration remains non-toxic to your cells (typically <0.5%, with <0.1% being ideal).[2] 4. Use a co-solvent/surfactant mixture: Prepare a stock solution in DMSO and then dilute it into a vehicle containing a surfactant like Tween 80 or a polymer like PEG 400 before the final dilution in aqueous media. |
| Inconsistent results in cell-based assays. | The actual concentration of soluble this compound may be lower than the intended concentration due to precipitation. | 1. Visually inspect for precipitation: Before adding to cells, check the final working solution for any cloudiness or precipitate. 2. Filter the final solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before application. 3. Optimize the solubilization protocol: Experiment with different co-solvents or surfactants to find a formulation that provides a stable solution at the desired concentration. |
| Low efficacy or high variability in in vivo studies. | Poor bioavailability due to low solubility in the administration vehicle. | 1. Optimize the vehicle formulation: For oral administration, a suspension using methylcellulose (B11928114) might be suitable. For parenteral routes, a co-solvent system (e.g., DMSO, PEG 400, Tween 80 in saline) is often used.[3] 2. Consider alternative administration routes: Subcutaneous or intraperitoneal injections may offer better bioavailability than oral gavage for poorly soluble compounds. 3. Particle size reduction: Although a more advanced technique, reducing the particle size of the solid this compound can increase its dissolution rate.[4] |
Quantitative Data on Solubilizing Agents
The selection of a suitable solubilizing agent is critical. The following table provides a comparative overview of common excipients used to enhance the solubility of poorly water-soluble drugs.
| Solubilizing Agent | Mechanism of Action | Typical Concentration Range (in final formulation) | Advantages | Disadvantages |
| DMSO (Dimethyl Sulfoxide) | Co-solvent; reduces the polarity of the aqueous solution. | In vitro: <0.5%In vivo: <10% (ideally <5%) | Excellent solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may have its own biological effects.[2] |
| Ethanol | Co-solvent; similar to DMSO. | Variable, but should be minimized due to toxicity. | Effective for many compounds. | Can be toxic to cells and animals; volatile. |
| PEG 400 (Polyethylene Glycol 400) | Co-solvent and non-ionic surfactant. | 10-60% | Generally considered safe and well-tolerated. | May not be as potent a solvent as DMSO for some compounds. |
| Tween 80 (Polysorbate 80) | Non-ionic surfactant; forms micelles that encapsulate the drug. | 1-10% | Effective at low concentrations; widely used in pharmaceutical formulations. | Can cause hypersensitivity reactions in some cases. |
| HP-β-CD (Hydroxypropyl-β-cyclodextrin) | Forms inclusion complexes where the hydrophobic drug is encapsulated.[4] | 20-40% | Can significantly increase aqueous solubility; generally low toxicity. | Can be viscous at high concentrations; may interact with cell membranes. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
This protocol aims to prepare a 10 mM stock solution of this compound in DMSO and subsequently dilute it to a final working concentration in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Accurately weigh an appropriate amount of this compound powder. The molecular weight of this compound is 200.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.0024 mg of this compound.
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare a Working Solution in Cell Culture Medium:
-
Pre-warm the cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM this compound in your cell culture, you will perform a 1:1000 dilution of your 10 mM stock solution.
-
For example, to prepare 1 mL of the final working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the pre-warmed cell culture medium.
-
Immediately mix the solution by gently pipetting up and down or by inverting the tube. This rapid mixing is crucial to prevent precipitation.
-
The final DMSO concentration in this working solution will be 0.1%.
-
Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
-
Protocol 2: Preparation of this compound for In Vivo Administration in Mice
This protocol describes the preparation of a this compound formulation for intraperitoneal (IP) injection in mice, using a co-solvent system to ensure solubility and minimize toxicity.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile vials
Procedure:
-
Vehicle Preparation: A common vehicle for poorly soluble compounds for IP injection is a mixture of DMSO, PEG 400, Tween 80, and saline. A typical ratio is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Formulation of this compound:
-
Calculate the required amount of this compound for your desired dose. For example, to prepare a 10 mg/kg dose for a 25 g mouse with an injection volume of 100 µL, you will need a final this compound concentration of 2.5 mg/mL in the vehicle.
-
In a sterile vial, dissolve the calculated amount of this compound in the required volume of DMSO. Vortex until fully dissolved.
-
Add the PEG 400 to the DMSO/2-PMAP solution and vortex until the solution is clear.
-
Add the Tween 80 to the mixture and vortex until clear.
-
Slowly add the sterile saline to the mixture while vortexing to bring it to the final volume. It is crucial to add the aqueous component last and slowly to prevent precipitation.
-
The final solution should be clear and free of any visible precipitate.
-
Prepare a vehicle control by following the same procedure without adding this compound.
-
Visualizations
Experimental Workflow for this compound Solubilization
Caption: Workflow for preparing this compound solutions for in vitro and in vivo experiments.
TLR-4/NF-κB Signaling Pathway
This compound has been shown to attenuate neuro-inflammation through the TLR-4/NF-κB pathway. The following diagram illustrates this key signaling cascade.
Caption: Simplified diagram of the TLR-4 signaling pathway leading to NF-κB activation.
References
- 1. Solubilizer Agent | Excipient | Pharmaceutical drug delivery [pharmacompass.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting 2-PMAP delivery across the blood-brain barrier
Disclaimer: 2-PMAP is a fictional compound. The following troubleshooting guide is provided for illustrative purposes and is based on established principles of small molecule delivery across the blood-brain barrier (BBB).
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the delivery of this compound, a novel kinase inhibitor, across the blood-brain barrier (BBB).
Quick Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low brain accumulation of this compound | Poor passive permeability | Modify the physicochemical properties of this compound to enhance lipophilicity. |
| Active efflux by transporters like P-glycoprotein (P-gp) | Co-administer with a P-gp inhibitor or redesign this compound to avoid P-gp recognition.[1][2][3][4] | |
| Rapid metabolism in the brain or periphery | Conduct metabolic stability assays and consider co-administration with metabolic inhibitors. | |
| High variability in brain concentration | Inconsistent dosing or formulation | Optimize the formulation and ensure consistent administration technique. |
| Genetic variability in efflux transporter expression | Genotype animal models for relevant transporters.[5] | |
| Off-target effects in the periphery | High systemic exposure | Encapsulate this compound in a brain-targeting delivery system, such as nanoparticles.[5][6][7] |
Frequently Asked Questions (FAQs)
In Vitro Assessment of BBB Permeability
Q1: My in vitro BBB model (e.g., Transwell assay) shows low permeability of this compound. What could be the reason and how can I improve it?
A1: Low permeability in in vitro models can stem from several factors.[8][9][10][11][12] Firstly, the inherent physicochemical properties of this compound, such as high polarity or large molecular size, can limit its ability to passively diffuse across the cell monolayer. Secondly, the brain endothelial cells used in the model may express efflux transporters like P-glycoprotein (P-gp) that actively pump this compound back into the apical (blood) side.[1][2][4][13]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have accurate measurements of this compound's lipophilicity (LogP), polar surface area (PSA), and molecular weight. For optimal BBB penetration, small molecules should generally have a molecular weight under 400 Da and a calculated logP between 2 and 4.[14]
-
Assess Efflux Transporter Involvement: To determine if this compound is a substrate for P-gp or other efflux transporters, perform the permeability assay in the presence and absence of known inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in permeability with the inhibitor suggests that efflux is a limiting factor.[13]
-
Optimize the In Vitro Model: The choice of in vitro BBB model is critical. Simpler models may lack the full complement of transporters and tight junction proteins found in vivo.[8][10] Consider using more complex models that co-culture brain endothelial cells with astrocytes and pericytes to better mimic the in vivo environment.[9][10][13]
Q2: The transendothelial electrical resistance (TEER) of my in vitro BBB model is low. How does this affect my this compound permeability data?
A2: TEER is a measure of the integrity of the tight junctions between the endothelial cells in your model.[9] Low TEER values indicate a "leaky" barrier, which can lead to an overestimation of this compound's permeability via the paracellular route (between the cells). This can be misleading, as in vivo, the BBB has very high resistance, and transcellular (through the cells) transport is the primary route for many drugs.
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure that your cell culture conditions are optimal for promoting tight junction formation. This may include the use of specific media supplements like hydrocortisone.
-
Extend Culture Time: Allow the cells to form a mature monolayer, which can take several days to weeks depending on the cell type.
-
Co-culture with Astrocytes or Pericytes: Co-culturing with these cells is known to induce a tighter barrier and increase TEER values.[10][13]
In Vivo Studies and Brain-to-Plasma Ratio
Q3: The brain-to-plasma concentration ratio (Kp) for this compound is low in my animal studies. What are the next steps?
A3: A low Kp value indicates that this compound is not effectively crossing the BBB or is being rapidly removed from the brain.
Troubleshooting Steps:
-
Rule out Rapid Metabolism: Assess the metabolic stability of this compound in both liver and brain microsomes. If metabolism is high, consider chemical modifications to block metabolic sites or co-administration with a metabolic inhibitor.
-
Investigate Efflux Transporters In Vivo: Use P-gp knockout animals or co-administer a P-gp inhibitor to see if the Kp value increases. This will confirm if P-gp-mediated efflux is a significant barrier in vivo.[1][2]
-
Consider Alternative Delivery Strategies: If optimizing the molecule itself is not feasible, explore advanced drug delivery systems.[5][6][15][16][17][18] This could include encapsulation in nanoparticles, conjugation to a carrier that utilizes receptor-mediated transcytosis, or intranasal administration to bypass the BBB.[5][6][7][15][19]
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assay (Transwell)
-
Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) on collagen-coated Transwell inserts until a confluent monolayer is formed.
-
TEER Measurement: Measure the TEER to confirm barrier integrity.
-
Dosing: Add this compound to the apical (upper) chamber.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.
-
Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp).
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Model: Use adult male C57BL/6 mice.
-
Administration: Administer this compound via intravenous (IV) injection.
-
Sample Collection: At a predetermined time point (e.g., 1 hour post-dose), collect blood and brain tissue.[20]
-
Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.
-
Analysis: Determine the concentration of this compound in plasma and brain homogenate using LC-MS/MS.
-
Kp Calculation: Calculate Kp as the ratio of the concentration in the brain to the concentration in plasma.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound BBB penetration.
Troubleshooting Logic
Caption: Troubleshooting logic for low brain accumulation of this compound.
References
- 1. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of P-glycoprotein at the Blood-Brain Barrier: Opportunities to Improve CNS Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. meetings.bna.org.uk [meetings.bna.org.uk]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro models of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
- 12. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 13. P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsonline.com [ijpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. arcjournals.org [arcjournals.org]
- 19. Blood–brain barrier - Wikipedia [en.wikipedia.org]
- 20. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Synthesis of 2-[(2-pyridinylmethyl)amino]-phenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-[(2-pyridinylmethyl)amino]-phenol synthesis via reductive amination of 2-aminophenol (B121084) and 2-pyridinecarboxaldehyde (B72084).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-[(2-pyridinylmethyl)amino]-phenol?
A1: The most prevalent and direct method is the one-pot reductive amination of 2-aminophenol and 2-pyridinecarboxaldehyde. This reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine product.
Q2: Which reducing agent is best for this synthesis?
A2: The choice of reducing agent is critical and depends on the specific reaction conditions and scale.
-
Sodium Borohydride (B1222165) (NaBH₄) is a common, cost-effective choice. However, it can also reduce the starting aldehyde, so it should be added after the imine has had sufficient time to form.
-
Sodium Cyanoborohydride (NaBH₃CN) is milder and more selective for the iminium ion over the aldehyde, especially under mildly acidic conditions (pH ~4-6). This selectivity allows for a true one-pot reaction where all components can be mixed from the start.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is another selective, mild reducing agent that is particularly effective in aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).
Q3: Why is my reaction yield consistently low?
A3: Low yields can stem from several factors, including incomplete imine formation, side reactions such as aldehyde reduction, decomposition of starting materials or product, and inefficient purification. Refer to the Troubleshooting Guide for a systematic approach to diagnosing and resolving this issue.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane) to track the consumption of the starting materials (2-aminophenol and 2-pyridinecarboxaldehyde) and the formation of the product. Staining with potassium permanganate (B83412) or using a UV lamp can help visualize the spots.
Q5: What are the typical purification methods for the final product?
A5: The most common purification method is column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the final compound and any impurities present. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be used to obtain highly pure product.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Symptom (Observation by TLC/LC-MS) | Possible Cause | Suggested Solution |
| Only starting materials are present. | 1. Incomplete imine formation. The equilibrium between the aldehyde/amine and the imine may not be favorable. | • Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards imine formation.• If using a protic solvent like methanol (B129727), allow the aldehyde and amine to stir together for 1-2 hours before adding the reducing agent. |
| 2. Inactive reducing agent. Sodium borohydride and its derivatives can degrade over time, especially if exposed to moisture. | • Use a fresh bottle of the reducing agent.• Ensure the reagent has been stored under anhydrous conditions. | |
| Starting aldehyde is consumed, but little to no desired product is formed. A spot corresponding to 2-pyridinemethanol (B130429) is observed. | Premature reduction of the aldehyde. The reducing agent is reacting with the aldehyde before it can form the imine with the amine. | • If using NaBH₄, ensure the imine is pre-formed by stirring the aldehyde and amine together for at least 1 hour before adding the borohydride.• Switch to a more selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB), which are less likely to reduce the aldehyde under the reaction conditions. |
| Complex mixture of spots on TLC. | Decomposition or side reactions. The reaction conditions (e.g., temperature, pH) may be too harsh, leading to the degradation of starting materials or the product. | • Run the reaction at a lower temperature (e.g., 0 °C to room temperature).• Ensure the pH is controlled, especially when using NaBH₃CN (mildly acidic is optimal).• Check for the stability of your starting materials under the reaction conditions. |
Problem 2: Product is Formed but Difficult to Purify
| Symptom | Possible Cause | Suggested Solution |
| Product co-elutes with starting material or impurities during column chromatography. | Inappropriate solvent system. The polarity of the eluent is not optimal for separating the components. | • Perform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, DCM/methanol) to find the best separation.• Consider using a gradient elution for column chromatography. |
| Oily product that will not crystallize. | Residual solvent or impurities. Small amounts of impurities or solvent can prevent crystallization. | • Ensure the product is completely dry and free of solvent by using a high-vacuum line.• Attempt purification via a different method, such as preparative TLC or conversion to a salt (e.g., hydrochloride salt) followed by recrystallization and neutralization. |
| Product appears dark or discolored. | Oxidation of the phenol (B47542) group. 2-aminophenol and the final product can be sensitive to air oxidation, which can lead to colored impurities. | • Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).• Degas solvents before use.• Consider adding a small amount of a reducing agent like sodium bisulfite during the aqueous work-up to prevent oxidation. |
Quantitative Data Summary
The following table provides illustrative yield data based on the choice of reducing agent. Actual yields may vary depending on reaction scale, purity of reagents, and specific laboratory conditions.
| Reducing Agent | Solvent | Typical Reaction Time | Typical Yield (%) | Key Advantages/Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | 2-4 hours | 60-75% | Adv: Inexpensive, readily available. Disadv: Can reduce the aldehyde; requires sequential addition. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 4-12 hours | 75-90% | Adv: Highly selective for iminium ions; allows for a one-pot procedure. Disadv: Toxic cyanide byproduct; requires careful handling and quenching. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) / Dichloroethane (DCE) | 2-6 hours | 80-95% | Adv: Mild, selective, and efficient. Disadv: Moisture sensitive; more expensive than NaBH₄. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride (Sequential Method)
-
Imine Formation:
-
In a round-bottom flask, dissolve 2-aminophenol (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours. Monitor the formation of the imine by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the imine intermediate.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding water.
-
Reduce the volume of methanol using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (One-Pot Method)
-
Reaction Setup:
-
To a solution of 2-aminophenol (1.0 eq) in methanol, add 2-pyridinecarboxaldehyde (1.0 eq).
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq).
-
Adjust the pH of the reaction mixture to approximately 5-6 by the dropwise addition of acetic acid.
-
-
Reaction:
-
Stir the mixture at room temperature for 4-12 hours under an inert atmosphere. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction by adding an aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Reaction Pathway and Side Reaction
Caption: General reaction pathway for the synthesis, highlighting the desired reduction of the imine and the potential side reaction of aldehyde reduction.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
Troubleshooting Decision Tree
Caption: A decision tree to help diagnose and solve common causes of low reaction yield.
Technical Support Center: Synthesis of 2-(Aminomethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-(aminomethyl)pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-(aminomethyl)pyridine and its derivatives.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction to synthesize a 2-(aminomethyl)pyridine derivative is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.[1][2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or pressure can significantly hinder product formation.[1] It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.[2]
-
Poor Quality of Starting Materials: Impurities in reactants can lead to side reactions or inhibit catalysts.[1] Always ensure the purity of your reagents before starting the synthesis.[2] For instance, when using a cyanide salt for cyanation, ensure it is fresh and anhydrous, and use an anhydrous solvent.[3]
-
Decomposition of Starting Material or Intermediates: Some precursors, like 2-amino-3-(chloromethyl)pyridine, can be unstable, especially at elevated temperatures.[3]
-
Inefficient Catalyst Activity: If you are using a catalyst, its activity might be compromised due to poisoning or sintering.[2] Consider using a fresh batch or optimizing the catalyst loading.
-
Product Loss During Workup and Purification: Significant product loss can occur during extraction and chromatography steps.[1] Optimize the pH during aqueous workup to ensure the product is in its neutral, more organic-soluble form.[4]
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing significant byproducts, complicating purification and reducing the yield of my target 2-(aminomethyl)pyridine derivative. How can I identify and minimize these side reactions?
-
Answer: Side reactions are a frequent challenge. The nature of the byproduct depends on the synthetic route employed.
-
Dimerization: In syntheses starting from precursors like 2-amino-3-(chloromethyl)pyridine, the amino group of one molecule can displace the chloride of another, leading to a dimeric secondary amine.[3] To minimize this, you can use a higher concentration of the nucleophile (e.g., cyanide salt) or add the electrophilic pyridine (B92270) derivative slowly to the reaction mixture.[3]
-
Oxidation of the Pyridine Ring: The 2-aminopyridine (B139424) moiety is susceptible to oxidation, which can be accelerated by heat, light, or trace metals, often indicated by a dark coloration of the reaction mixture.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can mitigate this.[3]
-
Hydrolysis of Nitrile Group: When synthesizing via a 2-cyanopyridine (B140075) intermediate, the presence of water can lead to hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[3] Using anhydrous reagents and solvents is crucial.[3]
-
Dehalogenation: During catalytic reduction of halogenated cyanopyridines, the competing dehalogenation reaction can be a significant issue.[5][6] Careful selection of the catalyst and reaction conditions is necessary to favor the reduction of the nitrile group over the removal of the halogen.
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify my 2-(aminomethyl)pyridine derivative. What are some effective strategies?
-
Answer: The basic nature of the pyridine nitrogen can complicate purification.
-
Column Chromatography: Tailing is a common issue on silica (B1680970) gel due to the basicity of the pyridine. This can often be mitigated by adding a small amount of a base, such as triethylamine (B128534) or ammonia, to the eluent.[2]
-
Acid-Base Extraction: An acid wash can be used to extract the basic pyridine derivative into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-(aminomethyl)pyridine derivatives?
A1: Several reliable methods exist, with the choice often depending on the available starting materials and the desired substitution pattern. The main routes include:
-
Reduction of 2-Cyanopyridine: This is a widely used method where a 2-cyanopyridine is reduced to the corresponding aminomethyl group. Catalytic hydrogenation (e.g., using Palladium on carbon) is a common approach.[5][6]
-
Gabriel Synthesis: This classic method involves the N-alkylation of potassium phthalimide (B116566) with a 2-(halomethyl)pyridine, followed by the liberation of the primary amine.[7][8][9][10][11] This route is effective for producing primary amines without over-alkylation byproducts.[7][10][11]
-
From 2-Picoline (2-Methylpyridine): This involves the functionalization of the methyl group, typically through chlorination to form 2-(chloromethyl)pyridine (B1213738), which then serves as a precursor for the amine.[12][13][14][15]
-
Reductive Amination: The reductive amination of 2-pyridinecarboxaldehyde (B72084) with an appropriate amine source can also yield 2-(aminomethyl)pyridine derivatives.[16]
Synthetic Pathways Overview
Caption: Common synthetic routes to 2-(aminomethyl)pyridine.
Q2: How can I synthesize the 2-(chloromethyl)pyridine precursor?
A2: 2-(Chloromethyl)pyridine, often isolated as its hydrochloride salt, is a key intermediate. A common laboratory-scale preparation involves the chlorination of 2-picoline (2-methylpyridine). One method involves reacting 2-picoline with trichloroisocyanuric acid in a solvent like chloroform (B151607).[13] Another approach is the reaction of 2-pyridinemethanol (B130429) with thionyl chloride.[14][15] The 2-pyridinemethanol itself can be synthesized from 2-picoline via oxidation to the N-oxide, rearrangement, and hydrolysis.[14][15]
Q3: What are the key considerations when performing a Gabriel synthesis for these derivatives?
A3: The Gabriel synthesis is excellent for avoiding the over-alkylation common in direct amination with ammonia.[10] Key steps are the SN2 reaction of potassium phthalimide with a 2-(halomethyl)pyridine and the subsequent cleavage of the resulting N-alkylphthalimide.[7][11] The cleavage step traditionally used harsh acidic or basic hydrolysis.[17] However, the Ing-Manske procedure, which uses hydrazine (B178648) hydrate (B1144303) in a milder, neutral condition, is now more common.[9][17] A potential challenge can be the separation of the desired amine from the phthalhydrazide (B32825) byproduct.[9]
Q4: My reaction mixture is turning dark brown/black. Is this normal?
A4: The development of a dark color can indicate the decomposition of the starting material or product, often due to the oxidation of the electron-rich 2-aminopyridine ring.[3] While some color change may be unavoidable, excessive darkening, especially when accompanied by a drop in yield, should be addressed by ensuring the reaction is carried out under an inert atmosphere and with degassed solvents.[3]
Data Summary
The following tables summarize typical reaction conditions for key transformations in the synthesis of 2-(aminomethyl)pyridine derivatives.
Table 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride from 2-Picoline
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 2-Methylpyridine (B31789) (2-Picoline) | [13] |
| Reagent | Trichloroisocyanuric acid | [13] |
| Solvent | Chloroform | [13] |
| Workup | Filtration, wash with NaOH, drying, addition of HCl gas | [13] |
| Yield | ~64.4% |[13] |
Table 2: Synthesis of 2-Cyanopyridine from 2-Halopyridine
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3-chloro-2-fluoro-5-trifluoromethylpyridine | [6] |
| Reagent | Potassium cyanide | [6] |
| Solvent | Water | [6] |
| Catalyst | Aliquat 336 (phase transfer catalyst) | [6] |
| Temperature | 30°C | [6] |
| Yield | 90% |[6] |
Table 3: Reduction of 2-Cyanopyridine to 2-(Aminomethyl)pyridine
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | 3-chloro-2-cyano-5-trifluoromethylpyridine | [5][6] |
| Catalyst | 5% Palladium on charcoal | [5][6] |
| Solvent | Methanol | [5][6] |
| Additive | Concentrated Hydrochloric Acid | [5][6] |
| Hydrogen Pressure | 1 atmosphere | [5][6] |
| Temperature | 20°C | [5][6] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [13]
-
A solution of 200 g (2.15 moles) of 2-methylpyridine and 14 g of dimethylformamide in 750 ml of chloroform is heated to reflux.
-
300 g (1.29 mole) of trichloroisocyanuric acid is added in portions over 50 minutes, maintaining reflux.
-
The mixture is stirred for an additional 2 hours, then cooled and filtered under vacuum.
-
The filtrate is washed with 100 ml of 5% sodium hydroxide (B78521) solution.
-
The chloroform phase is dried over MgSO₄ and filtered.
-
100 g (2.74 moles) of dry hydrogen chloride gas is bubbled through the filtrate.
-
The solvent is evaporated to dryness under vacuum.
-
The residue is triturated with 250 ml of dry acetone, stirred, and filtered under vacuum to yield the product.
Protocol 2: Gabriel Synthesis of a Primary Amine from an Alkyl Halide (General Procedure) [8][18]
-
N-Alkylation: To a stirred solution of the alkyl halide (e.g., 2-(bromomethyl)quinoline, 10 mmol) in DMF (16 mL), add potassium phthalimide (10 mmol) in portions.
-
Stir the mixture at room temperature for the appropriate time (e.g., 5 hours, monitor by TLC).
-
Add water (30 mL) to precipitate the N-alkylated phthalimide.
-
Collect the precipitate by filtration and wash with water.
-
Hydrazinolysis (Ing-Manske Procedure): Add hydrazine hydrate (e.g., 18 equivalents) to a solution of the N-alkylated phthalimide (1 equivalent) in an alcohol solvent (e.g., Methanol).
-
Stir the mixture at room temperature for an extended period (e.g., 16 hours).
-
Dilute the reaction mixture with a solvent like diethyl ether. The phthalhydrazide byproduct will precipitate.
-
Filter the mixture (e.g., through Celite) to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 6. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Page loading... [wap.guidechem.com]
- 13. prepchem.com [prepchem.com]
- 14. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 15. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 16. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 17. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
Technical Support Center: Optimizing Reactions with 2-(Aminomethyl)pyridine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions catalyzed by 2-(aminomethyl)pyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of 2-(aminomethyl)pyridine as a catalyst?
2-(Aminomethyl)pyridine is a versatile bifunctional catalyst, leveraging both its Lewis basic pyridine (B92270) ring and its primary amine. It is commonly employed in a variety of organic transformations, including:
-
Aldol (B89426) and Aldol-type Condensations: Catalyzing the formation of β-hydroxy carbonyl compounds.[1][2][3]
-
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated compounds.[4][5][6][7]
-
Knoevenagel Condensations: Promoting the reaction between an aldehyde or ketone and an active methylene (B1212753) compound.
-
Formation of Heterocycles: Acting as a key component in the synthesis of various nitrogen-containing heterocyclic structures.[8][9]
Its catalytic activity stems from its ability to act as both a hydrogen bond donor and acceptor, activating both the electrophile and the nucleophile.
Q2: How does the structure of 2-(aminomethyl)pyridine contribute to its catalytic activity?
The efficacy of 2-(aminomethyl)pyridine as a catalyst is rooted in the synergistic action of its two functional groups:
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base. It can activate electrophiles (e.g., aldehydes, ketones) by coordinating to them, thereby increasing their reactivity.
-
Aminomethyl Group: The primary amine can act as a Brønsted base to deprotonate a pronucleophile, forming a more reactive nucleophile. It can also participate in the formation of enamines or iminium ions as key reaction intermediates.
This dual functionality allows for a concerted mechanism where both the electrophile and nucleophile are activated simultaneously within the catalyst-substrate complex.
Q3: What are the common signs of catalyst deactivation, and what are the primary causes?
A decline in reaction rate, incomplete conversion, or a decrease in product yield are all indicators of catalyst deactivation. For pyridine-based catalysts, the primary deactivation mechanisms include:
-
Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring can strongly coordinate to trace metal impurities in the reaction mixture, leading to catalyst inhibition.[10][11] Similarly, acidic impurities can protonate the catalyst, rendering it inactive.[8]
-
Product Inhibition: In some cases, the reaction product may contain a functional group that can coordinate more strongly to the catalyst than the starting materials, leading to a slowdown or complete halt of the reaction.[10]
-
Thermal Degradation: At elevated temperatures, the catalyst may undergo decomposition.[12]
-
Fouling: The catalyst can be physically coated by polymeric byproducts or insoluble materials, blocking the active sites.[13]
Q4: Can a deactivated 2-(aminomethyl)pyridine catalyst be regenerated?
Regeneration of a deactivated 2-(aminomethyl)pyridine catalyst is often challenging, especially in homogeneous catalysis. However, if the deactivation is due to poisoning by acidic impurities, a careful aqueous workup with a mild base followed by re-isolation of the catalyst may restore its activity. For catalysts that have been fouled by byproducts, purification by column chromatography or recrystallization may be effective. In many cases, it is more practical to use a fresh batch of the catalyst.[14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Potential Cause: Inactive or degraded catalyst.
-
Solution: Use a fresh batch of 2-(aminomethyl)pyridine. Ensure proper storage in a cool, dark, and dry place, away from air and moisture.[15]
-
-
Potential Cause: Suboptimal reaction temperature.
-
Solution: Systematically screen a range of temperatures. Low temperatures may lead to slow reaction rates, while excessively high temperatures can cause decomposition of reactants or the catalyst.[16]
-
-
Potential Cause: Incorrect solvent choice.
-
Solution: The solvent plays a crucial role in dissolving reactants and stabilizing intermediates. Screen a variety of solvents with different polarities. Aprotic polar solvents like DMF or THF are common, but sometimes less coordinating solvents like toluene (B28343) or dichloromethane (B109758) may be more effective.[17]
-
-
Potential Cause: Insufficient catalyst loading.
Issue 2: Formation of Significant Side Products
-
Potential Cause: Reaction temperature is too high.
-
Solution: High temperatures can promote side reactions or decomposition. Try running the reaction at a lower temperature for a longer period.
-
-
Potential Cause: Incorrect stoichiometry of reactants.
-
Solution: Vary the ratio of the nucleophile to the electrophile. Using a slight excess of one reactant can sometimes suppress the formation of side products.
-
-
Potential Cause: Presence of water or other impurities.
-
Solution: Ensure all reactants and solvents are dry and pure. Water can interfere with the catalytic cycle and lead to hydrolysis or other unwanted reactions.
-
Issue 3: Reaction Stalls Before Completion
-
Potential Cause: Product inhibition.
-
Solution: If the product is binding to the catalyst and preventing turnover, try running the reaction at a lower concentration or stopping the reaction at a lower conversion and isolating the product.[10]
-
-
Potential Cause: Catalyst degradation over time.
-
Solution: If the catalyst is not stable under the reaction conditions for an extended period, consider a slower, portion-wise addition of the catalyst throughout the reaction.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 1 | 24 | 35 |
| 2 | 5 | 18 | 72 |
| 3 | 10 | 12 | 91 |
| 4 | 15 | 12 | 92 |
Data is illustrative and based on general trends for a model Michael addition reaction.
Table 2: Influence of Solvent and Temperature on Product Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 25 | 45 |
| 2 | Toluene | 60 | 68 |
| 3 | THF | 25 | 55 |
| 4 | THF | 60 | 85 |
| 5 | Dichloromethane | 25 | 62 |
| 6 | Dichloromethane | 40 (reflux) | 78 |
| 7 | Acetonitrile | 25 | 30 |
| 8 | Acetonitrile | 60 | 52 |
Data is illustrative for a model aldol condensation reaction.
Experimental Protocols
Protocol 1: General Procedure for a 2-(Aminomethyl)pyridine-Catalyzed Michael Addition
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone/aldehyde (1.0 mmol, 1.0 equiv) and the nucleophile (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF, 5 mL).
-
Catalyst Addition: Add 2-(aminomethyl)pyridine (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for a 2-(Aminomethyl)pyridine-Catalyzed Aldol Condensation
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.2 mmol, 1.2 equiv) and 2-(aminomethyl)pyridine (0.1 mmol, 10 mol%) in an anhydrous solvent (e.g., toluene, 5 mL).
-
Reagent Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at the optimized temperature for the specified time.
-
Monitoring: Track the consumption of the limiting reagent using TLC or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for optimizing reactions.
Caption: Generalized catalytic cycle for enamine catalysis.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. amherst.edu [amherst.edu]
- 4. researchgate.net [researchgate.net]
- 5. raco.cat [raco.cat]
- 6. researchgate.net [researchgate.net]
- 7. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting low yields in 2-picolylamine functionalization
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the functionalization of 2-picolylamine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My N-acylation of 2-picolylamine with an acyl chloride/anhydride is giving a low yield. What are the potential causes and how can I troubleshoot it?
A1: Low yields in N-acylation reactions of 2-picolylamine can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Reagent Quality:
-
2-Picolylamine: Ensure your 2-picolylamine is pure and free of water. Contaminants can interfere with the reaction. Consider purification by distillation if necessary.
-
Acylating Agent: Acyl chlorides and anhydrides are highly sensitive to moisture. Use freshly opened bottles or purify them before use. Degradation of the acylating agent is a common cause of low yields.
-
Solvent: Use anhydrous solvents. The presence of water will hydrolyze the acylating agent.
-
-
Reaction Conditions:
-
Base: A non-nucleophilic base (e.g., triethylamine (B128534), pyridine (B92270), or diisopropylethylamine) is crucial to neutralize the HCl or carboxylic acid byproduct. Ensure you are using a sufficient excess of the base (typically 1.1-1.5 equivalents).
-
Temperature: These reactions are often exothermic. Running the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can prevent side reactions.
-
Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the acylating agent may be beneficial in some cases.
-
-
Side Reactions:
-
Over-acylation: While less common for the amine, ensure reaction conditions are not forcing acylation on the pyridine ring.
-
Decomposition: The pyridine moiety can coordinate with reagents and catalysts, potentially leading to undesired pathways.[1]
-
Q2: I am attempting an N-alkylation of 2-picolylamine with an alkyl halide, but the reaction is incomplete and shows multiple products. What should I investigate?
A2: N-alkylation of amines can be challenging due to over-alkylation and side reactions.[2] Here’s how to troubleshoot:
-
Over-alkylation: The primary amine of 2-picolylamine can be alkylated to form a secondary amine, which can then be further alkylated to a tertiary amine, and even a quaternary ammonium (B1175870) salt.[2]
-
Solution: To favor mono-alkylation, use a large excess of 2-picolylamine relative to the alkyl halide. This increases the probability that the alkyl halide will react with the starting material rather than the more nucleophilic product. Alternatively, reductive amination is often a more controlled method for mono-alkylation.[2]
-
-
Reactivity of Alkyl Halide:
-
The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the bromide or iodide, or adding a catalytic amount of sodium iodide to promote the reaction.
-
-
Base and Solvent:
-
A base is required to neutralize the hydrohalic acid byproduct. A non-nucleophilic base like potassium carbonate or triethylamine is a common choice.
-
The choice of solvent is important. Polar aprotic solvents like DMF or acetonitrile (B52724) are often used. Ensure the solvent is anhydrous.
-
-
Reaction Temperature:
-
Increasing the temperature can improve the reaction rate, but may also promote over-alkylation and other side reactions. Optimization of the temperature is key.
-
Q3: My reaction yield is low after purification. What are some common purification pitfalls with 2-picolylamine derivatives?
A3: The basicity of the pyridine nitrogen and the primary amine can complicate purification.
-
Column Chromatography:
-
Tailing: The basic nature of the product can cause it to streak or "tail" on silica (B1680970) gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.
-
Product Adsorption: Highly polar or basic products may irreversibly stick to the silica gel. Using a more polar eluent system or switching to a different stationary phase (like alumina) can be beneficial.
-
-
Aqueous Workup:
-
Product Solubility: Some functionalized 2-picolylamine derivatives may have significant water solubility, leading to losses during extraction. Ensure you are using an appropriate organic solvent for extraction and consider back-extracting the aqueous layer multiple times.
-
pH Adjustment: The pH of the aqueous layer can significantly impact the solubility of your product. Adjusting the pH to make your product less soluble in the aqueous phase before extraction can improve recovery.
-
Data on Reaction Condition Optimization
Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes how different parameters can affect the outcome of a hypothetical acylation reaction of 2-picolylamine.
| Parameter | Condition A | Condition B | Condition C | Condition D | Yield (%) |
| Solvent | Dichloromethane | Tetrahydrofuran | Acetonitrile | Dichloromethane | 65% |
| Base | Triethylamine | Pyridine | Diisopropylethylamine | Triethylamine | 85% |
| Temperature | Room Temp | 0 °C to Room Temp | 50 °C | 0 °C to Room Temp | 92% |
| Equivalents of Acylating Agent | 1.0 | 1.1 | 1.1 | 1.1 | 78% |
This table is a generalized representation and actual yields may vary based on specific substrates and reagents.
Experimental Protocols
General Protocol for N-Acylation of 2-Picolylamine:
-
Dissolve 2-picolylamine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, and then warm to room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for troubleshooting low yields in 2-picolylamine functionalization reactions.
References
Stability issues of 2-(Aminomethyl)pyridine in storage
Welcome to the technical support center for 2-(Aminomethyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in addressing stability issues that may be encountered during the storage and handling of this compound.
Troubleshooting Guide
This guide provides solutions to common stability-related problems with 2-(Aminomethyl)pyridine.
| Problem | Possible Cause | Recommended Action |
| Discoloration (Yellowing of the liquid) | Exposure to air and/or light. | 2-(Aminomethyl)pyridine is known to be sensitive to air and light.[1] Discoloration is a common sign of potential degradation. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque container to protect it from light. For ongoing experiments, minimize the headspace in the storage container and re-purge with inert gas after each use. |
| Presence of unknown peaks in analytical chromatogram (e.g., HPLC) | Formation of degradation products due to improper storage or handling. | Review storage conditions to ensure they align with recommendations (cool, dry, dark, under inert atmosphere).[2] Analyze the sample using a stability-indicating HPLC method to resolve the main peak from any impurities. If significant degradation is observed, it is advisable to use a fresh, unopened batch of the compound for sensitive experiments. |
| Inconsistent experimental results | Degradation of 2-(Aminomethyl)pyridine leading to lower effective concentration. | Verify the purity of the 2-(Aminomethyl)pyridine stock solution using a validated analytical method, such as HPLC-UV. If degradation is suspected, prepare fresh solutions from a new bottle. Consider performing a forced degradation study to understand the compound's stability under your specific experimental conditions. |
| Precipitate formation in solution | Formation of insoluble degradation products or reaction with atmospheric CO2. | Ensure the solvent is of high purity and de-gassed. As 2-(Aminomethyl)pyridine is basic, it can react with atmospheric carbon dioxide to form carbonate salts, which may have limited solubility. Work under an inert atmosphere and use freshly prepared solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2-(Aminomethyl)pyridine?
A1: To ensure the long-term stability of 2-(Aminomethyl)pyridine, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[2]
Q2: My bottle of 2-(Aminomethyl)pyridine has turned yellow. Can I still use it?
A2: The appearance of a yellow color indicates that the product may have started to degrade due to exposure to air or light.[1] For applications that are sensitive to impurities, it is highly recommended to use a fresh, colorless sample. For less sensitive applications, the suitability of the discolored material should be assessed by an appropriate analytical method (e.g., HPLC) to determine its purity.
Q3: What are the known incompatibilities of 2-(Aminomethyl)pyridine?
A3: 2-(Aminomethyl)pyridine is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided as it can lead to vigorous reactions and degradation of the compound.
Q4: What are the potential degradation pathways for 2-(Aminomethyl)pyridine?
A4: While specific degradation pathways for 2-(Aminomethyl)pyridine are not extensively documented in publicly available literature, potential degradation can occur through oxidation of the aminomethyl group and/or the pyridine (B92270) ring, especially given its air sensitivity.[2] Photodegradation is also a concern due to its light sensitivity.[1] Under thermal stress, decomposition can occur, though specific products are not well-defined in the available literature. A plausible oxidative degradation pathway could involve the oxidation of the aminomethyl group to an imine and subsequently to a carboxylic acid (picolinic acid), or oxidation of the pyridine ring itself.
Q5: How can I assess the stability of 2-(Aminomethyl)pyridine in my own laboratory?
A5: You can perform a forced degradation study to evaluate the stability of 2-(Aminomethyl)pyridine under various stress conditions. This involves exposing the compound to acidic, basic, oxidative, thermal, and photolytic conditions and then analyzing the samples using a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.
Summary of Stability Data
Currently, there is a lack of publicly available quantitative data from forced degradation studies specifically for 2-(Aminomethyl)pyridine. The information available is qualitative and is summarized below.
| Condition | Observed Instability | Recommendations |
| Air Exposure | Sensitive; may lead to discoloration and degradation.[1][2] | Handle and store under an inert atmosphere (e.g., nitrogen, argon). Keep containers tightly sealed. |
| Light Exposure | Sensitive; can cause degradation.[1] | Store in amber or opaque containers. Protect from direct light during handling. |
| Elevated Temperature | May lead to thermal decomposition. | Store in a cool environment. Avoid exposure to high temperatures. |
| pH Extremes | As a basic compound, it will react with acids. Stability in strong bases is not well-documented but may be more stable than in acidic conditions. | Avoid contact with strong acids. Buffer solutions if pH stability is a concern. |
| Oxidizing Agents | Incompatible; can lead to degradation. | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol: Forced Degradation Study for 2-(Aminomethyl)pyridine
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-(Aminomethyl)pyridine.
1. Materials and Equipment:
-
2-(Aminomethyl)pyridine
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
High-purity water and organic solvents (e.g., acetonitrile, methanol) for HPLC
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of 2-(Aminomethyl)pyridine in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48 hours). Neutralize the sample before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period. Neutralize the sample before HPLC analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Place a sample of the stock solution in an oven at an elevated temperature (e.g., 70 °C) for a defined period.
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to exclude light.
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak of 2-(Aminomethyl)pyridine from any potential degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation of 2-(Aminomethyl)pyridine in each sample compared to a non-stressed control.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible oxidative degradation pathway.
References
Validation & Comparative
A Comparative Guide to the In Vivo Neuroprotective Effects of 2-PMAP
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-PMAP's Neuroprotective Performance Against Alternative Agents, Supported by Experimental Data.
This guide provides a comprehensive analysis of the in vivo neuroprotective effects of 2-[(2-pyridinylmethyl)amino]-phenol (this compound), a promising therapeutic candidate. We compare its efficacy with two other neuroprotective agents, Resveratrol and 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), in relevant preclinical models of neurological damage: Subarachnoid Hemorrhage (SAH) and Alzheimer's Disease (AD). This comparison is based on quantitative experimental data, detailed methodologies, and an exploration of the underlying signaling pathways.
At a Glance: Comparative Efficacy of Neuroprotective Agents
The following tables summarize the key quantitative findings from in vivo studies, offering a clear comparison of the neuroprotective effects of this compound, Resveratrol, and 2-APB in models of SAH and AD.
Table 1: Neuroprotective Effects in a Rat Model of Subarachnoid Hemorrhage (SAH)
| Parameter | This compound | Resveratrol |
| Neurological Deficit Score | Significantly improved MDI score from 4.33 ± 1 in the SAH group to a lower value with treatment[1]. | Significantly higher neurological scores in treated groups compared to the SAH group[2][3]. A meta-analysis showed a significant improvement in neurological score (SMD: 1.342)[4][5]. |
| Brain Edema (Water Content) | Data not available in a quantitative format. | Significantly lower brain water content in the treated group compared to the SAH group[3]. A meta-analysis confirmed a significant reduction in brain water content (SMD: -1.026)[4][5]. |
| Neuronal Apoptosis | Markedly decreased neuronal apoptosis 48 hours after SAH[1][6]. | Significantly attenuated the number of apoptotic cells in the prefrontal cortex 48 hours after SAH[7]. The apoptosis index was reduced to about 22% in the treated group from nearly 36% in the SAH group[7]. |
| Inflammatory Markers (TNF-α, IL-1β, IL-6) | Decreased expressions of TNF-α, IL-1β, and IL-6[1][6]. | Markedly inhibited the expressions of pro-inflammatory cytokines[8]. |
| Oxidative Stress Markers (ROS, MDA) | Decreased reactive oxygen species[1][6]. | Significantly reversed the elevated levels of ROS and MDA in the prefrontal cortex[3]. |
Table 2: Neuroprotective Effects in Rodent Models of Alzheimer's Disease (AD)
| Parameter | This compound | 2-APB |
| Cognitive Function (Morris Water Maze) | Improves spatial memory in the radial arm maze in APPSWPS1dE9 transgenic mice. | In an Aβ-induced cognitive impairment rat model, a 10 mg/kg dose significantly reduced escape latency and path length in the Morris water maze test[9]. |
| Cognitive Function (Novel Object Recognition) | Improves novel object memory in APPSWPS1dE9 transgenic mice. | In an Aβ-induced cognitive impairment rat model, a 10 mg/kg dose significantly improved time spent in the novel arm in the Y-maze test[9]. |
| Amyloid-β (Aβ) Levels | Reduces brain levels of soluble Aβ (1-40) and Aβ (1-42) in the APPSWPS1dE9 transgenic mouse model. | Not directly reported to reduce Aβ levels, but reverses Aβ-induced deficits. |
| Synaptic Proteins (PSD-95) | Data not available. | A 10 mg/kg dose significantly increased the expression of PSD-95 in the hippocampus of Aβ-treated animals[9]. |
| Signaling Molecules (p-CaMKII, p-GSK-3β, p-CREB) | Data not available. | A 10 mg/kg dose significantly increased the phosphorylation of CaMKII, GSK-3β, and CREB in the hippocampus of Aβ-treated animals[9]. |
Unveiling the Mechanisms: Signaling Pathways
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound: Targeting Neuroinflammation via TLR4/NF-κB
In the context of SAH, this compound exerts its neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, thereby mitigating neuroinflammation and subsequent neuronal damage.
Resveratrol: A Multi-Target Approach in Neuroprotection
Resveratrol demonstrates neuroprotective properties in SAH through multiple mechanisms. It has been shown to inhibit the NF-κB pathway, similar to this compound, reducing inflammation. Additionally, it can activate the AMPK/SIRT1 pathway, which is involved in cellular stress resistance and longevity.
2-APB: Modulating Calcium Homeostasis in Alzheimer's Disease
In the context of AD, 2-APB's neuroprotective effects are linked to its role as a broad-spectrum inhibitor of calcium channels, including the Transient Receptor Potential Melastatin 2 (TRPM2) channel. By inhibiting TRPM2, 2-APB prevents excessive calcium influx, which is a key factor in Aβ-induced neurotoxicity and synaptic dysfunction.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
Subarachnoid Hemorrhage (SAH) Rat Model
This model is used to mimic the conditions of a hemorrhagic stroke and to evaluate the efficacy of neuroprotective agents.
Detailed Methodology:
-
Anesthesia: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a cocktail of ketamine/xylazine).
-
Stereotaxic Mounting: The anesthetized rat is placed in a stereotaxic frame to ensure a stable and precise surgical field.
-
Surgical Exposure: A midline incision is made on the back of the neck to expose the atlanto-occipital membrane.
-
Cisterna Magna Puncture: A sterile needle is carefully inserted through the atlanto-occipital membrane into the cisterna magna.
-
Blood Injection: A specific volume of non-heparinized autologous arterial blood (e.g., 0.3 mL), previously drawn from the femoral artery, is slowly injected into the cisterna magna.
-
Sealing and Suturing: The needle is withdrawn, and the puncture site is sealed with bone wax. The muscle and skin layers are then sutured.
-
Post-operative Care: The animal is allowed to recover in a warm environment and is closely monitored for any signs of distress. Neurological function is typically assessed at 24 and 48 hours post-SAH.
Alzheimer's Disease (AD) Rodent Models
-
Transgenic Model (e.g., APPSw/PS1dE9 Mice): These mice are genetically engineered to overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations found in familial AD. They develop age-dependent Aβ plaques and cognitive deficits, providing a relevant model for studying AD pathology and testing therapeutic interventions.
-
Aβ-infusion Model: This model involves the direct intracerebroventricular (ICV) infusion of Aβ peptides into the brains of wild-type rodents. This acute model is useful for studying the direct toxic effects of Aβ and for rapid screening of neuroprotective compounds.
Behavioral Testing for Cognitive Function
Morris Water Maze (MWM): This test assesses spatial learning and memory.
Detailed Methodology:
-
Apparatus: A circular pool (e.g., 120 cm in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are placed in the pool from different starting positions and are allowed to swim until they find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over multiple days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Novel Object Recognition (NOR) Test: This test evaluates recognition memory.
Detailed Methodology:
-
Habituation: The mouse is allowed to freely explore an empty arena for a set period.
-
Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the mouse spends exploring the novel object versus the familiar object is recorded. A preference for the novel object indicates intact recognition memory. The Discrimination Index , calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time), is a key metric. A positive index indicates good recognition memory[10][11].
Western Blotting for Protein Expression Analysis
This technique is used to quantify the levels of specific proteins in brain tissue, such as TLR4, p-NF-κB, and inflammatory cytokines.
Detailed Methodology:
-
Tissue Homogenization: Brain tissue samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-TLR4, anti-phospho-NF-κB)[9][12]. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection and Quantification: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. Protein levels are often normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This guide provides a comparative overview of the in vivo neuroprotective effects of this compound against Resveratrol and 2-APB. While all three compounds demonstrate significant neuroprotective potential in preclinical models, they operate through distinct mechanisms. This compound shows promise in mitigating neuroinflammation in SAH by targeting the TLR4/NF-κB pathway. Resveratrol offers a multi-faceted approach in SAH by influencing both inflammatory and cell survival pathways. In the context of AD, 2-APB's ability to modulate calcium homeostasis presents a compelling therapeutic strategy.
The data presented here underscores the importance of selecting appropriate therapeutic agents based on the specific underlying pathology of the neurological disorder. Further head-to-head comparative studies in standardized in vivo models are warranted to definitively establish the relative efficacy of these promising neuroprotective compounds.
References
- 1. This compound Ameliorates Cerebral Vasospasm and Brain Injury after Subarachnoid Hemorrhage by Regulating Neuro-Inflammation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol protects early brain injury after subarachnoid hemorrhage by activating autophagy and inhibiting apoptosis mediated by the Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol reduces brain injury after subarachnoid hemorrhage by inhibiting oxidative stress and endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Efficacy of Resveratrol in Experimental Subarachnoid Hemorrhage Animal Models: A Stratified Meta-Analysis [frontiersin.org]
- 5. Efficacy of Resveratrol in Experimental Subarachnoid Hemorrhage Animal Models: A Stratified Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Cerebral Vasospasm and Brain Injury after Subarachnoid Hemorrhage by Regulating Neuro-Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol Improves Mitochondrial Biogenesis Function and Activates PGC-1α Pathway in a Preclinical Model of Early Brain Injury Following Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol Attenuates Acute Inflammatory Injury in Experimental Subarachnoid Hemorrhage in Rats via Inhibition of TLR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]
Comparative Analysis of 2-PMAP and Other APP Synthesis Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 2-((Pyridin-2-ylmethyl)amino)phenol (2-PMAP) and other prominent inhibitors of Amyloid Precursor Protein (APP) synthesis. This document outlines their mechanisms of action, presents available quantitative data on their efficacy, and details relevant experimental protocols.
The accumulation of amyloid-beta (Aβ) peptides, derived from the proteolytic cleavage of APP, is a central event in the pathogenesis of Alzheimer's disease. Consequently, strategies to reduce Aβ production are a major focus of therapeutic development. One such strategy is the inhibition of APP synthesis itself, a direct approach to lower the substrate available for amyloidogenic processing. This guide focuses on this compound and compares it with other key APP synthesis inhibitors, primarily the well-characterized phenserine (B12825) and its enantiomer, posiphen (B1679053).
Mechanism of Action: Targeting APP mRNA Translation
A key mechanism for several APP synthesis inhibitors involves the regulation of APP mRNA translation. The 5'-untranslated region (5'-UTR) of APP mRNA contains regulatory elements, including an iron-responsive element (IRE), which can modulate the efficiency of protein synthesis.
Phenserine and Posiphen: These compounds have been shown to act on the 5'-UTR of APP mRNA to inhibit its translation.[1][2] This interaction is thought to prevent the efficient binding of ribosomes and initiation of protein synthesis.[1] Both the (-)-enantiomer, phenserine, and the (+)-enantiomer, posiphen, are equipotent in their ability to downregulate APP expression.[1] Posiphen, in particular, has been demonstrated to bind to the complex formed by iron regulatory protein 1 (IRP1) and the atypical IRE in the 5'-UTR of mRNAs for APP, α-synuclein, and huntingtin, thereby suppressing their translation.
This compound: While this compound is confirmed as a selective inhibitor of APP synthesis, its precise mechanism of action is not as extensively detailed in publicly available literature as that of the phenserine family.[3] Further research is required to determine if this compound also targets the 5'-UTR of APP mRNA or acts through a different mechanism to suppress APP synthesis.
Comparative Efficacy: A Look at the Data
Direct, head-to-head comparative studies with quantitative data for this compound against a broad range of other APP synthesis inhibitors are limited in the public domain. However, data from individual studies on this compound, phenserine, and posiphen provide insights into their relative potencies and efficacies.
It is important to note that methodological differences between studies can significantly impact the results. For instance, a comparison between this compound and phenserine was deemed invalid due to the use of transfected Chinese hamster ovarian (CHO) cells, which lack the intact APP synthesis regulatory elements found in neuronal cells.[3]
Table 1: Quantitative Data on the Efficacy of APP Synthesis Inhibitors
| Compound | Model System | Concentration/Dose | Effect on APP/Aβ Levels | Citation(s) |
| This compound | Transgenic Mouse Model of AD | Not Specified | Lowered amyloid protein levels by 50% or more. | [3] |
| Phenserine | Neuronal Cultures | EC50: 670 nM | Reduced APP synthesis and Aβ concentrations. | |
| Human Neuroblastoma Cells | 20 µM | Suppressed APP production. | [4] | |
| Posiphen | APP/PS1 Mouse Model | Not Specified | Reduced hippocampal APP, CTFα, and CTFβ by ~40-50% and Aβ42 by 68%. | [2] |
| Neuronal Cultures | Up to 1 µM | Substantial decline (up to 70%) in APP and α-synuclein protein levels. | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of APP synthesis inhibitors. Below are generalized methodologies for key experiments.
In Vitro Assessment of APP Synthesis Inhibition
Objective: To determine the effect of a compound on the synthesis of APP in a cell-based model.
1. Cell Culture:
-
Utilize a human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures that endogenously express APP.
-
Culture cells to a suitable confluency in appropriate media.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound, phenserine) in a suitable solvent (e.g., DMSO).
-
Treat cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours). Include a vehicle control (solvent only).
3. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity.
4. Protein Quantification:
-
Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal protein loading for subsequent analysis.
5. Western Blot Analysis:
-
Separate equal amounts of total protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for APP.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the APP signal to a loading control protein (e.g., β-actin or GAPDH).
In Vivo Assessment in an Alzheimer's Disease Mouse Model
Objective: To evaluate the in vivo efficacy of an APP synthesis inhibitor in reducing brain Aβ levels.
1. Animal Model:
-
Use a transgenic mouse model of Alzheimer's disease that overexpresses human APP and develops age-dependent Aβ pathology (e.g., APP/PS1 or Tg2576 mice).
2. Compound Administration:
-
Administer the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency for a specified duration. A vehicle control group should be included.
3. Brain Tissue Collection:
-
At the end of the treatment period, euthanize the mice and collect the brains.
-
Dissect the brain into specific regions (e.g., cortex, hippocampus) for analysis.
4. Brain Homogenate Preparation:
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the homogenate to separate soluble and insoluble fractions.
5. Aβ Quantification:
-
Measure the levels of Aβ40 and Aβ42 in the brain homogenates using a specific enzyme-linked immunosorbent assay (ELISA).
6. Histological Analysis (Optional):
-
Perform immunohistochemistry on brain sections using an anti-Aβ antibody to visualize and quantify amyloid plaque deposition.
Signaling Pathways and Experimental Workflows
The synthesis of APP is regulated by complex signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of APP synthesis inhibitors.
Signaling Pathway for APP mRNA Translation
The translation of APP mRNA is influenced by several signaling pathways that converge on the translational machinery. The PI3K/AKT/mTOR and MAPK/ERK pathways are key regulators of protein synthesis. These pathways can be activated by various growth factors and cellular stressors, ultimately leading to the phosphorylation of proteins that control the initiation of translation. Inhibitors like phenserine and posiphen are thought to interfere with this process at the level of the APP mRNA 5'-UTR.
Experimental Workflow for In Vitro Screening of APP Synthesis Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel inhibitors of APP synthesis in a cell-based assay.
References
- 1. Translational inhibition of APP by Posiphen: Efficacy, pharmacodynamics, and pharmacokinetics in the APP/PS1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid precursor protein synthesis inhibitors for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel small molecule inhibitors of amyloid precursor protein synthesis as a route to lower Alzheimer's disease amyloid-beta peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of the Alzheimer drug Posiphen into its primary metabolic products (+)-N1-norPosiphen, (+)-N8-norPosiphen and (+)-N1, N8-bisnorPosiphen, their inhibition of amyloid precursor protein, α-synuclein synthesis, interleukin-1β, and cholinergic action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 2-PMAP and Its Alternatives in Neurodegenerative and Neuroinflammatory Conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of 2-[(2-pyridinylmethyl)amino]-phenol (2-PMAP), a promising therapeutic candidate, by comparing its performance with alternative therapeutic strategies for Alzheimer's disease and subarachnoid hemorrhage. The information is presented through objective comparisons, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of the molecular pathways involved.
Executive Summary
This compound has demonstrated a dual mechanism of action with potential therapeutic benefits in both Alzheimer's disease and subarachnoid hemorrhage. In the context of Alzheimer's disease, it acts as an inhibitor of amyloid precursor protein (APP) production and subsequent amyloid-β (Aβ) secretion. For subarachnoid hemorrhage, this compound exhibits neuroprotective effects by attenuating neuroinflammation and oxidative stress through the Toll-like receptor 4 (TLR-4)/nuclear factor-kappa B (NF-κB) signaling pathway. This guide will dissect these mechanisms and compare them with other therapeutic agents targeting similar or alternative pathways in these debilitating neurological conditions.
Section 1: Alzheimer's Disease - Targeting Amyloid Pathology
The accumulation of amyloid-β (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central hallmark of Alzheimer's disease. This compound intervenes at an early stage of this cascade by inhibiting APP production. This section compares this compound's mechanism with other strategies aimed at reducing the Aβ burden.
Mechanism of Action Comparison
| Therapeutic Strategy | Drug/Compound Example | Primary Mechanism of Action |
| APP Production Inhibition | This compound | Inhibits the production of amyloid precursor protein (APP), leading to reduced levels of APP and its amyloidogenic fragments.[1] |
| Gamma (γ)-Secretase Inhibition | Semagacestat | Inhibits the γ-secretase enzyme complex, which is responsible for the final cleavage of APP to produce Aβ peptides.[1][2] |
| Beta (β)-Secretase (BACE1) Inhibition | Verubecestat, MK-8931 | Inhibits the β-secretase enzyme (BACE1), which performs the initial cleavage of APP in the amyloidogenic pathway.[3][4][5] |
| Alpha (α)-Secretase Activation | Etazolate, PRX-03140 | Promotes the non-amyloidogenic cleavage of APP by α-secretase, precluding the formation of Aβ and generating the neuroprotective sAPPα fragment.[6][7] |
| Aβ Clearance (Monoclonal Antibodies) | Lecanemab, Donanemab | Bind to Aβ protofibrils and plaques, promoting their clearance from the brain via microglial phagocytosis and other mechanisms.[8][9][10][11][12][13] |
Quantitative Data Comparison
| Drug/Compound | Target | Key Quantitative Data | Reference |
| This compound | APP Production | Reduces Aβ(1-40) and Aβ(1-42) secretion by 88.6% and 84.9%, respectively, in CHO APP751SW cells at 50 μM.[1] | [1] |
| Semagacestat | γ-Secretase | IC50 values of 10.9 nM, 12.0 nM, and 12.1 nM for Aβ42, Aβ38, and Aβ40, respectively.[2] | [1][2] |
| Verubecestat (MK-8931) | BACE1 | Reduced Aβ levels in cerebrospinal fluid (CSF) by up to 92% in Phase I trials.[4] | [4] |
| Lecanemab | Aβ Protofibrils | Achieved complete amyloid clearance in 80% of patients with early Alzheimer's disease within 18 months at a bi-weekly dose of 10 mg/kg.[8] | [8][9] |
| Donanemab | Aβ Plaques | Slowed cognitive decline by approximately 35% compared to placebo in the TRAILBLAZER-ALZ 2 trial.[11][12] | [11][12] |
Signaling Pathway Diagram: APP Processing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Results of Beta Secretase-Inhibitor Clinical Trials Support Amyloid Precursor Protein-Independent Generation of Beta Amyloid in Sporadic Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-secretase inhibitor; a promising novel therapeutic drug in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and therapeutic targeting of α-, β- and γ-secretase in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The secretases: enzymes with therapeutic potential in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioengineer.org [bioengineer.org]
- 11. m.youtube.com [m.youtube.com]
- 12. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 13. What is donanemab? | Alzheimer's Society [alzheimers.org.uk]
A Comparative Analysis of 2-PMAP and Gamma-Secretase Inhibitors for Modulating Amyloid-Beta Pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic strategies aimed at mitigating the amyloid-beta (Aβ) pathology central to Alzheimer's disease: the novel agent 2-[(2-pyridinylmethyl)amino]-phenol (2-PMAP) and the broader class of gamma-secretase inhibitors (GSIs). We present available efficacy data, outline the distinct mechanisms of action, and provide detailed experimental protocols to support further research and development in this critical area.
At a Glance: this compound vs. Gamma-Secretase Inhibitors
| Feature | This compound | Gamma-Secretase Inhibitors (GSIs) |
| Primary Mechanism | Inhibitor of Amyloid Precursor Protein (APP) production and Aβ secretion.[1] | Direct inhibition of the γ-secretase enzyme complex, preventing the cleavage of APP to form Aβ.[2][3] |
| Effect on Aβ Levels | Reduces levels of full-length APP and its C-terminal fragments, leading to decreased secretion of Aβ40 and Aβ42.[1][4] | Dose-dependently reduce the production of Aβ peptides.[2][5] |
| Key Advantage | Potentially more targeted approach by modulating the availability of the γ-secretase substrate (APP). | Potent and direct inhibition of the final step in Aβ generation.[2] |
| Potential Limitation | Mechanism of APP reduction is not fully elucidated. | "On-target" toxicity due to inhibition of Notch signaling, a critical pathway for cell development and differentiation.[2][3] |
| Development Stage | Preclinical. | Several candidates have progressed to clinical trials, though many have been halted due to toxicity or lack of efficacy.[2][3][6] |
Mechanism of Action
This compound: Targeting the Precursor
This compound acts upstream of the gamma-secretase enzyme by reducing the cellular levels of the Amyloid Precursor Protein (APP). By diminishing the amount of available APP substrate, this compound consequently lowers the production and secretion of the pathogenic Aβ peptides, Aβ40 and Aβ42.[1][4] This mechanism offers a potential advantage by not directly interfering with the gamma-secretase enzyme itself, which is responsible for processing numerous other substrates vital for normal cellular function.
Gamma-Secretase Inhibitors: Direct Enzymatic Blockade
Gamma-secretase inhibitors (GSIs) are small molecules that directly bind to and inhibit the activity of the γ-secretase complex.[2][3] This multi-protein enzyme is responsible for the final proteolytic cleavage of the APP C-terminal fragment (APP-CTFβ) to generate Aβ peptides. By blocking this crucial step, GSIs effectively reduce the production of all Aβ species. However, γ-secretase also cleaves a variety of other substrates, most notably the Notch receptor, which plays a critical role in cell-fate decisions. Inhibition of Notch signaling is a major source of the toxicity observed with many GSIs.[2][3]
Efficacy Data: A Comparative Overview
Direct head-to-head comparative studies of this compound and GSIs are not yet available in the public domain. The following tables summarize the reported efficacy of each compound class from separate preclinical and clinical investigations.
Table 1: In Vitro Efficacy Data
| Compound | Cell Line | Concentration | Effect on Aβ Secretion | Reference |
| This compound | CHO APP751SW | 10 µM | Reduction in APP and its C-terminal fragments (α-CTF and β-CTF). | [1] |
| CHO APP751SW | 50 µM | 88.6% reduction in Aβ(1-40) and 84.9% reduction in Aβ(1-42). | [1] | |
| GSI-953 (Begacestat) | Cellular Assay | IC₅₀ = 15 nM | Inhibition of Aβ₁₋₄₂ production. | [2] |
Table 2: In Vivo Efficacy Data (Animal Models)
| Compound | Animal Model | Dosing Regimen | Effect on Brain Aβ Levels | Reference |
| This compound | APPSW/PS1dE9 Transgenic Mice | 4-month chronic treatment | Reduced brain levels of full-length APP, α-CTF, and β-CTF. Lowered levels of soluble Aβx-40 and Aβx-42. Significant reduction in Aβ plaque deposition. | [4] |
| GSI-953 (Begacestat) | Tg2576 Mice | High doses | Significant reduction of Aβ₁₋₄₀ levels in brain, CSF, and plasma. | [2] |
| LY450139 (Semagacestat) | Transgenic Mice | Single doses causing 25-30% reduction in soluble brain Aβ | Associated with attenuation of cognitive deficit. | [2] |
Table 3: Clinical Efficacy Data (Human Studies)
| Compound | Study Phase | Patient Population | Key Findings | Reference |
| This compound | - | Not yet tested in humans. | - | |
| LY450139 (Semagacestat) | Phase III | Mild-to-moderate Alzheimer's disease | Prematurely interrupted due to detrimental cognitive and functional effects. | [3] |
| LY450139 | - | Healthy Men | Dose-dependent inhibition of newly generated Aβ in CSF (47% at 100mg, 52% at 140mg, 84% at 280mg over 12 hours). | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in the evaluation of this compound and gamma-secretase inhibitors.
In Vitro Aβ Secretion Assay (CHO APP751SW Cells)
This protocol is adapted from studies evaluating the effects of compounds on Aβ production in a genetically modified cell line that overexpresses human APP with the Swedish mutation.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected to overexpress human APP751 with the Swedish (K670N/M671L) mutation (CHO APP751SW) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates and, upon reaching a desired confluency, are treated with various concentrations of the test compound (this compound or a GSI) or vehicle control.
-
Incubation: The treated cells are incubated for a specified duration (e.g., 24 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: After incubation, the conditioned medium is collected for Aβ quantification. The cells are lysed to extract proteins for the analysis of full-length APP and its C-terminal fragments.
-
Aβ Quantification (ELISA): The levels of secreted Aβ40 and Aβ42 in the conditioned medium are measured using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
APP Fragment Analysis (Western Blot): Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the C-terminus of APP to detect full-length APP and its α- and β-C-terminal fragments.
In Vivo Efficacy Assessment in Transgenic Mouse Models
This protocol outlines the general procedure for evaluating the efficacy of Aβ-lowering compounds in a transgenic mouse model of Alzheimer's disease, such as the APPSW/PS1dE9 model.
Detailed Steps:
-
Animal Model: Utilize a relevant transgenic mouse model that develops age-dependent Aβ pathology, such as the APPswe/PS1dE9 model.
-
Compound Administration: The test compound (this compound or GSI) or a vehicle control is administered to the mice over an extended period (e.g., several months), typically starting before significant plaque deposition.
-
Behavioral Assessment: Towards the end of the treatment period, cognitive function is assessed using standard behavioral tests like the Morris water maze or novel object recognition task.
-
Tissue Collection: Following the treatment and behavioral testing, mice are euthanized, and their brains are harvested.
-
Biochemical Analysis of Aβ: One brain hemisphere is typically homogenized, and fractions containing soluble and insoluble Aβ are prepared. Aβ40 and Aβ42 levels in these fractions are then quantified by ELISA.
-
Histological Analysis of Aβ Plaques: The other brain hemisphere is fixed, sectioned, and stained with Aβ-specific antibodies (e.g., 6E10) or dyes like Thioflavin-S to visualize and quantify the Aβ plaque burden.
Conclusion
Both this compound and gamma-secretase inhibitors represent promising, yet distinct, therapeutic avenues for targeting Aβ pathology in Alzheimer's disease. This compound's approach of modulating APP expression offers the potential for a more targeted intervention with a potentially wider therapeutic window. In contrast, while GSIs have demonstrated potent Aβ-lowering effects, their clinical development has been hampered by mechanism-based toxicities. The data and protocols presented in this guide are intended to provide a foundation for researchers to critically evaluate these two strategies and to design future experiments that will further elucidate their therapeutic potential and comparative efficacy. Further head-to-head studies are warranted to directly compare the safety and efficacy profiles of these two classes of compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Modulation of amyloid precursor protein expression reduces β-amyloid deposition in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A gamma-secretase inhibitor decreases amyloid-beta production in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
Comparing the chelating properties of 2-picolylamine with other ligands
A Comparative Analysis of the Chelating Properties of 2-Picolylamine
This guide provides a detailed comparison of the chelating properties of 2-picolylamine with other well-established ligands. It is intended for researchers, scientists, and professionals in drug development who are engaged in the selection and application of chelating agents. The comparison is supported by quantitative data on complex stability, detailed experimental methodologies for assessing chelating efficacy, and graphical representations of key concepts and workflows.
Introduction to Chelation and 2-Picolylamine
Chelation is a high-affinity binding process where a central metal ion is bonded to two or more atoms of a single molecule, known as a ligand.[1] This process forms a stable, ring-like structure called a chelate. The enhanced stability of chelate complexes compared to those formed by analogous monodentate ligands is known as the "chelate effect."[1] This effect is entropically driven; the binding of one polydentate ligand releases multiple solvent molecules, leading to a favorable increase in the system's entropy.[1] The stability of these complexes is a critical factor in applications ranging from catalysis and drug delivery to the removal of toxic metals.[2][3]
2-Picolylamine, also known as 2-(aminomethyl)pyridine, is a bidentate chelating agent, meaning it forms two coordinate bonds to a central metal ion.[4][5] Its structure consists of a pyridine (B92270) ring and an aminomethyl group, allowing it to coordinate with a metal ion through both the pyridine nitrogen and the amino nitrogen, forming a stable five-membered ring. This guide compares the chelating performance of 2-picolylamine with other common ligands, such as the classic bidentate ligand ethylenediamine (B42938) and the amino acid glycine.
Quantitative Comparison of Ligand Performance
The stability of a metal-ligand complex is quantified by its stability constant (or formation constant, K). The logarithm of this constant (log K) is commonly reported. A higher log K value indicates a stronger metal-ligand interaction and a more stable complex.[6] The tables below summarize the stepwise stability constants for 2-picolylamine and other ligands with various divalent metal ions.
Table 1: Stepwise Stability Constants (log K) for 2-Picolylamine Complexes
| Metal Ion | log K₁ | log K₂ | log K₃ |
|---|---|---|---|
| Cu(II) | 9.1 | 7.7 | - |
| Ni(II) | 7.1 | 6.2 | 4.9 |
| Co(II) | 5.6 | 4.7 | 3.4 |
| Zn(II) | 5.3 | 4.8 | - |
| Fe(II) | 5.0 | 4.2 | - |
(Note: Data compiled from various literature sources. Conditions: ~25 °C, 0.1 M ionic strength. The third constant, K₃, is often not observed or is significantly lower for bidentate ligands with certain metals.)
Table 2: Comparative Stepwise Stability Constants (log K₁) for Various Bidentate Ligands
| Ligand | Donor Atoms | Cu(II) | Ni(II) | Co(II) | Zn(II) |
|---|---|---|---|---|---|
| 2-Picolylamine | N, N | 9.1 | 7.1 | 5.6 | 5.3 |
| Ethylenediamine | N, N | 10.6 | 7.5 | 5.9 | 5.7 |
| Glycine | N, O | 8.2 | 5.8 | 5.0 | 5.0 |
(Note: Data compiled from various literature sources for comparison under similar conditions.)
From the data, it is evident that ethylenediamine generally forms slightly more stable 1:1 complexes with these metal ions than 2-picolylamine. This difference can be attributed to the electronic and steric properties of the ligands. However, both are significantly effective chelators. The comparison with glycine, an N,O-donor ligand, highlights the influence of donor atom type on complex stability.
Experimental Protocols for Characterizing Chelating Properties
Accurate determination of stability constants and thermodynamic parameters is fundamental to comparing chelating agents. The following are standard methodologies employed in coordination chemistry.
Potentiometric Titration
This is a classical and highly accurate method for determining protonation constants of ligands and stability constants of metal complexes.[7][8] The Calvin-Bjerrum titration technique is commonly used.[7]
-
Principle: The method involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added. The chelation of the metal ion by the ligand releases protons, causing a shift in the titration curve compared to the titration of the ligand alone. This shift is used to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration (pL), from which the stability constants are derived.[9]
-
Apparatus: A high-precision pH meter with a combination glass electrode, a temperature-controlled titration vessel, and a calibrated burette.
-
Procedure:
-
Calibration: Calibrate the pH electrode system using standard buffer solutions (e.g., pH 4.01, 7.00, 9.21).[10]
-
Solution Preparation: Prepare solutions of the ligand, metal salt (e.g., nitrate (B79036) or perchlorate (B79767) salts to avoid complexing anions), a strong acid (to protonate the ligand fully at the start), and a strong base, all in a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Titrations: Perform a series of titrations:
-
Acid titration: Titrate the strong acid with the strong base.
-
Ligand titration: Titrate the strong acid plus the ligand with the strong base.
-
Complex titration: Titrate the strong acid, ligand, and metal salt with the strong base.
-
-
Data Analysis: Use the titration curves to calculate the proton-ligand and metal-ligand stability constants using specialized software that employs methods like the Irving-Rossotti equations.[9][11]
-
UV-Visible Spectrophotometry
Spectrophotometry is used to study complex formation when the metal complex has a distinct absorption spectrum compared to the free ligand and metal ion.[12][13]
-
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum (e.g., a shift in the maximum absorbance wavelength, λ_max, or a change in molar absorptivity).[14] By monitoring the absorbance at a specific wavelength while varying the metal-to-ligand ratio (Job's method) or the concentration of one component while keeping the other constant (mole-ratio method), the stoichiometry and stability constant of the complex can be determined.
-
Apparatus: A double-beam UV-Visible spectrophotometer.
-
Procedure:
-
Spectral Scans: Record the absorption spectra of the ligand, the metal salt solution, and various mixtures of the two to identify a suitable wavelength for analysis where the complex absorbs significantly.
-
Stoichiometry Determination (Job's Plot): Prepare a series of solutions where the total molar concentration of metal and ligand is constant, but their mole fractions vary (from 0 to 1). Measure the absorbance of each solution at the chosen wavelength. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.
-
Stability Constant Determination: Use the spectral data from the mole-ratio or other titration methods to calculate the formation constant.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction.[15][16] It provides a complete thermodynamic profile of the metal-ligand binding in a single experiment, including the binding affinity (Kₐ, the inverse of the dissociation constant), enthalpy change (ΔH), and stoichiometry (n).[17]
-
Principle: A solution of the ligand is titrated into a sample cell containing the metal ion solution. The heat change upon each injection is measured by detecting the power required to maintain zero temperature difference between the sample cell and a reference cell.[18] The resulting thermogram is integrated and plotted against the molar ratio of ligand to metal.
-
Apparatus: An isothermal titration calorimeter.
-
Procedure:
-
Sample Preparation: Prepare solutions of the metal and ligand in the same buffer to minimize heats of dilution. The solutions must be carefully degassed.
-
Titration: Fill the sample cell with the metal solution and the injection syringe with the ligand solution. Perform a series of small, sequential injections of the ligand into the sample cell while monitoring the heat change.
-
Data Analysis: The raw data (heat flow per injection) is integrated to obtain the enthalpy change for each injection. This is then plotted against the molar ratio. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Visualizing Chelation Concepts and Workflows
Diagrams created using Graphviz can effectively illustrate complex relationships and experimental processes.
Caption: Experimental workflow for comparing the efficacy of chelating agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolic ethylenediamine derivatives: a study of orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Picolylamine - Wikipedia [en.wikipedia.org]
- 5. 2-Picolylamine | 3731-51-9 [chemicalbook.com]
- 6. chemistry.beloit.edu [chemistry.beloit.edu]
- 7. hakon-art.com [hakon-art.com]
- 8. One moment, please... [cost-nectar.eu]
- 9. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. asianpubs.org [asianpubs.org]
- 12. tsijournals.com [tsijournals.com]
- 13. A UV-Vis method for investigation of gallium(iii) complexation kinetics with NOTA and TRAP chelators: advantages, limitations and comparison with radiolabelling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tainstruments.com [tainstruments.com]
- 17. The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
A Comparative Guide to Spectroscopic Validation of 2-(Aminomethyl)pyridine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common spectroscopic techniques for the validation of 2-(Aminomethyl)pyridine purity. The selection of an appropriate analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and research chemicals. This document outlines the principles, experimental protocols, and performance characteristics of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in the context of purity determination for 2-(Aminomethyl)pyridine.
Comparison of Analytical Techniques
The choice of a spectroscopic technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of 2-(Aminomethyl)pyridine.
| Parameter | Quantitative NMR (qNMR) | Infrared (IR) Spectroscopy | UV-Visible (UV-Vis) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Measures the response of atomic nuclei in a magnetic field, providing structural and quantitative information. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Measures the absorption of ultraviolet or visible light by electronic transitions. | Measures the mass-to-charge ratio of ionized molecules, determining molecular weight and structure. |
| Limit of Detection (LOD) | ~0.1% w/w[1] | Typically in the higher ppm range | ~0.05 µg/mL[2] | Low ppm to ppb range |
| Limit of Quantitation (LOQ) | ~0.3% w/w[1] | Typically in the higher ppm range | ~0.14 µg/mL[2] | Low ppm to ppb range |
| Accuracy | High (often >98%)[3] | Moderate to High | High | High[4] |
| Precision (RSD) | High (<1-3%)[3] | Moderate | High (<2%)[2] | High (<5%) |
| Strengths | - Absolute quantification without a specific reference standard for the analyte.[1][5] - Provides structural information for impurity identification. - Non-destructive.[1] | - Rapid and non-destructive. - Excellent for identifying functional groups. - Can be used for solid and liquid samples. | - High sensitivity.[6] - Simple and cost-effective instrumentation.[7] - Well-established for quantitative analysis.[7] | - High sensitivity and selectivity.[8] - Provides molecular weight information. - Can be coupled with chromatographic techniques (LC-MS, GC-MS) for complex mixtures.[8] |
| Limitations | - Lower sensitivity compared to chromatographic methods.[9] - Requires more expensive instrumentation. | - Not inherently quantitative without calibration. - Less sensitive for minor components. - Complex spectra can be difficult to interpret. | - Only applicable to chromophoric compounds. - Prone to interference from other absorbing species. | - Destructive technique. - Can be affected by matrix effects. - Instrumentation can be complex and expensive. |
Experimental Workflow for Purity Validation
The following diagram illustrates a general workflow for the validation of 2-(Aminomethyl)pyridine purity using multiple spectroscopic techniques.
Caption: General workflow for the spectroscopic purity validation of 2-(Aminomethyl)pyridine.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in method selection.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2-(Aminomethyl)pyridine sample.
-
Accurately weigh a suitable internal standard (e.g., maleic acid, dimethyl sulfone) of known purity. The amount should be chosen to give a signal integral comparable to that of the analyte.[10]
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, D2O) in an NMR tube.
Data Acquisition:
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.[10]
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for precise integration).[11]
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of 2-(Aminomethyl)pyridine to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[12]
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (for liquid 2-(Aminomethyl)pyridine):
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, for quantitative analysis, prepare a solution of known concentration in a suitable IR-transparent solvent (e.g., carbon tetrachloride, chloroform) and use a liquid cell of known path length.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm-1.
-
Resolution: 4 cm-1 is generally sufficient.
-
Number of Scans: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Analysis:
-
Qualitative: Identify characteristic absorption bands for the functional groups present in 2-(Aminomethyl)pyridine (e.g., N-H stretch of the primary amine, C-H stretch of the aromatic ring, C=N and C=C stretches of the pyridine (B92270) ring).
-
Quantitative: Create a calibration curve by plotting the absorbance of a characteristic peak against the concentration of a series of standards. The purity of the sample can then be determined from this curve.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A UV-Visible spectrophotometer.
Sample Preparation:
-
Accurately weigh the 2-(Aminomethyl)pyridine sample and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol, water) to a known concentration.
-
Prepare a series of standard solutions of known concentrations for calibration.
Data Acquisition:
-
Wavelength Scan: Perform a wavelength scan (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Absorbance Measurement: Measure the absorbance of the sample and standard solutions at the λmax.
Data Analysis: The purity of the sample is determined by applying the Beer-Lambert law. A calibration curve of absorbance versus concentration is constructed from the standard solutions. The concentration of the sample is then determined from its absorbance value using the calibration curve.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).
Sample Preparation:
-
For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile (B52724) with a small amount of formic acid for ESI).
-
For LC-MS or GC-MS, prepare a dilute solution of the sample in the mobile phase or a suitable volatile solvent.
Data Acquisition:
-
Ionization Mode: Electrospray ionization (ESI) is common for polar molecules like 2-(Aminomethyl)pyridine. Electron ionization (EI) can be used with GC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are commonly used.
-
Scan Range: A mass range appropriate to detect the molecular ion of 2-(Aminomethyl)pyridine (C6H8N2, MW = 108.14 g/mol ) and potential impurities.
Data Analysis:
-
The mass spectrum will show the molecular ion peak ([M+H]+ for ESI) confirming the molecular weight of the compound.
-
Impurities will appear as additional peaks in the mass spectrum, which can be identified by their mass-to-charge ratio.
-
Quantitative analysis can be performed by creating a calibration curve using a suitable internal standard.[8]
Conclusion
A comprehensive assessment of the purity of 2-(Aminomethyl)pyridine is best achieved through the strategic use of multiple spectroscopic techniques. qNMR stands out for its ability to provide absolute quantification without the need for a specific reference standard of the analyte, along with valuable structural information on impurities.[1][5] IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. UV-Vis spectroscopy offers a simple and sensitive method for quantitative analysis of chromophoric compounds.[7] Mass spectrometry , particularly when coupled with chromatography, provides unparalleled sensitivity and selectivity for the detection and identification of impurities.[8] For researchers and professionals in drug development, a combination of these methods provides a robust and reliable approach to fully characterize the purity profile of 2-(Aminomethyl)pyridine, ensuring the quality and safety of subsequent research and manufacturing processes.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iajps.com [iajps.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Analysis of Catalysts Derived from 2-Picolylamine for Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is a critical factor in the efficiency and success of synthetic routes. Catalysts derived from 2-picolylamine have emerged as a versatile class of ligands in coordination chemistry, capable of forming stable and highly active complexes with a variety of transition metals. This guide provides a comparative study of the performance of these catalysts in several key organic transformations, supported by experimental data and detailed protocols.
This report focuses on the application of 2-picolylamine-based catalysts in three significant classes of reactions: the synthesis of substituted pyridines, the Henry (nitroaldol) reaction, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Mizoroki-Heck). The performance of these catalysts is compared with alternative catalytic systems to provide a clear perspective on their relative efficacy.
Performance Comparison in Key Organic Reactions
The catalytic activity of 2-picolylamine derived complexes is summarized in the following tables, offering a direct comparison with other catalytic systems in terms of yield, reaction time, and conditions.
One-Pot Synthesis of Substituted Pyridine (B92270) Derivatives
The synthesis of substituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. A magnetically separable nanocatalyst, Ni(II)-picolylamine/TCT/APTES@SiO2@Fe3O4, has shown exceptional efficiency in the one-pot pseudo-four component reaction of malononitrile, thiophenol, and various aldehydes.
| Catalyst | Aldehyde Substrate | Solvent | Time (min) | Yield (%) | Reference |
| Ni(II)-picolylamine/TCT/APTES@SiO2@Fe3O4 | 4-Nitrobenzaldehyde | Ethanol (B145695) | 8 | 97 | [1][2] |
| Ni(II)-picolylamine/TCT/APTES@SiO2@Fe3O4 | Benzaldehyde | Solvent-free | 30 | 95 | [1][2] |
| Ni(II)-picolylamine/TCT/APTES@SiO2@Fe3O4 | 4-Chlorobenzaldehyde | Ethanol | 10 | 96 | [1][2] |
| ZnCl₂ | Benzaldehyde | Reflux | 5h | 85 | [1] |
| KF/Alumina | Benzaldehyde | Microwave | 3 min | 90 | [1] |
| DABCO | Benzaldehyde | Ethanol | 2h | 92 | [1] |
Table 1: Comparison of catalysts for the synthesis of substituted pyridine derivatives.[1][2]
The Ni(II)-picolylamine nanocatalyst demonstrates significantly shorter reaction times and higher yields compared to several alternative catalysts.[1][2] Its heterogeneous nature also allows for easy recovery and reuse for up to eight consecutive cycles with only a slight decrease in activity.[2]
Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. Chiral copper(II) complexes of ligands derived from 2-picolylamine have been explored as catalysts for the enantioselective version of this reaction.
| Catalyst | Aldehyde Substrate | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Cu(OAc)₂ / Bis(picolyl)amine derivative | Benzaldehyde | Ethanol | 72 | 64 | 89 (S) | [3] |
| Cu(OAc)₂ / Ligand 1 | Benzaldehyde | Ethanol | 48 | Good | High | [3] |
| CuCl₂ / 1,10-phenanthroline (B135089) / Ag₂O | o-Nitrobenzaldehyde | DCE | 24 | 23 | - | [4] |
| tBuOK | o-Nitrobenzaldehyde | DCE | 24 | 85 (conv.) | - | [4] |
Table 2: Performance of copper catalysts in the Henry reaction.[3][4]
While direct quantitative comparison is challenging due to varying substrates and ligand structures, copper complexes of 2-picolylamine derivatives show promise in achieving high enantioselectivity in the Henry reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes bearing 2-picolylamine-based ligands have been investigated as catalysts for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
| Catalyst | Reaction Type | Substrates | Solvent | Time (h) | Yield (%) | Reference |
| Pd(II)-iminophosphine (picolyl-derived) | Heck | Aryl halide + Styrene | NMP | - | Good | [5] |
| Pd(II)-iminophosphine (picolyl-derived) | Suzuki | Aryl halide + Phenylboronic acid | - | - | Good | [5] |
| Pd/C (3%) | Suzuki | 4-Bromoanisole + Phenylboronic acid | Water | 1 | 98 | [6] |
| Pd/C (3%) | Heck | 4-Bromoanisole + Acrylic acid | Water | 2 | 95 | [6] |
| Cell-NHC-Pd | Suzuki | 4-Bromoanisole + Phenylboronic acid | - | - | Good-Exc. | [7] |
Table 3: Comparison of palladium catalysts for cross-coupling reactions.[5][6][7]
Palladium complexes with ligands derived from 2-picolylamine demonstrate good catalytic activity in both Heck and Suzuki reactions.[5] While heterogeneous catalysts like Pd/C show excellent yields in aqueous media, the tailored electronic and steric properties of picolylamine-based ligands can offer advantages in terms of substrate scope and reaction conditions.
Experimental Protocols
Detailed methodologies for the synthesis of a representative 2-picolylamine-derived catalyst and its application in a catalytic reaction are provided below.
Synthesis of Ni(II)-picolylamine/TCT/APTES@SiO2@Fe3O4 Nanocatalyst
This protocol describes a stepwise procedure for the synthesis of a magnetically separable nickel catalyst.[1]
Materials:
-
FeSO₄·7H₂O, FeCl₃·6H₂O
-
Ammonia solution (25%)
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Cyanuric chloride (TCT)
-
2-Picolylamine
-
NiCl₂·6H₂O
-
Ethanol, Tetrahydrofuran (THF), Acetonitrile (B52724) (CH₃CN)
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitation of Fe²⁺ and Fe³⁺ salts with ammonia.
-
Silica Coating (Fe₃O₄@SiO₂): Stöber method using TEOS in an ethanol/water/ammonia mixture.
-
Amination (Fe₃O₄@SiO₂@APTES): Reaction with APTES in ethanol.
-
Functionalization with TCT (Fe₃O₄@SiO₂@APTES-TCT): Reaction with cyanuric chloride in THF.
-
Immobilization of 2-Picolylamine: Reaction with 2-picolylamine in acetonitrile under reflux.
-
Complexation with Ni(II): Reaction with NiCl₂·6H₂O in ethanol at room temperature.
General Procedure for the One-Pot Synthesis of Substituted Pyridines
This procedure utilizes the synthesized Ni(II)-picolylamine nanocatalyst.[1]
Materials:
-
Aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiophenol (1 mmol)
-
Ni(II)-picolylamine/TCT/APTES@SiO₂@Fe₃O₄ catalyst (0.05 g)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aldehyde, malononitrile, thiophenol, and the catalyst in ethanol is stirred at 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the catalyst is separated using an external magnet.
-
The solvent is evaporated, and the residue is purified by recrystallization or column chromatography.
Visualizing Catalytic Processes
Diagrams created using Graphviz (DOT language) are provided to illustrate key workflows and mechanisms relevant to the catalysts discussed.
Caption: A generalized workflow for catalyst screening, applicable to the development of new 2-picolylamine-based catalysts.
Caption: A simplified catalytic cycle for the Mizoroki-Heck reaction, where 'L' can be a 2-picolylamine-based ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Performance of 2-(Aminomethyl)pyridine in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(aminomethyl)pyridine and its derivatives as ligands in catalytic systems across various solvents. The selection of an appropriate solvent is critical for optimizing reaction outcomes, influencing yield, selectivity, and catalyst stability. This document summarizes key experimental findings to aid in the rational selection of solvent systems for reactions involving 2-(aminomethyl)pyridine and related ligands.
Performance in Asymmetric Henry Reaction
The asymmetric Henry (nitroaldol) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of metal complexes bearing 2-(aminomethyl)pyridine or its derivatives as chiral ligands is significantly influenced by the solvent.
A study by Hu et al. demonstrated the high efficiency of a zinc complex derived from 2-(aminomethyl)pyridine in catalyzing the Henry reaction. Optimal performance, with yields reaching up to 99%, was achieved in methanol (B129727).[1] This highlights the effectiveness of protic solvents in promoting this particular catalytic system.
Further investigation into a related nickel complex with a chiral aminophenol sulfonamide ligand in the asymmetric Henry reaction revealed varied performance across a range of solvents. The results, as detailed in the following table, underscore the critical role of the solvent in achieving both high yield and enantioselectivity.
| Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Tetrahydrofuran (THF) | 99 | 92 |
| Toluene | 65 | 85 |
| Methanol (CH₃OH) | 68 | 88 |
| Chloroform (B151607) (CHCl₃) | Trace | - |
| 1,2-Dimethoxyethane (DME) | Trace | - |
| Diethylene glycol dimethyl ether | 62 | 86 |
Caption: Solvent screening for the asymmetric Henry reaction catalyzed by a Nickel-aminophenol sulfonamide complex.[2][3]
The data indicates that while polar aprotic solvents like THF can provide excellent yields and high enantioselectivity, protic solvents such as methanol also perform well. In contrast, non-polar aprotic solvents like chloroform and DME were found to be unsuitable for this reaction.
Comparison with Alternative Ligands
The choice of ligand is as crucial as the solvent system. In the context of the Henry reaction, other amine-based ligands have been explored in conjunction with metal catalysts. For instance, complexes of zinc and copper with 2-aminopyridine (B139424) and ethylenediamine (B42938) have been synthesized and utilized as catalysts for the Henry reaction, demonstrating that alternative amine scaffolds can also effectively promote this transformation.[4]
Experimental Protocols
General Procedure for the Zinc-Catalyzed Henry Reaction
The following is a representative experimental protocol for the Henry reaction catalyzed by a zinc complex of 2-(aminomethyl)pyridine.
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
2-(Aminomethyl)pyridine
-
Aldehyde substrate
-
Nitroalkane substrate
-
Methanol (anhydrous)
Procedure:
-
Catalyst Formation: In a dry reaction vessel under an inert atmosphere, dissolve zinc acetate dihydrate (1 mol%) and 2-(aminomethyl)pyridine (2 mol%) in anhydrous methanol. Stir the solution at room temperature for 1 hour to allow for complex formation.
-
Reaction Mixture: To the catalyst solution, add the aldehyde (1.0 mmol) and the nitroalkane (1.2 mmol).
-
Reaction Conditions: Stir the reaction mixture at room temperature for the time required to achieve complete conversion (typically monitored by TLC or GC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired β-nitroalcohol product.
Diagram of the Experimental Workflow:
Caption: Workflow for the 2-(Aminomethyl)pyridine-Zinc Catalyzed Henry Reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the zinc-catalyzed Henry reaction involves the coordination of the reactants to the metal center, followed by the key C-C bond formation step and subsequent product release. The ligand, 2-(aminomethyl)pyridine, plays a crucial role in creating the chiral environment around the zinc ion, which is essential for achieving high enantioselectivity in asymmetric versions of the reaction.
Caption: Simplified Catalytic Cycle for the Henry Reaction.
References
A Comparative Guide to the Synthesis of 2-Picolylamine for Researchers and Drug Development Professionals
An essential building block in medicinal chemistry and ligand synthesis, 2-picolylamine can be produced through several synthetic pathways. This guide provides a side-by-side comparison of the most common and effective routes, offering quantitative data and detailed experimental protocols to inform the selection of the most suitable method for your research and development needs.
The primary routes for the synthesis of 2-picolylamine involve the reduction of 2-cyanopyridine (B140075) and the amination of a 2-picolyl halide. The choice between these methods often depends on factors such as available starting materials, desired scale, and safety considerations. This comparison focuses on three prominent methods: catalytic hydrogenation of 2-cyanopyridine, chemical reduction of 2-cyanopyridine using a hydride reagent, and the synthesis from 2-picolyl chloride hydrochloride.
At a Glance: Comparative Analysis of 2-Picolylamine Synthesis Routes
The following table summarizes the key quantitative parameters for the three main synthesis routes to 2-picolylamine. It is important to note that yields and reaction conditions can vary based on the specific catalyst, reagent, and scale used.
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Chemical Reduction | Route 3: From 2-Picolyl Chloride |
| Starting Material | 2-Cyanopyridine | 2-Cyanopyridine | 2-Picolyl Chloride Hydrochloride |
| Key Transformation | Catalytic Hydrogenation | Hydride Reduction | Amination |
| Typical Yield | High (often >90%) | Moderate to High | Moderate |
| Reaction Time | 4-12 hours | 2-6 hours | 1-3 hours |
| Reaction Temperature | 25-80°C | 0-25°C | 25°C |
| Pressure | 1-50 bar (Atmospheric to High) | Atmospheric | Atmospheric |
| Key Reagents | H₂, Raney Nickel (or other catalysts) | Lithium Aluminum Hydride (LiAlH₄) | Ammonia (B1221849) (aq.) |
| Byproducts | Minimal, catalyst residue | Aluminum salts, unreacted hydride | Ammonium chloride |
| Scalability | Excellent for industrial scale | Good for lab scale, challenges with large-scale hydride use | Good for lab to pilot scale |
In-Depth Analysis of Synthesis Routes
Route 1: Catalytic Hydrogenation of 2-Cyanopyridine
This is the most common and industrially preferred method for the synthesis of 2-picolylamine.[1] The process involves the reduction of the nitrile group of 2-cyanopyridine using hydrogen gas in the presence of a metal catalyst.
Workflow Visualization:
Caption: Catalytic Hydrogenation of 2-Cyanopyridine.
Experimental Protocol:
A solution of 2-cyanopyridine (10.4 g, 0.1 mol) in ethanol (B145695) (100 mL) is placed in a high-pressure autoclave. To this, a slurry of Raney Nickel (approximately 5 g, water-wet) is added. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 50 bar. The reaction mixture is stirred at 80°C for 4-6 hours, maintaining the hydrogen pressure. After cooling and venting the autoclave, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure, and the resulting crude 2-picolylamine is purified by vacuum distillation to yield the final product.
Route 2: Chemical Reduction of 2-Cyanopyridine with Lithium Aluminum Hydride (LiAlH₄)
For laboratory-scale synthesis, the use of powerful reducing agents like lithium aluminum hydride offers a convenient alternative to catalytic hydrogenation, avoiding the need for high-pressure equipment.
Workflow Visualization:
Caption: Chemical Reduction of 2-Cyanopyridine.
Experimental Protocol:
To a stirred suspension of lithium aluminum hydride (4.2 g, 0.11 mol) in anhydrous tetrahydrofuran (B95107) (THF, 150 mL) under a nitrogen atmosphere at 0°C, a solution of 2-cyanopyridine (10.4 g, 0.1 mol) in anhydrous THF (50 mL) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is then carefully quenched by the sequential dropwise addition of water (4.2 mL), 15% aqueous sodium hydroxide (B78521) (4.2 mL), and finally water (12.6 mL). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The residue is purified by vacuum distillation to afford 2-picolylamine.
Route 3: Synthesis from 2-Picolyl Chloride Hydrochloride
An alternative route that avoids the use of nitriles or high-pressure hydrogenation involves the amination of a pre-functionalized picoline derivative, such as 2-picolyl chloride.
Workflow Visualization:
Caption: Amination of 2-Picolyl Chloride.
Experimental Protocol:
2-Picolyl chloride hydrochloride (16.4 g, 0.1 mol) is added portion-wise to a stirred, concentrated aqueous solution of ammonia (28-30%, 150 mL) at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary. The mixture is stirred for 2 hours at room temperature. The resulting solution is then extracted with dichloromethane (B109758) (3 x 50 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation. The crude 2-picolylamine is then purified by vacuum distillation.
Conclusion
The catalytic hydrogenation of 2-cyanopyridine stands out as the most efficient and scalable method for the production of 2-picolylamine, particularly for industrial applications. For laboratory-scale synthesis where high-pressure apparatus may not be readily available, the reduction of 2-cyanopyridine with lithium aluminum hydride provides a viable, albeit more reagent-intensive, alternative. The synthesis from 2-picolyl chloride offers a nitrile-free route, which can be advantageous in certain contexts, though it may involve the handling of a lachrymatory starting material. The selection of the optimal synthesis route will ultimately depend on the specific requirements of the researcher or drug development professional, balancing factors such as yield, scale, cost, and available equipment.
References
Safety Operating Guide
Navigating the Disposal of 2-PMAP: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the responsible handling and disposal of chemical compounds are as crucial as the discoveries they yield. This guide provides a detailed protocol for the proper disposal of 2-PMAP (2-[(2-pyridinylmethyl)amino]-phenol), ensuring the safety of laboratory personnel and compliance with regulatory standards. While this document offers a comprehensive framework, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
Core Safety and Handling Protocols
Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be familiar with the compound's safety profile.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are mandatory.
-
Body Protection: A laboratory coat must be worn to protect against skin contact.
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Ensure adequate ventilation in the work area.
-
Keep the compound away from ignition sources.[1]
Quantitative Data Summary for this compound
A clear understanding of the compound's properties is fundamental to its safe management.
| Parameter | Value | Reference |
| CAS Number | 102212-26-0 | [1] |
| Synonym | 2-[(2-pyridinylmethyl)amino]-phenol | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
| Signal Word | Warning | [1] |
Step-by-Step Disposal Procedures
The following protocols are based on general best practices for laboratory chemical waste management and should be adapted to meet institutional and local requirements.
Experimental Protocol for Disposal of Unused or Expired Solid this compound:
-
Waste Identification and Segregation: Classify solid this compound waste as non-hazardous chemical waste unless otherwise directed by your institution's EHS office. It is crucial to avoid mixing this compound with other waste streams like halogenated solvents, heavy metals, or reactive chemicals to prevent unforeseen chemical reactions.
-
Containerization:
-
Place the original vial or a securely sealed container holding the unused this compound into a designated, compatible, and clearly labeled waste container.
-
The outer waste container must be labeled "Non-hazardous Chemical Waste for Incineration" and should explicitly list "this compound" among its contents.
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by authorized waste management personnel.
Experimental Protocol for Disposal of this compound Solutions:
The appropriate disposal method for this compound solutions is contingent on the solvent used.
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a dedicated aqueous waste container.
-
Under no circumstances should this waste be disposed of down the drain.
-
The container must be clearly labeled with the full chemical names and approximate concentrations of all constituents.
-
-
Organic Solvent Solutions:
-
Disposal of organic solvents down the drain is strictly prohibited.
-
Segregate waste based on the type of solvent (e.g., halogenated vs. non-halogenated) in accordance with your institution's guidelines.
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.
-
Experimental Protocol for Decontamination and Disposal of Empty Containers:
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container (e.g., vial, flask) three times with a suitable solvent in which this compound is soluble (e.g., ethanol, acetone, or DMSO).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as chemical waste in the appropriate solvent waste stream.
-
-
Container Disposal:
-
After the triple rinsing process, deface or remove the original label to prevent any potential misuse.
-
The clean, empty container can then typically be disposed of in the regular laboratory glass or solid waste stream, as per your institutional policies.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 2-Pmap
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the potent research chemical 2-Pmap, including operational and disposal plans. Adherence to these guidelines is critical to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The required level of protection depends on the specific handling procedure and the associated risk of exposure.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with appropriate cartridges- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is crucial to prevent exposure. |
| Solution Preparation | - Chemical fume hood or other certified ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains. |
| General Laboratory Handling | - Lab coat- Safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Baseline PPE for handling closed containers or performing low-risk manipulations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe and controlled environment.
-
Review Safety Information : Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Conduct Risk Assessment : Evaluate the specific risks associated with the planned experiment.
-
Prepare Work Area :
-
Ensure a certified chemical fume hood is used for all manipulations of open powders and concentrated solutions.
-
Decontaminate the work surface before and after use.
-
Have a spill kit readily accessible.
-
-
Don Appropriate PPE : Select and put on the correct PPE based on the risk assessment.
Spill Management Plan
In the event of a spill, a prompt and appropriate response is critical to contain the hazard and mitigate exposure.
| Spill Type | Containment and Cleanup Procedure |
| Solid (Powder) | 1. Evacuate and Secure the Area : Alert others and restrict access to the spill area.2. Don PPE : Wear a minimum of a full-face respirator, double gloves, a lab coat, and shoe covers.3. Cover the Spill : Gently cover the spill with absorbent pads or wet paper towels to prevent the powder from becoming airborne. Do not sweep dry powder.[1]4. Absorb : Add a small amount of water or an appropriate solvent to wet the material completely.5. Collect : Use a scoop or forceps to collect the absorbed material and place it in a sealed, labeled hazardous waste container.[1]6. Decontaminate : Clean the spill area with a suitable decontamination solution, followed by a thorough rinse. |
| Liquid (Solution) | 1. Evacuate and Secure the Area : Alert others and restrict access.2. Don PPE : Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.3. Contain : Surround the spill with absorbent materials to prevent it from spreading.4. Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).5. Collect : Scoop the absorbed material into a sealed, labeled hazardous waste container.6. Decontaminate : Clean the spill area with an appropriate decontamination solution and rinse thoroughly. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused/Expired this compound :
-
Do not dispose of down the drain or in the regular trash.
-
Collect in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label must clearly identify the contents as "Hazardous Waste: this compound".
-
-
Contaminated Labware (e.g., vials, pipette tips) :
-
Collect in a designated, puncture-resistant, and sealed container labeled as hazardous waste.
-
-
Contaminated PPE (e.g., gloves, lab coat) :
-
Carefully doff PPE to avoid self-contamination.
-
Place in a sealed bag or container labeled as hazardous waste.
-
-
Aqueous Waste :
-
Collect in a sealed, labeled container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
The container should be clearly labeled with the chemical name and concentration.
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department, which will coordinate with a licensed hazardous waste vendor.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
